6-Methylimidazo[1,2-a]pyridin-2-amine
Beschreibung
Eigenschaften
IUPAC Name |
6-methylimidazo[1,2-a]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-2-3-8-10-7(9)5-11(8)4-6/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDWHNMQINVMGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of 6-Methylimidazo[1,2-a]pyridin-2-amine
An In-depth Technical Guide to the Synthesis of 6-Methylimidazo[1,2-a]pyridin-2-amine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its prevalence in a wide array of pharmacologically active compounds.[1][2][3] Its unique structural and electronic properties have established it as a cornerstone in medicinal chemistry, featuring in marketed drugs for treating conditions like insomnia, anxiety, and peptic ulcers.[1][3] This guide provides a comprehensive, in-depth exploration of the synthesis of a key derivative, 6-Methylimidazo[1,2-a]pyridin-2-amine. We will dissect the strategic considerations, from the synthesis of the critical precursor, 2-amino-6-methylpyridine, to the core cyclization methodologies for constructing the bicyclic system. This document is structured to deliver not just procedural steps, but the underlying chemical logic, empowering researchers to adapt and innovate upon these established foundations.
Strategic Analysis: Deconstructing the Target Molecule
A robust synthetic strategy begins with a logical retrosynthetic analysis. The most reliable and widely adopted approach for constructing the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine derivative with a two-carbon electrophilic synthon. This disconnection is synthetically advantageous as it leverages readily available starting materials and a thermodynamically favorable ring-closure.
For our target, 6-Methylimidazo[1,2-a]pyridin-2-amine, this strategy points to two primary building blocks:
-
Synthon A: The 2-amino-6-methylpyridine backbone.
-
Synthon B: A C2-synthon capable of introducing the 2-amino group, typically an α-haloacetonitrile equivalent.
Caption: Retrosynthetic analysis of 6-Methylimidazo[1,2-a]pyridin-2-amine.
Synthesis of the Keystone Precursor: 2-Amino-6-methylpyridine
The availability and purity of 2-amino-6-methylpyridine are paramount to the success of the overall synthesis. Several established methods exist for its preparation, each with distinct advantages and operational considerations.
Synthetic Methodologies
The primary routes to this key intermediate are summarized below. The choice of method often depends on the scale of the synthesis, available starting materials, and safety considerations.
-
Method A: Chichibabin Amination: This classic reaction involves the direct amination of 2-methylpyridine (α-picoline) using sodium amide (NaNH₂) in an inert, high-boiling solvent like xylene or N,N-dimethylaniline.[4] The reaction proceeds via nucleophilic addition of the amide ion to the pyridine ring, followed by the elimination of a hydride ion.
-
Method B: Hofmann Degradation: This route begins with 2-cyano-6-methylpyridine. The cyano group is first hydrolyzed to a primary amide (6-methyl-2-pyridinecarboxamide) under basic conditions using hydrogen peroxide.[4] The resulting amide is then subjected to a Hofmann degradation using sodium hypobromite to yield the target amine.[4] This method is often favored for its milder conditions compared to the Chichibabin reaction.
-
Method C: From α-Picoline and Chloramine: This method is also known but carries significant disadvantages due to the difficulty in handling chloramine, which is prone to decomposition.[5]
Data Summary: Comparison of Synthetic Routes
| Method | Starting Material | Key Reagents | Typical Yield | Key Considerations |
| Chichibabin Amination | 2-Methylpyridine | Sodium amide (NaNH₂), Xylene | ~72%[4] | Requires high temperatures (120-130°C) and careful handling of sodium amide. |
| Hofmann Degradation | 2-Cyano-6-methylpyridine | 1. H₂O₂, NaOH2. Br₂, NaOH | High overall yield | Multi-step process with milder reaction conditions. |
| Chloramine Reaction | 2-Methylpyridine | Chloramine (NH₂Cl) | Moderate | Use of unstable and difficult-to-handle chloramine.[5] |
Detailed Experimental Protocol: Chichibabin Amination
This protocol provides a field-proven method for the synthesis of 2-amino-6-methylpyridine.
Causality: The use of anhydrous xylene is critical as sodium amide reacts violently with water. The reaction is driven at high temperatures to overcome the activation energy for the nucleophilic attack on the electron-deficient pyridine ring.
Caption: Workflow for the Chichibabin amination of 2-methylpyridine.
Step-by-Step Protocol:
-
Reactor Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Ensure the entire apparatus is flame-dried and maintained under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Charging: To the flask, add anhydrous xylene followed by sodium amide.
-
Heating and Addition: Begin stirring and heat the mixture to 120°C. Add 2-methylpyridine dropwise from the dropping funnel over a period of 1 hour, maintaining the reaction temperature between 124-129°C.
-
Reaction: After the addition is complete, maintain the reaction at this temperature for 10 hours. The reaction mixture will typically become dark and viscous.
-
Quenching and Hydrolysis: Cool the reaction mixture to 90-100°C. Cautiously and slowly add water to hydrolyze the reaction mixture and quench any unreacted sodium amide. Extreme caution is advised during this step due to the exothermic nature and hydrogen gas evolution.
-
Workup: After hydrolysis, continue stirring for 30 minutes. Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic (xylene) layer.
-
Purification: Distill the organic layer to recover the xylene solvent. The crude product is then purified by vacuum distillation, collecting the fraction at 90-120°C (at 1.33-2.67 kPa) to yield 2-amino-6-methylpyridine as a solid upon cooling.[4]
Core Structure Assembly: The Imidazo[1,2-a]pyridine Ring Formation
The construction of the fused imidazole ring is most commonly achieved via the Tschitschibabin heteroannulation reaction, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[6][7] For the synthesis of a 2-amino derivative, a suitable electrophile is an α-haloacetonitrile.
Reaction Mechanism and Rationale
The reaction proceeds via a two-step sequence: SN2 alkylation followed by an intramolecular cyclization/addition.
-
Initial Alkylation (SN2): The endocyclic nitrogen of 2-amino-6-methylpyridine, being the more nucleophilic nitrogen atom, attacks the electrophilic carbon of the α-haloacetonitrile (e.g., chloroacetonitrile). This SN2 reaction displaces the halide ion and forms a pyridinium salt intermediate.
-
Intramolecular Cyclization: The exocyclic amino group then acts as an intramolecular nucleophile, attacking the electron-deficient carbon of the nitrile group. This 6-π electrocyclization, followed by tautomerization, leads to the formation of the aromatic 6-Methylimidazo[1,2-a]pyridin-2-amine.
Caption: Mechanism for the .
Detailed Experimental Protocol: Cyclization
This protocol describes the cyclization of 2-amino-6-methylpyridine with chloroacetonitrile.
Causality: Ethanol is a common solvent as it effectively dissolves the starting materials and the intermediate salt. The reaction is heated to facilitate both the initial SN2 reaction and the subsequent intramolecular cyclization, which has a significant activation energy barrier. A base like sodium bicarbonate may be added to neutralize the HCl formed, preventing potential side reactions.
Step-by-Step Protocol:
-
Reagent Charging: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-6-methylpyridine (1.0 eq.) in absolute ethanol.
-
Addition of Electrophile: To the stirred solution, add chloroacetonitrile (1.1 eq.). If desired, sodium bicarbonate (1.2 eq.) can be added at this stage.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the residue in water and basify with a saturated aqueous solution of sodium bicarbonate or sodium carbonate to a pH of 8-9. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to afford pure 6-Methylimidazo[1,2-a]pyridin-2-amine.
Conclusion
The is a robust and well-documented process that hinges on two key transformations: the formation of the 2-amino-6-methylpyridine precursor and the subsequent Tschitschibabin-type cyclization to construct the bicyclic core. By understanding the causality behind the chosen reagents and conditions, researchers can effectively troubleshoot and optimize this synthesis for applications in drug discovery and development. The methodologies presented herein represent a confluence of classic and modern organic synthesis, providing a reliable pathway to a valuable chemical entity.
References
-
PrepChem.com. (n.d.). Synthesis of 2-amino-6-methylpyridine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Dghaim, R., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Retrieved from [Link]
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]
-
Alkali Metals. (n.d.). Best 2-Amino-6-Methylpyridine Manufacturers & Suppliers in USA. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Retrieved from [Link]
-
MDPI. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]
- Google Patents. (1986). Process for the preparation of 2-amino-alkylpyridines.
- Google Patents. (2017). Method for producing 2-amino-6-methylnicotinic acid.
-
Rosenberg, A. J., et al. (2013). Synthesis of 2-amino-imidazo[4,5-b]pyridines. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (2018). Regioselective Two-Step Synthesis of 3-Substituted 2-Aminoimidazo[1,2-a]pyrimidines. Retrieved from [Link]
-
Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Retrieved from [Link]
-
MDPI. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Retrieved from [Link]
-
MDPI. (2019). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Retrieved from [Link]
-
Semantic Scholar. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Retrieved from [Link]
-
PubMed. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Retrieved from [Link]
-
ResearchGate. (2020). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Retrieved from [Link]
-
ACS Publications. (2021). Click-to-Release Reactions for Tertiary Amines and Pyridines. Retrieved from [Link]
-
National Institutes of Health. (2011). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2017). Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions. Retrieved from [Link]
-
ResearchGate. (1975). Synthesis of 2-amino-4,6-diarylpyrimidines from alpha-halochalcone. Retrieved from [Link]
-
ResearchGate. (1956). Derivatives of alpha-amino aldehydes II. Semicarbazones. Retrieved from [Link]
Sources
- 1. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]
- 6. bio-conferences.org [bio-conferences.org]
- 7. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Chemical Properties of 6-Methylimidazo[1,2-a]pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine nucleus is a paramount heterocyclic scaffold in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This fused bicyclic system, consisting of an imidazole ring fused to a pyridine ring, is a key component in several marketed drugs, including the anxiolytic alpidem and the hypnotic zolpidem.[2][3] Its rigid structure and the specific arrangement of nitrogen atoms allow for diverse interactions with biological targets, making it a fertile ground for drug discovery.[1][3] This guide focuses on the chemical properties of a specific derivative, 6-Methylimidazo[1,2-a]pyridin-2-amine (CAS No. 39588-33-5) , providing a comprehensive overview for researchers engaged in its synthesis and application.
Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₈H₉N₃ | - |
| Molecular Weight | 147.18 g/mol | - |
| CAS Number | 39588-33-5 | - |
| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds[4] |
| Melting Point | Not experimentally determined | - |
| Boiling Point | Not experimentally determined | - |
| Solubility | Expected to be soluble in organic solvents like methanol and DMSO.[5] | Inferred from related structures |
| pKa | The imidazo[1,2-a]pyridine core is basic. The pKa is influenced by the amino and methyl groups. | General knowledge of the scaffold |
Synthesis of 6-Methylimidazo[1,2-a]pyridin-2-amine
The synthesis of the imidazo[1,2-a]pyridine scaffold is well-documented, with the most common and direct route being the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[2][6] For the synthesis of 6-Methylimidazo[1,2-a]pyridin-2-amine, the logical starting material is 2-amino-6-methylpyridine.
Proposed Synthetic Pathway
A plausible and efficient synthesis involves the reaction of 2-amino-6-methylpyridine with a synthon that provides the C2-amino-imidazole portion of the final molecule. A common reagent for this transformation is bromoacetonitrile, followed by a cyclization step.
Caption: Proposed synthesis of 6-Methylimidazo[1,2-a]pyridin-2-amine.
Detailed Experimental Protocol (Proposed)
This protocol is a representative procedure based on established methods for the synthesis of similar 2-aminoimidazo[1,2-a]pyridines.
Step 1: N-Alkylation
-
To a solution of 2-amino-6-methylpyridine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Slowly add bromoacetonitrile (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude intermediate, N-(cyanomethyl)-6-methylpyridin-2-amine.
Step 2: Intramolecular Cyclization
-
The crude intermediate can be cyclized without further purification. Dissolve the crude product in a suitable solvent like ethanol or isopropanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Reflux the mixture and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 6-Methylimidazo[1,2-a]pyridin-2-amine.
Spectroscopic Characterization
While specific spectra for 6-Methylimidazo[1,2-a]pyridin-2-amine are not widely published, the expected spectral data can be reliably predicted based on the analysis of the parent imidazo[1,2-a]pyridine and related substituted derivatives.[7][8][9]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the fused ring system, the methyl group, and the amino group protons.
-
Aromatic Protons: The imidazo[1,2-a]pyridine core will display a set of coupled signals in the aromatic region (typically δ 6.5-8.5 ppm). The exact chemical shifts and coupling constants will be influenced by the electron-donating effects of the methyl and amino groups.
-
Methyl Protons: A singlet corresponding to the three protons of the 6-methyl group is expected, likely in the range of δ 2.2-2.5 ppm.[10]
-
Amino Protons: A broad singlet for the two protons of the 2-amino group will be observed. Its chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
-
Aromatic Carbons: The eight carbons of the imidazo[1,2-a]pyridine ring will resonate in the aromatic region (typically δ 100-160 ppm). The carbon attached to the amino group (C2) is expected to be significantly shielded.
-
Methyl Carbon: The carbon of the 6-methyl group will appear as a signal in the aliphatic region, typically around δ 15-25 ppm.[7]
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) at m/z 147 or 148, respectively, corresponding to the molecular formula C₈H₉N₃.[11]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
N-H Stretching: The amino group will exhibit one or two sharp bands in the region of 3300-3500 cm⁻¹.
-
C-H Stretching: Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.
-
C=C and C=N Stretching: The stretching vibrations of the aromatic rings will be found in the 1400-1650 cm⁻¹ region.
Reactivity of 6-Methylimidazo[1,2-a]pyridin-2-amine
The reactivity of 6-Methylimidazo[1,2-a]pyridin-2-amine is dictated by the electronic properties of the imidazo[1,2-a]pyridine scaffold and the influence of the methyl and amino substituents.
Caption: Key reactive sites of 6-Methylimidazo[1,2-a]pyridin-2-amine.
Reactions at the 2-Amino Group
The 2-amino group is a primary nucleophilic site and can undergo a variety of reactions common to aromatic amines:
-
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.
-
Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines.
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions.
Electrophilic Substitution on the Imidazo[1,2-a]pyridine Ring
The imidazo[1,2-a]pyridine ring is electron-rich and susceptible to electrophilic substitution. The C3 position is generally the most reactive site for such reactions.[12]
-
Halogenation: Introduction of halogen atoms (Cl, Br, I) at the C3 position.
-
Nitration: Introduction of a nitro group at the C3 position.
-
Friedel-Crafts Reactions: Acylation or alkylation at the C3 position under appropriate conditions.
Applications in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of new therapeutic agents.[1][3] Derivatives have shown a wide range of biological activities, including but not limited to:
-
Anticancer: Many derivatives have been investigated for their potential as anticancer agents.[13]
-
Antitubercular: The imidazo[1,2-a]pyridine core is found in promising new antitubercular drug candidates.[1]
-
Anti-inflammatory: Certain derivatives have demonstrated significant anti-inflammatory properties.[14]
-
Antiviral and Antibacterial: The scaffold has been explored for the development of novel antiviral and antibacterial agents.[8]
The presence of the 2-amino group on 6-Methylimidazo[1,2-a]pyridin-2-amine provides a convenient handle for further chemical modification, allowing for the generation of diverse libraries of compounds for biological screening.
Conclusion
6-Methylimidazo[1,2-a]pyridin-2-amine is a valuable building block in medicinal chemistry, offering a synthetically accessible scaffold with significant potential for the development of novel therapeutic agents. While detailed experimental data for this specific compound is not extensively documented, its chemical properties can be reliably inferred from the well-established chemistry of the imidazo[1,2-a]pyridine ring system. This guide provides a foundational understanding of its synthesis, characterization, and reactivity, empowering researchers to effectively utilize this compound in their drug discovery endeavors.
References
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Medicinal Chemistry.
- Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (n.d.). Organic & Biomolecular Chemistry.
- Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
-
PubChem. (n.d.). Imidazo(1,2-a)pyridine. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). 2-Amino-6-methylpyridine. Retrieved January 20, 2026, from [Link]
- Kushwaha, N. D., et al. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry.
- Felton, J. S., & Knize, M. G. (2002). Synthesis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a heterocyclic food mutagen. ARKIVOC.
- Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflamm
- Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). 2-Amino-1-Methyl-6-Phenylimidazo(4,5-b)Pyridine. Retrieved January 20, 2026, from [Link]
- Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (2020). Beilstein Journal of Organic Chemistry.
- Turesky, R. J., et al. (2011). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. Chemical Research in Toxicology.
- 13 C NMR spectrum of imidazo[1,2-a]pyridine 7a. (2022).
- 1 H NMR spectrum of imidazo[1,2-a]pyridine 6a. (2018).
- Modifications of the 6‐methyl‐2‐phenylimidazo[1,2‐a]pyridine core ring.... (2021).
- Synthesis of imidazo[1,2-a]pyridines: a decade update. (2016).
- (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026).
- Dahan-Farkas, N., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2022). Chemistry Proceedings.
- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). Scientific Reports.
-
apicule. (n.d.). 6-Methyl-2-(4-methylphenyl)imidazo(1,2-a)pyridine. Retrieved January 20, 2026, from [Link]
- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2021). Molecules.
-
NIST. (n.d.). 2-Aminopyridine. Retrieved January 20, 2026, from [Link]
-
NIST. (n.d.). Pyridine, 2-methyl-. Retrieved January 20, 2026, from [Link]
-
Hoffman Fine Chemicals. (n.d.). 7-Methylimidazo[1,2-a]pyridin-6-amine. Retrieved January 20, 2026, from [Link]
Sources
- 1. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. 2-Amino-1-Methyl-6-Phenylimidazo(4,5-b)Pyridine | C13H12N4 | CID 1530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Amino-6-methylpyridine(1824-81-3) 13C NMR [m.chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. Imidazo[1,2-a]pyridine(274-76-0) 1H NMR spectrum [chemicalbook.com]
- 10. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR spectrum [chemicalbook.com]
- 11. Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 6-Methylimidazo[1,2-a]pyridin-2-amine: Synthesis, Characterization, and Applications
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] This guide provides a comprehensive technical overview of a key derivative, 6-Methylimidazo[1,2-a]pyridin-2-amine. We will delve into its precise chemical identity, explore robust synthetic methodologies, detail its spectroscopic signature, and discuss its significance and applications within the realm of drug discovery and development. This document is intended for researchers, chemists, and pharmacologists who require a deep, actionable understanding of this versatile heterocyclic amine.
Nomenclature, Structure, and Core Properties
IUPAC Name and Chemical Structure
The formal IUPAC name for the compound is 6-methylimidazo[1,2-a]pyridin-2-amine .[4] This nomenclature precisely defines the fused heterocyclic system, consisting of an imidazole ring fused to a pyridine ring, with a methyl group at position 6 and an amine group at position 2.
Chemical Structure:
(Image generated for illustrative purposes)
Physicochemical Properties
A summary of the key computed and experimental properties of 6-Methylimidazo[1,2-a]pyridin-2-amine is provided below. These parameters are critical for experimental design, including reaction setup, purification, and formulation.
| Property | Value | Source |
| Molecular Formula | C₈H₉N₃ | PubChem CID 2771121 (analogue)[5] |
| Molecular Weight | 147.18 g/mol | PubChem CID 2771121 (analogue)[5] |
| CAS Number | 39588-33-5 | ChemicalBook[4] |
| Appearance | Typically a solid | General Knowledge |
| Solubility | Soluble in organic solvents like DMSO, DMF, Methanol | General Knowledge |
Synthesis and Mechanistic Considerations
The synthesis of the imidazo[1,2-a]pyridine core is well-established, with several methodologies available. A prevalent and efficient approach involves the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.
General Synthetic Strategy: Cyclocondensation
The most common route to synthesize substituted imidazo[1,2-a]pyridines is through the reaction of 2-aminoazines with α-haloketones.[6] For the target molecule, the synthesis would logically start from 2-amino-5-methylpyridine.
Reaction Scheme: 2-amino-5-methylpyridine + Bromoacetaldehyde (or equivalent) → 6-Methylimidazo[1,2-a]pyridine → Nitration → Reduction → 6-Methylimidazo[1,2-a]pyridin-2-amine
A more direct and modern approach involves multicomponent reactions, which offer improved atom economy and procedural simplicity. The Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction between an aminopyridine, an aldehyde, and an isocyanide, is a powerful tool for generating diverse imidazo[1,2-a]pyridines.[7][8][9]
Experimental Workflow: A Representative Synthesis
Below is a conceptual workflow illustrating the synthesis via a multicomponent approach, which is often preferred for library synthesis in drug discovery.
Caption: Workflow for multicomponent synthesis of imidazo[1,2-a]pyridine derivatives.
Causality in Protocol Design:
-
Choice of Reactants: 2-amino-5-methylpyridine is selected to install the required methyl group at the 6-position of the final scaffold. The choice of aldehyde and isocyanide determines the substitution at other positions.
-
Catalyst: An acid catalyst (e.g., p-toluenesulfonic acid) is often employed to activate the aldehyde and facilitate the initial imine formation, which is a key step in the GBB reaction mechanism.[8]
-
Solvent: Ethanol or methanol are common solvents as they effectively dissolve the reactants and are compatible with the reaction conditions.
-
Purification: Column chromatography is the standard method for purifying the final product from unreacted starting materials and reaction byproducts, ensuring high purity essential for biological testing.
Spectroscopic and Analytical Characterization
Structural confirmation of 6-Methylimidazo[1,2-a]pyridin-2-amine relies on a combination of spectroscopic techniques. The expected data provides a unique fingerprint for the molecule.
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the methyl group (CH₃) protons. - Distinct aromatic signals for the protons on the pyridine and imidazole rings. The coupling patterns (doublets, triplets) and chemical shifts are characteristic of the substitution pattern. - A broad singlet for the amine (NH₂) protons, which may be exchangeable with D₂O. |
| ¹³C NMR | - A signal in the aliphatic region for the methyl carbon. - Multiple signals in the aromatic region corresponding to the eight carbons of the fused ring system. The carbons bearing the nitrogen and amine groups will have characteristic chemical shifts. |
| Mass Spec (HRMS) | - The high-resolution mass spectrum will show a molecular ion peak [M+H]⁺ corresponding to the exact mass of C₈H₁₀N₃⁺, confirming the elemental composition. |
Note: Specific chemical shifts (ppm) can vary based on the solvent used for analysis. The data presented here are general expectations based on the structure.[6][7]
Applications in Drug Discovery and Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is a key component in numerous clinically used drugs, including the well-known hypnotic agent Zolpidem and the anxiolytic Alpidem.[2][3] The specific substitution pattern of 6-Methylimidazo[1,2-a]pyridin-2-amine makes it a valuable intermediate and a pharmacophore for various therapeutic targets.
Role as a Privileged Scaffold
This scaffold's rigid, bicyclic structure and its hydrogen bonding capabilities (from the amine group and ring nitrogens) allow it to effectively interact with biological targets such as enzymes and receptors.
Therapeutic Areas of Interest
-
Oncology: Substituted imidazo[1,2-a]pyridines have been extensively investigated as anticancer agents.[10] They have shown activity against various cancer cell lines, often by inhibiting key signaling kinases or inducing apoptosis.[10]
-
Neuroscience: Given the precedent of Zolpidem, derivatives are explored for their activity on CNS targets, including GABA receptors.
-
Infectious Diseases: The scaffold has been incorporated into molecules with antibacterial and antiparasitic properties.[6]
Caption: Molecular interactions between the scaffold and a hypothetical kinase target.
Conclusion
6-Methylimidazo[1,2-a]pyridin-2-amine is a chemically significant molecule underpinned by versatile synthesis routes and a rich history in medicinal chemistry. Its structural features make it an ideal starting point for the development of novel therapeutics. The in-depth understanding of its synthesis, characterization, and biological potential detailed in this guide serves as a critical resource for scientists dedicated to advancing drug discovery. Continued exploration of this scaffold is highly likely to yield new and impactful therapeutic agents.
References
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available from: [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available from: [Link]
-
Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI. Available from: [Link]
-
Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. MDPI. Available from: [Link]
-
6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed. Available from: [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available from: [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. Available from: [Link]
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available from: [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available from: [Link]
-
Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. Available from: [Link]
-
Imidazo[1,2-a]pyridin-2-ylmethanamine. PubChem. Available from: [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 6-methylH-imidazo[1,2-a]pyridin-2-amine | 39588-33-5 [amp.chemicalbook.com]
- 5. Imidazo[1,2-a]pyridin-2-ylmethanamine | C8H9N3 | CID 2771121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Isolation of Imidazo[1,2-a]pyridine Compounds
Prepared by: Gemini, Senior Application Scientist
Foreword
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically significant pharmaceuticals and biologically active compounds.[1][2][3] Its unique bicyclic aromatic structure, fusing a pyridine ring with an imidazole ring, confers a favorable combination of rigidity, stability, and electronic properties, making it an ideal framework for designing targeted therapeutics.[4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the key synthetic methodologies for creating this vital scaffold and the practical strategies for its subsequent isolation and purification. We will delve into the causality behind experimental choices, moving beyond simple protocols to foster a deeper understanding of the chemistry at play.
The Significance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine nucleus is the foundational structure for numerous commercial drugs, including the widely prescribed hypnotic agent Zolpidem , the anxiolytic Alpidem , and the anti-ulcer agent Zolimidine .[6][7][8][9] The therapeutic diversity of this scaffold is vast, with derivatives demonstrating potent anticancer, antiviral, antibacterial, anti-inflammatory, and antitubercular activities.[3][10][11] This broad spectrum of biological activity underscores the scaffold's importance and drives the continuous development of novel, efficient synthetic routes to access diverse analogues for drug discovery pipelines.[6][8]
Figure 1. Examples of commercially available drugs built upon the imidazo[1,2-a]pyridine scaffold, highlighting its therapeutic versatility.[6][7][8][12]
Synthetic Strategies: From Classic Reactions to Modern Innovations
The construction of the imidazo[1,2-a]pyridine ring system can be approached through several strategic pathways. The choice of method is often dictated by the desired substitution pattern, required yield, scalability, and tolerance of functional groups on the starting materials.
Foundational Condensation Reactions
The most traditional and direct route involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[9][13] This reaction, a variation of the Chichibabin reaction principle, is robust and widely applicable.[14][15]
Causality of the Mechanism: The reaction proceeds via an initial SN2 reaction where the more nucleophilic endocyclic nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-haloketone.[4] This is a critical step; the pyridine nitrogen is more nucleophilic than the exocyclic amino group, driving the initial regioselectivity. This is followed by an intramolecular condensation between the pendant amino group and the ketone, which, after dehydration, yields the aromatic bicyclic system. The choice of a non-nucleophilic base like potassium carbonate is often employed to neutralize the HBr or HCl generated in situ without competing in the initial substitution.[13]
Diagram 1. General workflow from synthesis to characterization.
The Rise of Multicomponent Reactions (MCRs)
For rapid library synthesis and improved atom economy, multicomponent reactions (MCRs) have become the strategy of choice.[1][2] The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example, combining a 2-aminopyridine, an aldehyde, and an isocyanide in a one-pot process to generate 3-aminoimidazo[1,2-a]pyridine derivatives.[1][10][16][17]
Expert Insight: The power of the GBB reaction lies in its convergence. Three separate starting materials are combined in a single operation, drastically reducing synthesis time and purification of intermediates.[1] The mechanism is initiated by the formation of a Schiff base between the 2-aminopyridine and the aldehyde, which is then activated by a Lewis or Brønsted acid catalyst. This activated intermediate undergoes a [4+1] cycloaddition with the nucleophilic isocyanide.[18] The choice of catalyst is crucial; Lewis acids like Scandium triflate or even simple ammonium chloride can effectively promote the reaction.[5][19]
Green and Efficient Methodologies: Microwave-Assisted Synthesis
To align with the principles of green chemistry, microwave (MW) irradiation has emerged as a powerful tool for accelerating the synthesis of imidazo[1,2-a]pyridines.[4][20] Reactions that take hours under conventional heating can often be completed in minutes with significantly improved yields.[1][21][22]
Why it Works: Microwave energy provides rapid, uniform heating of the reaction mixture, which can lead to higher reaction rates and reduced side product formation compared to conventional oil bath heating.[1][4] This technique is particularly effective for one-pot syntheses, such as the reaction of aromatic ketones, N-bromosuccinimide (NBS), and 2-aminopyridines, where the in-situ formation of the α-bromoketone is followed immediately by cyclization.[21] The use of environmentally benign solvents like water or PEG-400, or even natural acid catalysts like lemon juice, further enhances the green credentials of these protocols.[7][9][21]
Diagram 2. Key synthetic routes to the imidazo[1,2-a]pyridine core.
Field-Proven Experimental Protocols
The following protocols are presented as self-validating systems, providing detailed, step-by-step methodologies for key synthetic transformations.
Protocol: One-Pot Microwave-Assisted Synthesis
This protocol details a green and efficient synthesis of 2-phenylimidazo[1,2-a]pyridines adapted from methodologies utilizing microwave irradiation and natural catalysts.[21]
Objective: To synthesize 2-phenylimidazo[1,2-a]pyridine from acetophenone and 2-aminopyridine in a one-pot, two-step sequence.
Materials:
-
Acetophenone (1.0 mmol)
-
N-Bromosuccinimide (NBS) (1.0 mmol)
-
2-Aminopyridine (1.0 mmol)
-
Ethanol (for recrystallization)
-
Deionized water
Equipment:
-
Monowave microwave reactor with a 10 mL reaction vial and magnetic stir bar
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Step 1: α-Bromination. In a 10 mL microwave vial, combine acetophenone (1.0 mmol), NBS (1.0 mmol), and lemon juice (5 mL).
-
Seal the vial and place it in the microwave reactor. Irradiate the mixture at 400W and 85°C for 5-10 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the formation of α-bromoacetophenone.[21]
-
Scientist's Note: NBS is a convenient source of electrophilic bromine. The acidic medium of the lemon juice catalyzes the enolization of the ketone, which is the reactive species that attacks the bromine.
-
-
Step 2: Cyclization. After cooling the vial, add 2-aminopyridine (1.0 mmol) to the reaction mixture.
-
Reseal the vial and irradiate again under the same conditions (400W, 85°C) for an additional 10-15 minutes, monitoring by TLC until the starting materials are consumed.[21]
-
Work-up and Isolation. After the reaction is complete, cool the vial to room temperature and pour the contents into 20 mL of ice-cold water.
-
A solid precipitate will form. Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove the catalyst and any water-soluble impurities.[21]
-
Purification. The crude solid can be purified by recrystallization from aqueous ethanol to yield the pure 2-phenylimidazo[1,2-a]pyridine.[21]
Protocol: Groebke–Blackburn–Bienaymé (GBB) Three-Component Reaction
This protocol describes a representative GBB reaction for the synthesis of 3-amino-substituted imidazo[1,2-a]pyridines.[10][16]
Objective: To synthesize a 3-((4-methoxyphenyl)amino)-2-(furan-2-yl)imidazo[1,2-a]pyridine derivative.
Materials:
-
2-Aminopyridine (1.0 mmol)
-
Furfural (1.0 mmol)
-
4-Methoxyphenyl isocyanide (1.0 mmol)
-
Ammonium Chloride (NH₄Cl) (0.2 mmol, 20 mol%)[19]
-
Ethanol (5 mL)
-
Ethyl acetate and Hexanes (for chromatography)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer/hotplate
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup. To a 25 mL round-bottom flask, add 2-aminopyridine (1.0 mmol), furfural (1.0 mmol), 4-methoxyphenyl isocyanide (1.0 mmol), and ammonium chloride (0.2 mmol) in ethanol (5 mL).
-
Reaction Execution. Stir the mixture at 60°C for 6-8 hours. Monitor the reaction progress by TLC.
-
Work-up. Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Isolation and Purification. The resulting crude residue is purified by flash column chromatography on silica gel.[1] A gradient of ethyl acetate in hexanes is typically effective for eluting the desired product.
-
Combine the pure fractions and concentrate under reduced pressure to yield the final product, which can be characterized by NMR and HRMS.[10]
Isolation, Purification, and Data Analysis
The successful synthesis of the target compound is only half the battle; rigorous purification is paramount for obtaining reliable biological data.
Standard Purification Techniques:
-
Flash Column Chromatography: This is the workhorse technique for purifying imidazo[1,2-a]pyridine derivatives. Silica gel is the most common stationary phase, with mobile phases typically consisting of mixtures of hexanes and ethyl acetate.[1] The polarity of the eluent is gradually increased to separate the product from unreacted starting materials and non-polar byproducts.
-
Recrystallization: For solid products, recrystallization is an excellent method for achieving high purity.[21] A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Aqueous ethanol is often a good starting point.[21]
Data Presentation: Quantitative data, such as a comparison of reaction yields under different conditions, should be summarized in a clear, tabular format for easy interpretation.
| Table 1: Optimization of Microwave-Assisted GBB Reaction [1] | | :--- | :--- | :--- | :--- | :--- | | Entry | Catalyst | Conditions | Time | Yield (%) | | 1 | NH₄Cl | Conventional Heat, RT | 12 h | 82 | | 2 | NH₄Cl | Conventional Heat, 60°C | 8 h | 83 | | 3 | NH₄Cl | Microwave, 60°C | 30 min | 89 | | 4 | No Catalyst | Microwave, 60°C | 60 min | <10 |
As demonstrated in Table 1, the application of microwave irradiation significantly reduces reaction time from 8 hours to 30 minutes while also improving the yield, highlighting its efficiency.[1]
Conclusion and Future Outlook
The imidazo[1,2-a]pyridine scaffold remains a highly privileged and fruitful area of research in synthetic and medicinal chemistry. While classic condensation reactions provide reliable access, modern methodologies like multicomponent reactions and microwave-assisted synthesis offer superior efficiency, diversity, and sustainability.[2][12] The continued evolution of these synthetic strategies, particularly those employing greener catalysts and solvents, will be critical in accelerating the discovery of next-generation therapeutics based on this remarkable heterocyclic core. The protocols and insights provided in this guide serve as a foundational resource for scientists dedicated to exploring the vast potential of imidazo[1,2-a]pyridine chemistry.
References
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
- Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect.
- Synthesis of imidazo[1,2-a]pyridines: a decade upd
- Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution.
- Microwave-promoted One-pot Synthesis of Imidazo[1,2-a]pyridines in Lemon Juice. Bentham Science.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
- Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI.
- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Journal of the Brazilian Chemical Society.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
- Microwave-Irradiated Synthesis of Imidazo[1,2-a]pyridine Class of Bio-heterocycles: Green Avenues and Sustainable Developments. Semantic Scholar.
- Highly Efficient Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]Pyridine-3-Carbaldehydes in PEG-400. Taylor & Francis Online.
- Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. Bentham Science Publishers.
- (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022).
- Chichibabin reaction. Grokipedia.
- Chichibabin reaction. Wikipedia.
- Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine.
- Chichibabin Pyridine Synthesis.
- Chichibabin pyridine synthesis. Wikipedia.
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
- Chichibabin pyridine synthesis. Chemistry Notes.
- Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-conferences.org [bio-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. grokipedia.com [grokipedia.com]
- 15. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 16. semanticscholar.org [semanticscholar.org]
- 17. scilit.com [scilit.com]
- 18. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 19. Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction [mdpi.com]
- 20. semanticscholar.org [semanticscholar.org]
- 21. benthamdirect.com [benthamdirect.com]
- 22. benthamdirect.com [benthamdirect.com]
spectroscopic characterization of 6-Methylimidazo[1,2-a]pyridin-2-amine
An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Methylimidazo[1,2-a]pyridin-2-amine
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents due to its broad spectrum of biological activities.[1][2][3] The compound 6-Methylimidazo[1,2-a]pyridin-2-amine is a key analogue within this class, featuring an electron-donating amine group at the C2 position and a methyl group on the pyridine ring. A thorough understanding of its structural and electronic properties is fundamental for drug development, quality control, and mechanistic studies. This guide provides a comprehensive overview of the spectroscopic techniques required for the unambiguous characterization of this molecule, grounded in field-proven methodologies and theoretical principles.
This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental design and data interpretation.
Logical Workflow for Spectroscopic Analysis
A multi-technique approach is essential for the complete and unambiguous structural elucidation of 6-Methylimidazo[1,2-a]pyridin-2-amine. The logical workflow ensures that information from one technique complements and validates the others, leading to a self-consistent and robust characterization.
Caption: Workflow for the comprehensive spectroscopic characterization of a novel compound.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is the first-line technique to confirm the molecular weight and deduce the elemental composition. For polar, nitrogen-containing heterocycles like this, electrospray ionization (ESI) is the method of choice due to its soft ionization nature, which typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.
Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI-TOF
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an ESI source coupled with a Time-of-Flight (TOF) mass analyzer.
-
Ionization Mode: Operate in positive ion mode to detect the [M+H]⁺ species.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. The instrument's high-resolution capability allows for the determination of the exact mass to four or more decimal places.
-
Analysis: Compare the experimentally determined exact mass of the molecular ion peak with the theoretically calculated mass for the protonated formula (C₈H₁₀N₃⁺).
Expected Data & Interpretation
The molecular formula of 6-Methylimidazo[1,2-a]pyridin-2-amine is C₈H₉N₃.
-
Calculated Exact Mass of [M+H]⁺: 148.0875
-
Observed Data: A high-resolution mass spectrum should show a prominent peak at or very near m/z 148.0875. The deviation from the calculated mass should be less than 5 ppm, confirming the elemental composition. This technique is crucial for distinguishing between isomers and confirming that the correct product has been synthesized.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. For this compound, ¹H NMR will define the proton environment and their coupling relationships, while ¹³C NMR will identify all unique carbon atoms. 2D NMR experiments like COSY and HSQC are invaluable for definitively assigning these signals. The electron-donating amine and weakly donating methyl group will influence the chemical shifts of the aromatic protons.
Caption: Structure of 6-Methylimidazo[1,2-a]pyridin-2-amine with standard numbering.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for amines as it allows for the observation of exchangeable N-H protons.[6][7]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition: Acquire a standard proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks (e.g., which protons are adjacent on the aromatic ring).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to the carbons they are attached to.
-
Expected ¹H NMR Data & Interpretation (in DMSO-d₆)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H-5 | ~7.8-8.0 | d | ~7.0 | 1H | Deshielded due to proximity to the bridgehead nitrogen. |
| H-7 | ~7.0-7.2 | d | ~9.0 | 1H | Ortho coupling to H-8. |
| H-8 | ~6.6-6.8 | dd | ~9.0, ~1.5 | 1H | Ortho coupling to H-7, meta to H-5. |
| H-3 | ~7.4-7.5 | s | - | 1H | Singlet in the imidazole ring. |
| CH₃ (at C6) | ~2.3-2.4 | s | - | 3H | Typical range for an aryl methyl group. |
| NH₂ (at C2) | ~5.5-6.0 | br s | - | 2H | Broad singlet, exchangeable with D₂O. |
Expected ¹³C NMR Data & Interpretation (in DMSO-d₆)
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C-2 | ~150-155 | Carbon bearing the amine group, highly deshielded. |
| C-3 | ~105-110 | Shielded carbon in the imidazole ring. |
| C-5 | ~120-125 | Aromatic CH. |
| C-6 | ~125-130 | Aromatic C bearing the methyl group. |
| C-7 | ~115-120 | Aromatic CH. |
| C-8 | ~110-115 | Aromatic CH. |
| C-8a | ~140-145 | Bridgehead carbon adjacent to nitrogen. |
| CH₃ | ~20-22 | Typical range for an aryl methyl carbon. |
Note: Specific chemical shifts can be influenced by solvent and concentration. The predicted values are based on data from similar imidazo[1,2-a]pyridine structures.[4][5][6][8][9]
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For 6-Methylimidazo[1,2-a]pyridin-2-amine, the most diagnostic signals will be the N-H stretches from the primary amine and the various C-H and C=N/C=C stretches from the aromatic core and methyl group.
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹. Perform a background scan first.
-
Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.
Expected Data & Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 3400-3200 | N-H stretch (amine) | Medium | Doublet peak characteristic of a primary amine (-NH₂). |
| 3100-3000 | Aromatic C-H stretch | Medium-Weak | Stretching of sp² C-H bonds on the heterocyclic ring. |
| 2950-2850 | Aliphatic C-H stretch | Weak | Stretching of sp³ C-H bonds of the methyl group. |
| 1640-1620 | N-H bend (amine) | Strong | Scissoring vibration of the primary amine.[7] |
| 1600-1450 | C=C & C=N stretch | Strong-Medium | Aromatic ring stretching vibrations of the imidazopyridine core.[10] |
UV-Visible (UV-Vis) Spectroscopy
Expertise & Experience: UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The conjugated π-system of the imidazo[1,2-a]pyridine core is a strong chromophore, giving rise to distinct absorption bands. The position of the maximum absorption (λmax) is sensitive to substituents and the solvent environment.
Protocol: UV-Vis Absorption Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1x10⁻⁵ M) in a UV-transparent solvent like ethanol or acetonitrile.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the absorbance from approximately 200 to 500 nm, using the pure solvent as a reference.
-
Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Expected Data & Interpretation
-
Imidazo[1,2-a]pyridine derivatives typically exhibit strong absorption bands corresponding to π-π* transitions.[11][12]
-
Expect strong absorption peaks in the range of 250-350 nm .[11][13][14] The presence of the electron-donating amine and methyl groups may cause a slight red shift (bathochromic shift) compared to the unsubstituted parent compound. These shifts are attributed to the enhanced electronic delocalization facilitated by the substituents on the imidazo[1,2-a]pyridine core.[11]
Conclusion
The combination of Mass Spectrometry, multinuclear NMR, IR, and UV-Vis spectroscopy provides a complete and validated characterization of 6-Methylimidazo[1,2-a]pyridin-2-amine. HRMS confirms the elemental composition, while detailed 1D and 2D NMR experiments elucidate the precise atomic connectivity. IR spectroscopy validates the presence of key functional groups, and UV-Vis spectroscopy probes the electronic nature of the conjugated system. This integrated analytical approach is indispensable for ensuring the identity, purity, and structural integrity of this important heterocyclic compound in research and development settings.
References
-
Sheiva Iranfar, Morteza Shiri, Soma Majedi, Arezoo Madankan, Ahmed Al-Harrasi. UV absorption (left) and PL spectra (right) of synthesized imidazopyridine-linked coumarins in DMSO/ethanol (C = 1 × 10–4 M). ResearchGate. Available from: [Link]
-
Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. RSC Publishing. Available from: [Link]
-
UV-Visible absorption spectra of imidazo[1,2-a]azines 6 and 7. ResearchGate. Available from: [Link]
-
Calderón-Rangel, D., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chem. Proc. Available from: [Link]
-
UV-Vis, solution PL, solid PL and low temperature PL spectra of mCzImPy and mBisImPy. ResearchGate. Available from: [Link]
-
Fisyuk, A. S., et al. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI. Available from: [Link]
-
Di Giacomo, G., et al. (2021). Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission. Chemistry – An Asian Journal. Available from: [Link]
-
Turan-Zitouni, G., et al. (2022). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. National Institutes of Health. Available from: [Link]
-
Rentería-Gómez, A., et al. (2022). Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. MDPI. Available from: [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available from: [Link]
-
O'Donovan, D. H., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed. Available from: [Link]
-
Wang, M., et al. (2016). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. e-Century Publishing Corporation. Available from: [Link]
-
Versteegen, R. M., et al. (2018). Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. Available from: [Link]
-
da S. Carneiro, Z. A., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available from: [Link]
-
Yang, X., et al. (2024). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. Available from: [Link]
-
da S. Carneiro, Z. A., et al. (2024). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available from: [Link]
-
Rentería Gómez, M. A., et al. (2018). 1 H NMR spectrum of imidazo[1,2-a]pyridine 6a. ResearchGate. Available from: [Link]
-
Uçar, I., et al. (2006). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. ResearchGate. Available from: [Link]
-
13 C NMR spectrum of imidazo[1,2-a]pyridine 7a. ResearchGate. Available from: [Link]
-
Li, J., et al. (2024). C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. MDPI. Available from: [Link]
-
Abdul-Cader, Z., et al. (1995). Gas chromatography-mass spectrometry analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in urine and feces. National Institutes of Health. Available from: [Link]
-
Imidazo(1,2-a)pyridine. PubChem. Available from: [Link]
-
Rentería Gómez, M. A., et al. (2018). 13 C NMR spectrum of imidazo[1,2-a]pyridine 6a. ResearchGate. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Photocatalytic synthesis of imidazo[1,2- a ]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01406A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 6-Methylimidazo[1,2-a]pyridin-2-amine: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Methylimidazo[1,2-a]pyridin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. While a specific CAS number for this molecule is not readily found in major chemical databases, indicating its potential novelty, this guide offers a detailed roadmap for its synthesis, characterization, and exploration of its therapeutic applications. The imidazo[1,2-a]pyridine scaffold is a well-established privileged structure in drug discovery, forming the core of numerous approved drugs.[1][2] This guide leverages established synthetic methodologies for this class of compounds to propose a robust pathway for the preparation and study of 6-Methylimidazo[1,2-a]pyridin-2-amine.
Physicochemical Properties and Structural Elucidation
Before embarking on the synthesis and application of any compound, a thorough understanding of its fundamental properties is paramount.
Molecular Structure and Weight
The molecular structure of 6-Methylimidazo[1,2-a]pyridin-2-amine consists of a fused imidazole and pyridine ring system, with a methyl group at the 6-position and an amine group at the 2-position.
Table 1: Calculated Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₉N₃ |
| Calculated Molecular Weight | 147.18 g/mol |
| Monoisotopic Mass | 147.0796 Da |
Note: These values are calculated based on the molecular formula and have not been experimentally determined due to the compound's novelty.
Proposed Synthesis of 6-Methylimidazo[1,2-a]pyridin-2-amine
The synthesis of the imidazo[1,2-a]pyridine core is a well-trodden path in organic chemistry, with several reliable methods reported in the literature. The most common and efficient approach involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound, a reaction first described by Tschitschibabin.[1] For the synthesis of the target compound, a plausible and efficient route is the reaction of 2,5-diamino-toluene (a commercially available starting material) with chloroacetaldehyde.
Synthetic Workflow Diagram
Caption: Proposed two-step synthetic workflow for 6-Methylimidazo[1,2-a]pyridin-2-amine.
Detailed Experimental Protocol
Materials:
-
2,5-Diaminotoluene
-
Chloroacetaldehyde (50% aqueous solution)
-
Ethanol (absolute)
-
Sodium bicarbonate
-
Ethyl acetate
-
Hexane
-
Silica gel (for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-diaminotoluene (1 equivalent) in absolute ethanol.
-
Addition of Reagent: To the stirred solution, add chloroacetaldehyde (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Characterize the purified compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Characterization and Analytical Methods
Thorough characterization is essential to confirm the successful synthesis of the target compound and to establish its purity.
Table 2: Expected Analytical Data
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine and imidazole rings, a singlet for the methyl group protons, and a broad singlet for the amine protons. |
| ¹³C NMR | Resonances for the eight distinct carbon atoms in the molecule, including the methyl carbon and the aromatic carbons. |
| Mass Spectrometry (ESI+) | A molecular ion peak ([M+H]⁺) at m/z 148.0871, corresponding to the protonated molecule. |
| Elemental Analysis | Calculated: C, 65.29%; H, 6.16%; N, 28.55%. Found: Values should be within ±0.4% of the calculated values. |
Potential Applications in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] This suggests that 6-Methylimidazo[1,2-a]pyridin-2-amine could serve as a valuable building block for the development of novel therapeutic agents.
Potential Therapeutic Areas
-
Oncology: Many imidazo[1,2-a]pyridine derivatives have shown potent anti-cancer activity by targeting various kinases and other signaling pathways involved in cell proliferation and survival.[3]
-
Infectious Diseases: The scaffold has been explored for the development of antibacterial, antifungal, and antiviral agents.
-
Central Nervous System (CNS) Disorders: The well-known hypnotic drug zolpidem features the imidazo[1,2-a]pyridine core, highlighting the potential of this class of compounds to modulate CNS targets.[2]
Logical Relationship Diagram for Drug Discovery
Caption: A logical workflow for the development of novel drug candidates.
Conclusion and Future Directions
While 6-Methylimidazo[1,2-a]pyridin-2-amine may be a novel entity, its core scaffold holds immense promise for the development of new chemical entities with therapeutic potential. This guide provides a solid foundation for its synthesis and characterization, paving the way for further investigation into its biological activities. Future research should focus on the synthesis of a diverse library of derivatives by modifying the 2-amino group and evaluating their efficacy in various disease models. Such studies will be instrumental in unlocking the full therapeutic potential of this promising molecular scaffold.
References
-
Dahan-Farkas, N., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4573-83. Available at: [Link]
-
Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
-
Kushwaha, N. D. (2018). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry. Available at: [Link]
-
Mohan, D. C., et al. (2013). An aqueous synthesis gives methylimidazo[1,2-a]pyridines, imidazo[1,2-a]pyrazines, and imidazo[2,1-a]isoquinolines without any deliberate addition of catalyst. The Journal of Organic Chemistry, 78(3), 1266-1272. Available at: [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega. Available at: [Link]
-
6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. (2011). PubMed. Available at: [Link]
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ResearchGate. Available at: [Link]
Sources
- 1. 6-Methyl-2-(4-methylphenyl)imidazo(1,2-a)pyridine | C15H14N2 | CID 667720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. molbase.com [molbase.com]
- 3. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable structural versatility and broad spectrum of biological activities.[1][2][3] This bicyclic nitrogen-containing ring system is a key pharmacophore in several marketed drugs, including the anxiolytic alpidem and the hypnotic agent zolpidem, underscoring its therapeutic relevance.[2][4] The unique electronic and steric properties of the imidazo[1,2-a]pyridine nucleus allow for diverse substitutions, enabling the fine-tuning of its pharmacological profile. This technical guide provides a comprehensive overview of the multifaceted biological activities of imidazo[1,2-a]pyridine derivatives, with a focus on their applications in oncology, infectious diseases, and beyond. We will delve into the key mechanisms of action, structure-activity relationships (SAR), and provide detailed experimental protocols for the evaluation of these potent molecules.
Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Gateway to Diverse Biological Functions
The imidazo[1,2-a]pyridine scaffold, formed by the fusion of an imidazole and a pyridine ring, represents a "privileged structure" in drug discovery.[3][5] Its rigid, planar geometry and the presence of nitrogen atoms at strategic positions facilitate interactions with a wide array of biological targets. The synthetic tractability of this core allows for the generation of large and diverse chemical libraries, making it an ideal starting point for lead discovery and optimization programs.[2] The biological activities of imidazo[1,2-a]pyridine derivatives are vast, encompassing anticancer, antimicrobial (including antitubercular, antibacterial, and antifungal), antiviral, anti-inflammatory, and central nervous system (CNS) modulatory effects.[1][6] This guide will explore these key therapeutic areas, providing insights into the molecular mechanisms that underpin the efficacy of this remarkable scaffold.
Anticancer Activity: Targeting Key Oncogenic Pathways
The imidazo[1,2-a]pyridine core has emerged as a powerful tool in the development of novel anticancer agents.[7][8] Derivatives of this scaffold have been shown to inhibit tumor growth through various mechanisms, including the disruption of cell signaling pathways, inhibition of cell division, and induction of apoptosis.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[9][10] Its dysregulation is a common feature in many human cancers, making it an attractive target for therapeutic intervention. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.[7][11]
One notable example is a dual PI3K/mTOR inhibitor which demonstrated excellent kinase selectivity with IC50 values of 0.20 nM for PI3K and 21 nM for mTOR.[9][10] This compound also exhibited potent cellular growth inhibition in the HCT-116 colon cancer cell line with an IC50 of 10 nM.[9][10] Another study reported a novel imidazo[1,2-a]pyridine derivative that effectively inhibits the Akt/mTOR pathway, leading to cell cycle arrest and apoptosis in melanoma and cervical cancer cells.[2] Treatment with this compound resulted in a decrease in the levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR).[2]
Structure-Activity Relationship (SAR) Insights:
The anticancer activity of imidazo[1,2-a]pyridine-based PI3K/Akt/mTOR inhibitors is significantly influenced by the nature and position of substituents on the core scaffold. For instance, the presence of a 2,4-difluorobenzenesulfonamide moiety has been shown to be crucial for potent dual PI3K/mTOR inhibition.[9][10] Further modifications to the imidazo[1,2-a]pyridine core can be explored to enhance potency and selectivity.
Experimental Protocol: PI3K Kinase Activity Assay (HTRF)
A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust method for quantifying PI3K activity.[12][13][14] This assay measures the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) from its substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2).
Protocol Steps:
-
Reagent Preparation: Prepare a 1x Reaction Buffer containing DTT. Dilute the ATP stock solution and PIP2 substrate to their working concentrations in the 1x Reaction Buffer. Prepare the PI3K enzyme dilution in the Lipid Working Solution.[12]
-
Assay Plate Setup: Add DMSO (for control wells) or the imidazo[1,2-a]pyridine inhibitor to the appropriate wells of a 384-well plate.[12]
-
Enzyme Reaction: Add the Lipid Working Solution (without enzyme) to the negative control wells. Add the PI3K/Lipid Working Solution to the positive control and inhibitor test wells. Initiate the reaction by adding the ATP Working Solution to all wells.[12]
-
Incubation: Incubate the reaction plate at room temperature for 30 minutes.[12]
-
Termination and Detection: Stop the reaction by adding the Stop Solution. Add the Detection Mix, which contains a europium-labeled anti-GST antibody, a GST-tagged PH domain, biotinylated PIP3, and streptavidin-allophycocyanin (APC).[12][15]
-
Signal Measurement: After a further incubation period, read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm. A decrease in the HTRF signal indicates inhibition of PI3K activity.
Data Analysis:
The results are typically expressed as the percentage of inhibition relative to the control wells. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity, can be calculated by fitting the data to a dose-response curve.
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, play a crucial role in cell division, making them a well-established target for anticancer drugs.[3] Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[16][17]
For example, one study reported a series of imidazo[1,2-a]pyridine derivatives as potent tubulin polymerization inhibitors, with compound 5b exhibiting strong antiproliferative activity against Jurkat (IC50 = 60 nM), HCT116 (IC50 = 138 nM), and B16-F10 (IC50 = 380 nM) cell lines.[16] Molecular docking studies revealed that this compound binds to the colchicine-binding site of tubulin.[16] Another imidazo[1,2-a]pyridine-oxadiazole hybrid, compound 6d , was also identified as a tubulin polymerization inhibitor with an IC50 value of 3.45 µM.[17]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
The effect of imidazo[1,2-a]pyridine derivatives on tubulin polymerization can be assessed using an in vitro turbidity-based assay.[3][18][19]
Protocol Steps:
-
Reagent Preparation: Reconstitute lyophilized tubulin in an ice-cold general tubulin buffer (GTB). Prepare a GTP stock solution.[18]
-
Reaction Setup: In a pre-chilled 96-well plate, add the tubulin solution, GTP, and the imidazo[1,2-a]pyridine test compound at various concentrations. Include positive (e.g., nocodazole) and negative (vehicle) controls.[18]
-
Initiation and Measurement: Initiate polymerization by incubating the plate at 37°C in a microplate reader. Measure the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.[18][19]
Data Analysis:
The rate and extent of polymerization are determined from the kinetic curves. The IC50 value for tubulin polymerization inhibition is calculated from the dose-response curve.
Inhibition of Wnt/β-catenin Signaling
The Wnt/β-catenin signaling pathway is essential for embryonic development and tissue homeostasis.[20] Aberrant activation of this pathway is a hallmark of many cancers, particularly colorectal cancer.[21] Imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this pathway.[20][22]
A study identified imidazo[1,2-a]pyridine derivatives that inhibit Wnt/β-catenin signaling in a luciferase reporter assay.[20] The most active compounds were shown to downregulate the expression of Wnt target genes, such as c-myc and cyclin D1, and function independently of GSK-3β activity.[20]
Experimental Protocol: Wnt/β-catenin Luciferase Reporter Assay
This assay is used to quantify the activity of the Wnt/β-catenin signaling pathway.[10][23][24]
Protocol Steps:
-
Cell Culture and Transfection: Seed cells (e.g., HEK293) in a 24-well plate. Transfect the cells with a TCF/LEF-firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.[10]
-
Treatment: After transfection, treat the cells with the imidazo[1,2-a]pyridine compounds at various concentrations. Wnt3a-conditioned media can be used as a positive control to stimulate the pathway.[10]
-
Cell Lysis and Luciferase Assay: After the treatment period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[10]
Data Analysis:
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The results are expressed as the fold change in reporter activity relative to the control.
Antimicrobial and Antiviral Activities: A Broad Spectrum of Action
The imidazo[1,2-a]pyridine scaffold is a versatile platform for the development of agents to combat infectious diseases.
Antitubercular Activity
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the development of new anti-TB drugs.[4][20] Imidazo[1,2-a]pyridine derivatives have shown significant promise in this area, with some compounds exhibiting potent activity against both replicating and non-replicating mycobacteria.[11][20]
A key target for these compounds is the cytochrome bcc complex (complex III) of the electron transport chain, specifically the QcrB subunit.[7][20][25] Telacebec (Q203), an imidazo[1,2-a]pyridine amide, is a notable example that is currently in clinical development and targets QcrB.[1] Another mechanism of action for some imidazo[1,2-a]pyridine ethers is the inhibition of mycobacterial ATP synthase.[20]
Structure-Activity Relationship (SAR) Insights:
For imidazo[1,2-a]pyridine-3-carboxamides, the substitution pattern on the core and the nature of the amide side chain are critical for anti-TB activity.[11][20] For instance, 2,7-dimethyl substitution on the imidazo[1,2-a]pyridine ring has been found to be favorable for potent activity against MDR- and XDR-TB strains.[11][20]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][5][26]
Protocol Steps:
-
Inoculum Preparation: Prepare a standardized suspension of M. tuberculosis (e.g., H37Rv strain).
-
Drug Dilution: Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in a suitable broth medium (e.g., Middlebrook 7H9) in a 96-well microplate.[26]
-
Inoculation: Inoculate each well with the bacterial suspension.[26]
-
Incubation: Incubate the plates at 37°C for a specified period (typically 7-14 days for M. tuberculosis).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[26]
General Antibacterial and Antifungal Activities
Imidazo[1,2-a]pyridine derivatives have also demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.[16][27][28] The mechanism of action for their general antibacterial effects can involve the inhibition of DNA gyrase and topoisomerase IV.[16]
Structure-Activity Relationship (SAR) Insights:
The antibacterial potency is influenced by substituents on the phenyl ring at the C-2 position and at the C-7 position of the imidazo[1,2-a]pyridine core.[16]
Antiviral Activity
Several imidazo[1,2-a]pyridine derivatives have been reported to possess antiviral activity against a range of viruses, including human cytomegalovirus (HCMV), varicella-zoster virus (VZV), and herpes simplex viruses (HSV).[29][30][31]
Experimental Protocol: Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).[21][32][33]
Protocol Steps:
-
Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero cells) in a multi-well plate.[21]
-
Infection and Treatment: Infect the cells with a known amount of virus in the presence of serial dilutions of the imidazo[1,2-a]pyridine compound.[21]
-
Overlay and Incubation: After a viral adsorption period, overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose) to restrict viral spread and allow for the formation of distinct plaques. Incubate the plates until plaques are visible.[21]
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.[32]
Data Analysis:
The percentage of plaque reduction is calculated for each compound concentration relative to the virus control. The EC50 value is determined from the dose-response curve.
Anti-inflammatory and CNS Activities
Anti-inflammatory Activity
Imidazo[1,2-a]pyridine derivatives have been shown to possess anti-inflammatory properties.[34][35][36] The mechanism of action can involve the modulation of key inflammatory pathways, such as the STAT3/NF-κB signaling cascade, leading to the suppression of pro-inflammatory mediators like iNOS and COX-2.[34]
Central Nervous System (CNS) Activity
The imidazo[1,2-a]pyridine scaffold is present in several CNS-active drugs.[2] These compounds often exert their effects by modulating the activity of the GABA-A receptor, a major inhibitory neurotransmitter receptor in the brain. This interaction is responsible for the anxiolytic and sedative-hypnotic effects of drugs like zolpidem and alpidem.[28]
Conclusion and Future Perspectives
The imidazo[1,2-a]pyridine core structure continues to be a highly fruitful scaffold in the quest for novel therapeutic agents. Its synthetic accessibility and the ability to modulate its biological activity through targeted chemical modifications make it a cornerstone of modern medicinal chemistry. The diverse mechanisms of action exhibited by its derivatives, from kinase inhibition in cancer to targeting essential enzymes in pathogens, highlight its vast therapeutic potential. Future research in this area will likely focus on the development of more potent and selective imidazo[1,2-a]pyridine-based drugs with improved pharmacokinetic and safety profiles. The continued exploration of this "privileged scaffold" promises to deliver the next generation of innovative medicines to address unmet medical needs.
Visualizations
Figure 1: Simplified schematic of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.
Figure 2: Experimental workflow for the in vitro tubulin polymerization assay.
References
-
Cosimelli, B., Laneri, S., Ostacolo, C., Sacchi, A., Severi, E., Porcù, E., Rampazzo, E., Moro, E., Basso, G., & Viola, G. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 83, 45–56. [Link]
-
Narayan, P., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]
-
Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. (2024). Archiv der Pharmazie. [Link]
-
Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837. [Link]
-
Gueiffier, A., et al. (1996). Synthesis of imidazo[1,2-a]pyridines as antiviral agents. Journal of Medicinal Chemistry, 39(12), 2856-2859. [Link]
-
Wang, Y., et al. (2025). Novel imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors: Structure-activity relationships and anti-tumor immune potentiation. European Journal of Medicinal Chemistry, 302(Pt 2), 118356. [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 634-663. [Link]
-
Abrahams, K. A., et al. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLoS ONE, 7(12), e52951. [Link]
-
Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. (2014). IRIS AperTO. [Link]
-
Moraski, G. C., et al. (2011). Advent of imidazo[1,2-a]pyridine-3-carboxamides with potent multi- and extended drug resistant antituberculosis activity. ACS Medicinal Chemistry Letters, 2(6), 466-470. [Link]
-
Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. [Link]
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2022). OncoTargets and Therapy, 15, 105-121. [Link]
-
TCF/LEF Luciferase Reporter Lentivirus (Wnt/β-catenin Signaling Pathway). (n.d.). BPS Bioscience. [Link]
-
Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. [Link]
-
Kumar, P., et al. (2021). Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding. Bioorganic & Medicinal Chemistry, 43, 116277. [Link]
-
Liu, W., et al. (2023). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. American Journal of Nuclear Medicine and Molecular Imaging, 13(3), 95-106. [Link]
-
A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. (2023). IU Indianapolis ScholarWorks. [Link]
-
Imidazo[1,2‐a]pyridine as a promising scaffold for the development of antibacterial agents. (2022). Archiv der Pharmazie. [Link]
-
2.7. Plaque reduction assay. (n.d.). Bio-protocol. [Link]
-
Singh, V., et al. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590-3616. [Link]
-
Imidazo[1,2-a]pyridines with Potent Activity Against Herpesviruses. (2001). ResearchGate. [Link]
-
Narayan, P., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
-
Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). AQUADOCS. [Link]
-
Bactericidal Activity of an Imidazo[1, 2-a]pyridine Using a Mouse M. tuberculosis Infection Model. (2014). Antimicrobial Agents and Chemotherapy, 58(4), 2166-2171. [Link]
-
Andreu-Carbó, M., et al. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. STAR Protocols, 3(2), 101299. [Link]
-
Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. (2026). ResearchGate. [Link]
-
Antiviral assay. (n.d.). Bio-protocol. [Link]
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2022). Semantic Scholar. [Link]
-
Synthesis of Imidazo[1,2-a]pyridine Derivatives as Antiviral Agents. (2001). Arzneimittelforschung, 51(4), 304-309. [Link]
-
Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. (2020). ResearchGate. [Link]
-
Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa. (2020). STAR Protocols, 1(3), 100188. [Link]
-
Plaque Reduction Assay. (n.d.). Creative Diagnostics. [Link]
-
A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors. (2015). Journal of Biomolecular Screening, 20(8), 955-965. [Link]
-
How to detect and activate Wnt signaling. (n.d.). The WNT Homepage - Stanford University. [Link]
-
A new evaluation method for quantifying PI3K activity by HTRF assay. (2009). Cancer Science, 100(2), 353-358. [Link]
-
Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. (1972). Journal of Medicinal Chemistry, 15(7), 775-777. [Link]
-
Synthesis and antiviral activity of an imidazo[1,2-a]pyrrolo[2,3-c]pyridine series against the bovine viral diarrhea virus. (2015). ResearchGate. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances, 13(54), 38243-38252. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 6. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 8. Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. A new evaluation method for quantifying PI3K activity by HTRF assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. bio-protocol.org [bio-protocol.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 21. bio-protocol.org [bio-protocol.org]
- 22. research.aston.ac.uk [research.aston.ac.uk]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 25. scite.ai [scite.ai]
- 26. microbe-investigations.com [microbe-investigations.com]
- 27. researchgate.net [researchgate.net]
- 28. sciensage.info [sciensage.info]
- 29. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 32. pdf.benchchem.com [pdf.benchchem.com]
- 33. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 34. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. pubs.acs.org [pubs.acs.org]
Solubility Profile of 6-Methylimidazo[1,2-a]pyridin-2-amine: A Technical Guide for Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including sedative, anti-ulcer, and anti-cancer effects.[1] The solubility of any drug candidate is a critical physicochemical property that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy. This technical guide provides an in-depth exploration of the solubility characteristics of 6-Methylimidazo[1,2-a]pyridin-2-amine, a representative member of this important class of compounds.
Given the absence of extensive published quantitative solubility data for this specific molecule, this guide will focus on a holistic approach, combining theoretical predictions based on its chemical structure with detailed, field-proven experimental protocols for determining its solubility in various solvents. This document is intended for researchers, scientists, and drug development professionals to enable a comprehensive understanding and practical assessment of the solubility of 6-Methylimidazo[1,2-a]pyridin-2-amine and related compounds.
Structural and Physicochemical Considerations for Solubility
The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The structure of 6-Methylimidazo[1,2-a]pyridin-2-amine, with its fused aromatic rings, a basic amine group, and a methyl substituent, presents a unique combination of hydrophilic and lipophilic characteristics.
Key Structural Features Influencing Solubility:
-
Imidazo[1,2-a]pyridine Core: This fused bicyclic system is largely aromatic and therefore possesses a degree of lipophilicity. However, the presence of two nitrogen atoms, particularly the bridgehead nitrogen, allows for potential hydrogen bonding with protic solvents. The overall character of this core is often associated with low aqueous solubility.[2]
-
2-Amino Group: The primary amine group is a key contributor to the molecule's polarity and potential for hydrogen bonding. As a hydrogen bond donor and acceptor, it can interact favorably with polar protic solvents like water and alcohols, thereby enhancing solubility in these media. The basicity of the amine group also means that the compound's solubility will be highly pH-dependent. In acidic solutions, the amine will be protonated to form a more soluble salt.[3][4]
-
6-Methyl Group: The methyl group is a small, nonpolar substituent. While its impact may be less pronounced than the amine group, it will generally contribute to a slight increase in lipophilicity and a corresponding decrease in aqueous solubility.[5]
Predictive Analysis:
Based on these structural features, it can be inferred that 6-Methylimidazo[1,2-a]pyridin-2-amine will exhibit:
-
Limited intrinsic aqueous solubility: The lipophilic nature of the fused ring system is likely to be the dominant factor.
-
pH-dependent aqueous solubility: Solubility is expected to increase significantly in acidic conditions due to the formation of a soluble ammonium salt.
-
Moderate to good solubility in polar organic solvents: Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and lower-chain alcohols should be effective at solvating the molecule due to their ability to engage in hydrogen bonding and accommodate the aromatic core.
-
Lower solubility in nonpolar organic solvents: Solvents such as hexanes and toluene are less likely to be effective solvents.
The following diagram illustrates the key structural features of 6-Methylimidazo[1,2-a]pyridin-2-amine and their anticipated influence on its solubility.
Caption: Workflow for the Shake-Flask Method for Thermodynamic Solubility.
Step-by-Step Protocol for the Shake-Flask Method:
-
Preparation: Prepare a series of vials for each solvent to be tested. Accurately weigh an excess amount of 6-Methylimidazo[1,2-a]pyridin-2-amine into each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Add a precise volume of the desired solvent to each vial. Solvents of interest could include:
-
Aqueous Buffers: pH 2.0, 5.0, 7.4, and 9.0 to assess pH-dependent solubility.
-
Biorelevant Media: Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF).
-
Organic Solvents: Methanol, Ethanol, Acetonitrile, DMSO, DMF, Ethyl Acetate, and Toluene.
-
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours).
-
Phase Separation: After equilibration, carefully separate the undissolved solid from the saturated solution. This is best achieved by centrifugation at high speed, followed by careful removal of the supernatant. Alternatively, filtration using a chemically compatible, low-binding filter (e.g., PTFE) can be used.
-
Quantification: Prepare a series of dilutions of the clear supernatant. Analyze the concentration of 6-Methylimidazo[1,2-a]pyridin-2-amine in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Construct a calibration curve using standards of known concentrations. Use this curve to determine the concentration of the compound in the original saturated solution, which represents its thermodynamic solubility.
Kinetic Solubility: A High-Throughput Approach
Kinetic solubility is a measure of how much of a compound, initially dissolved in a strong organic solvent like DMSO, can remain in an aqueous buffer before it precipitates. This method is faster and requires less compound than the shake-flask method, making it suitable for early-stage drug discovery.
Experimental Workflow for Kinetic Solubility Determination
Caption: Workflow for Kinetic Solubility Assay.
Step-by-Step Protocol for Kinetic Solubility Assay:
-
Stock Solution Preparation: Prepare a concentrated stock solution of 6-Methylimidazo[1,2-a]pyridin-2-amine in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a multi-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition to Buffer: Transfer a small, fixed volume from each well of the dilution plate to a corresponding well of a new plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically <5%) to minimize its co-solvent effect.
-
Incubation: Cover the plate and incubate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 2 hours) with gentle shaking.
-
Detection of Precipitation: Measure the turbidity of each well using a plate reader capable of nephelometry or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm). The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
Data Presentation and Interpretation
For clarity and ease of comparison, all quantitative solubility data should be summarized in a structured table.
Table 1: Solubility of 6-Methylimidazo[1,2-a]pyridin-2-amine in Various Solvents
| Solvent System | Method | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |
| pH 2.0 Buffer | Shake-Flask | 25 | [Insert Data] | [Insert Data] |
| pH 7.4 Buffer | Shake-Flask | 25 | [Insert Data] | [Insert Data] |
| SGF | Shake-Flask | 37 | [Insert Data] | [Insert Data] |
| SIF | Shake-Flask | 37 | [Insert Data] | [Insert Data] |
| Water | Shake-Flask | 25 | [Insert Data] | [Insert Data] |
| Methanol | Shake-Flask | 25 | [Insert Data] | [Insert Data] |
| Ethanol | Shake-Flask | 25 | [Insert Data] | [Insert Data] |
| DMSO | Shake-Flask | 25 | [Insert Data] | [Insert Data] |
| pH 7.4 Buffer | Kinetic | 25 | [Insert Data] | [Insert Data] |
Interpreting the Results:
-
A significant difference between thermodynamic and kinetic solubility values can indicate that the compound is prone to supersaturation.
-
The pH-solubility profile is crucial for predicting oral absorption. High solubility in acidic conditions (SGF) and lower solubility in neutral conditions (SIF) is a common profile for basic compounds.
-
Solubility data in organic solvents are valuable for formulation development, particularly for parenteral and topical dosage forms.
Safety and Handling
While a specific safety data sheet (SDS) for 6-Methylimidazo[1,2-a]pyridin-2-amine was not found, related compounds such as 2-Methylimidazo[1,2-a]pyridin-6-amine and other amino-pyridines are classified as hazardous. [6][7]It is prudent to handle 6-Methylimidazo[1,2-a]pyridin-2-amine with appropriate safety precautions.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid Inhalation and Contact: Avoid breathing dust and prevent contact with skin and eyes. [2][4]* Storage: Store in a tightly sealed container in a dry, well-ventilated place.
Conclusion
References
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (URL: [Link])
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (URL: [Link])
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (URL: [Link])
-
Properties of amines - Chemistry LibreTexts. (URL: [Link])
-
Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem. (URL: [Link])
-
(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (URL: [Link])
-
The impact of N-methylation on aqueous solubility and lipophilicity. (URL: [Link])
-
Prediction of drug solubility from structure - ResearchGate. (URL: [Link])
-
Boiling Points and Solubility of Amines - YouTube. (URL: [Link])
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (URL: [Link])
-
Computational Evaluation of Heterocyclic Steroids: Physicochemical and Pharmacokinetic Insights. (URL: [Link])
-
Amine Reactivity - MSU chemistry. (URL: [Link])
-
Improving the CO2 solubility in aqueous mixture of MDEA and different polyamine promoters: The effects of primary and secondary functional groups | Request PDF. (URL: [Link])
-
Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression - PMC. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Amine Reactivity [www2.chemistry.msu.edu]
- 5. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 6. Imidazo[1,2-a]pyridin-2-ylmethanamine | C8H9N3 | CID 2771121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Quantum Chemical Studies of Imidazo[1,2-a]pyridine Derivatives: A Technical Guide for Drug Discovery
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine ring system is a nitrogen-bridged heterocyclic scaffold of significant interest in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and anticonvulsant properties.[1][2] This wide-ranging therapeutic potential has established the imidazo[1,2-a]pyridine core as a "privileged scaffold" in drug discovery, making it a focal point for the development of novel therapeutic agents.[1][3][4] Marketed drugs such as zolpidem, alpidem, and zolimidine feature this core structure, further underscoring its clinical relevance.[1][2]
The efficacy of these derivatives is intrinsically linked to their three-dimensional structure and electronic properties. Understanding these characteristics at a subatomic level is paramount for rational drug design and optimization. Quantum chemical studies provide a powerful computational lens to dissect these molecular intricacies, offering profound insights that guide synthetic efforts and help to elucidate mechanisms of action. This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the application of quantum chemical methods in the study of imidazo[1,2-a]pyridine derivatives.
The Synergy of In Silico and In Vitro Approaches
Modern drug discovery is a multidisciplinary endeavor where computational and experimental techniques are increasingly intertwined. Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a cornerstone for building robust structure-activity relationships (SAR).[5][6] These theoretical investigations, when coupled with experimental synthesis and biological evaluation, create a synergistic workflow that accelerates the drug development pipeline.[7]
The typical workflow integrating quantum chemical studies with experimental validation is depicted below. This iterative process allows for the refinement of molecular designs based on a deep understanding of their electronic and structural properties, leading to the identification of more potent and selective drug candidates.
Caption: Integrated workflow for drug discovery involving imidazo[1,2-a]pyridine derivatives.
Core Quantum Chemical Methodologies and Their Applications
Density Functional Theory (DFT) has emerged as the workhorse for quantum chemical investigations of medium to large-sized molecules like imidazo[1,2-a]pyridine derivatives due to its excellent balance of computational cost and accuracy.[5][6] The B3LYP functional combined with a basis set such as 6-311++G(d,p) is frequently employed for these studies.[6][7]
Geometry Optimization and Structural Analysis
The first and most crucial step in any quantum chemical study is the optimization of the molecular geometry. This process determines the most stable three-dimensional conformation of the molecule, which corresponds to a minimum on the potential energy surface. An accurate molecular structure is the foundation for all subsequent property calculations.
The optimized geometry can be validated by comparing theoretical parameters (bond lengths, bond angles) with experimental data obtained from X-ray crystallography, if available.[5] A low root-mean-square deviation (RMSD) between the calculated and experimental structures provides confidence in the chosen level of theory.[5]
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). Their energies and spatial distributions are fundamental to understanding the chemical reactivity and electronic properties of a molecule.
-
HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.
-
LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.
-
HOMO-LUMO Energy Gap (ΔE): This is a critical parameter that relates to the chemical reactivity and stability of a molecule.[6] A smaller energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO.[6]
The distribution of HOMO and LUMO across the imidazo[1,2-a]pyridine scaffold and its substituents reveals the regions most susceptible to electrophilic and nucleophilic attack, respectively. This information is invaluable for predicting how a derivative might interact with a biological target.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule.[6][8] It is plotted on the molecule's electron density surface and color-coded to indicate different electrostatic potential values.
-
Red regions: Indicate negative electrostatic potential (electron-rich), which are prone to electrophilic attack. These areas are often associated with lone pairs of electronegative atoms like oxygen and nitrogen.[5][6]
-
Blue regions: Indicate positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. These are typically found around hydrogen atoms attached to electronegative atoms.[6]
-
Green regions: Represent neutral or weakly interacting areas.
MEP maps are instrumental in understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are crucial for ligand-receptor binding.[6] By identifying the electron-rich and electron-poor regions, researchers can predict how a molecule will orient itself within the active site of a protein.[5]
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of the imidazo[1,2-a]pyridine derivatives. These descriptors provide a quantitative basis for comparing the reactivity of different compounds in a series.
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the electrophilic character of a molecule. |
These quantum chemical descriptors have been successfully used to correlate with the biological activity of imidazo[1,2-a]pyridine derivatives.[6] For instance, a higher electrophilicity index might suggest stronger interactions with nucleophilic residues in a biological target.
Protocol for a Standard DFT Study of an Imidazo[1,2-a]pyridine Derivative
This protocol outlines the essential steps for performing a DFT-based quantum chemical analysis.
Objective: To calculate the optimized geometry, FMOs, MEP, and global reactivity descriptors for a novel imidazo[1,2-a]pyridine derivative.
Software: Gaussian, GaussView, or other suitable quantum chemistry software packages.
Methodology:
-
Molecule Building:
-
Construct the 3D structure of the imidazo[1,2-a]pyridine derivative using a molecular builder like GaussView.
-
Perform an initial, low-level molecular mechanics optimization (e.g., using the UFF force field) to obtain a reasonable starting geometry.
-
-
Geometry Optimization:
-
Set up the DFT calculation in the chosen software.
-
Method: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Keywords: Opt Freq (to perform optimization and subsequent frequency calculation).
-
Submit the calculation and wait for convergence.
-
-
Verification of Optimized Structure:
-
Once the calculation is complete, open the output file.
-
Confirm that the optimization has converged successfully.
-
Perform a frequency analysis. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.[6]
-
-
Analysis of Results:
-
FMO Analysis:
-
Visualize the HOMO and LUMO orbitals.
-
Record the energies of the HOMO and LUMO to calculate the energy gap (ΔE).
-
-
MEP Analysis:
-
Generate the MEP surface and map it onto the electron density.
-
Identify the regions of negative (red), positive (blue), and neutral (green) potential.
-
-
Calculation of Descriptors:
-
Use the HOMO and LUMO energies to calculate the global reactivity descriptors as listed in the table above.
-
-
Bridging Theory and Experiment: Molecular Docking and ADMET Prediction
While quantum chemical studies provide invaluable information about the intrinsic properties of a molecule, their power is fully realized when integrated with other computational techniques like molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site.[5][8] The binding affinity is often expressed as a docking score (e.g., in kcal/mol), with lower values indicating stronger binding.[5][6][9] Quantum chemically optimized structures and calculated partial charges can be used as inputs for more accurate docking simulations. For example, studies have shown that imidazo[1,2-a]pyridine derivatives can effectively bind to the active sites of enzymes like cyclooxygenase-2 (COX-2) and oxidoreductase, with specific hydrogen bonding and hydrophobic interactions driving the binding.[9][10]
Caption: A typical molecular docking workflow.
ADMET Prediction: In silico ADMET models are used to predict the pharmacokinetic and pharmacodynamic properties of drug candidates at an early stage.[5][6] These models can predict properties such as aqueous solubility, blood-brain barrier permeability, metabolic stability, and potential toxicity. By filtering out compounds with poor predicted ADMET profiles, researchers can focus their synthetic efforts on candidates with a higher probability of success in clinical trials.
Conclusion
Quantum chemical studies, particularly those employing Density Functional Theory, are an indispensable tool in the modern drug discovery process for imidazo[1,2-a]pyridine derivatives. They provide a fundamental understanding of the structural and electronic properties that govern the biological activity of these compounds. By integrating DFT calculations with molecular docking, ADMET prediction, and experimental validation, researchers can adopt a rational and efficient approach to designing the next generation of imidazo[1,2-a]pyridine-based therapeutics. This synergy between computational and experimental chemistry holds the key to unlocking the full therapeutic potential of this remarkable scaffold.
References
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Semantic Scholar. [Link]
-
Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate. [Link]
-
Molecular, vibrational (FT-IR and FT-Raman), NMR and UV spectral analysis of imidazo[1,2-b]pyridazine using experimental and DFT calculations. ResearchGate. [Link]
-
Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. ACS Publications. [Link]
-
Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. PubMed. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]
-
Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. [Link]
-
Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. ResearchGate. [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]
-
Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry. [Link]
-
Design, synthesis and biological evaluation of some imidazo[1,2-a]pyridine derivatives as anti-tubercular agents: an in silico – in vitro approach. Taylor & Francis Online. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Imidazo[1,2-a]pyridine Core as a Privileged Scaffold
An In-depth Technical Guide to the Research of 6-Methylimidazo[1,2-a]pyridin-2-amine and Its Analogs
This guide offers a comprehensive exploration of the 6-methylimidazo[1,2-a]pyridine-2-amine scaffold, a cornerstone in modern medicinal chemistry. We will dissect its synthesis, delineate its multifaceted biological activities, and explore its vast therapeutic potential. This document is tailored for researchers, scientists, and drug development professionals, providing both a high-level strategic overview and granular, actionable insights into this privileged heterocyclic system.
The imidazo[1,2-a]pyridine ring system is a prominent nitrogen-bridged heterocycle that has garnered significant attention in drug discovery.[1] Its structural rigidity, synthetic accessibility, and ability to engage in diverse biological interactions have established it as a "privileged scaffold."[2] This is evidenced by its presence in several commercially successful drugs, including the hypnotic zolpidem and the anxiolytic alpidem.[1][3][4] The versatility of this core allows for extensive chemical modification, enabling the fine-tuning of pharmacological profiles. This guide will focus specifically on derivatives featuring the 6-methyl substitution, a common motif in potent bioactive molecules within this class.
Synthetic Strategies: Building the Core
The construction of the imidazo[1,2-a]pyridine nucleus is well-established, with several robust synthetic methodologies available. The most prevalent approach is the condensation reaction between a 2-aminopyridine derivative and an α-haloketone, a classic method that offers high yields and regioselectivity.[3][5] Modern advancements have introduced multicomponent reactions (MCRs), microwave-assisted syntheses, and the use of greener solvents and catalysts, enhancing the efficiency and environmental sustainability of these processes.[3][6]
A generalized workflow for the synthesis is depicted below. This process typically begins with the nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on the electrophilic carbon of an α-halocarbonyl compound, followed by an intramolecular cyclization and dehydration to yield the final aromatic fused-ring system.
Caption: A generalized synthetic workflow for imidazo[1,2-a]pyridine derivatives.
Biological Activities and Therapeutic Targets
The imidazo[1,2-a]pyridine scaffold exhibits an exceptionally broad range of biological activities, making it a focal point for drug discovery programs targeting numerous diseases.[1][7]
Anticancer Activity: Kinase Inhibition
One of the most promising applications of this scaffold is in oncology, particularly as inhibitors of protein kinases.[4] Kinases are pivotal regulators of cellular signaling, and their aberrant activation is a frequent driver of cancer.[8]
Phosphatidylinositol 3-Kinase (PI3K) Inhibition: The PI3K/AKT/mTOR pathway is a critical signaling cascade that governs cell growth, proliferation, and survival; its dysregulation is a hallmark of many cancers.[8][9] Several series of 6-substituted imidazo[1,2-a]pyridine derivatives have been designed and synthesized as potent PI3Kα inhibitors.[8][9] For instance, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives showed submicromolar inhibitory activity against various tumor cell lines, with the most potent compound, 13k , exhibiting an IC₅₀ value of 1.94 nM against PI3Kα.[8] This inhibition leads to cell cycle arrest and apoptosis in cancer cells.[8][9]
Caption: Mechanism of action for imidazo[1,2-a]pyridine derivatives as PI3Kα inhibitors.
Other studies have shown that 6-substituted imidazo[1,2-a]pyridines can induce cell death in colon cancer cells (HT-29 and Caco-2) through a pathway involving the release of cytochrome c and the activation of caspases 3 and 8.[10] This highlights the scaffold's ability to engage multiple pro-apoptotic mechanisms.
Antimicrobial and Antitubercular Activity
The scaffold is also a promising platform for developing new anti-infective agents.[2]
-
Antitubercular Agents: Imidazo[1,2-a]pyridine derivatives have emerged as a significant new class of inhibitors against Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) strains.[11][12] Specific derivatives, such as N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides, have demonstrated excellent in vitro activity against Mtb.[12] The mechanism of action for some of these compounds involves targeting key enzymes like the cytochrome bc1 complex.[4]
-
General Antimicrobial Activity: Certain derivatives have shown moderate activity against common bacterial pathogens such as S. aureus, E. coli, and B. subtilis.[5]
Other Therapeutic Areas
The therapeutic potential of imidazo[1,2-a]pyridines extends to other domains, including Alzheimer's disease, where they have been explored as inhibitors of cholinesterases and secretases, and as anti-inflammatory and antiviral agents.[1][3][4]
Data Summary: In Vitro Potency
The following table summarizes the inhibitory concentrations (IC₅₀) of representative compounds against cancer cell lines, demonstrating the potent anti-proliferative activity of this class.
| Compound ID | Target Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| 13k | HCC827 | Non-small cell lung | 0.09 | [8] |
| 13k | A549 | Non-small cell lung | 0.21 | [8] |
| 13k | H1975 | Non-small cell lung | 0.43 | [8] |
| 13k | HCT116 | Colon | 0.11 | [8] |
| Compound 35 | T47D | Breast | 0.61 | [9] |
| Compound 35 | BT474 | Breast | 0.69 | [9] |
Experimental Protocol: In Vitro PI3Kα Kinase Assay
To ensure trustworthiness and provide actionable guidance, the following is a standardized, self-validating protocol for assessing the inhibitory activity of a test compound against PI3Kα.
Objective: To determine the IC₅₀ value of a 6-methylimidazo[1,2-a]pyridin-2-amine derivative against the PI3Kα enzyme.
Materials:
-
Recombinant human PI3Kα enzyme.
-
Kinase substrate: Phosphatidylinositol-4,5-bisphosphate (PIP₂).
-
ATP (Adenosine triphosphate).
-
Test Compound (dissolved in 100% DMSO).
-
Kinase Assay Buffer (e.g., HEPES, MgCl₂, DTT, BSA).
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
White, opaque 384-well microplates.
-
Multichannel pipettes and a plate reader with luminescence detection capabilities.
Methodology:
-
Compound Preparation: Create a 10-point serial dilution series of the test compound in DMSO. A typical starting concentration is 10 mM. Subsequently, dilute these concentrations into the kinase assay buffer.
-
Enzyme and Substrate Preparation: Dilute the PI3Kα enzyme and PIP₂ substrate to their final working concentrations in the kinase assay buffer.
-
Assay Plate Setup:
-
Add 5 µL of the diluted test compound to the appropriate wells of the 384-well plate.
-
Add 5 µL of DMSO without compound to the "positive control" (100% activity) wells.
-
Add 5 µL of buffer without enzyme to the "negative control" (0% activity) wells.
-
-
Enzyme Addition: Add 10 µL of the prepared PI3Kα enzyme solution to all wells except the negative controls.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This step allows the compound to bind to the enzyme before the reaction starts. The causality here is to ensure that the measured inhibition reflects a true equilibrium binding event rather than just competition with the substrate.
-
Reaction Initiation: Add 10 µL of the ATP/PIP₂ substrate mixture to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at 30°C. The duration and temperature are optimized to ensure the reaction remains in the linear range for the positive controls.
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 50 µL of the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP formed and thus to the kinase activity.
-
Data Analysis:
-
Normalize the data using the positive (100% activity) and negative (0% activity) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic equation to calculate the IC₅₀ value.
-
Conclusion and Future Outlook
The 6-methylimidazo[1,2-a]pyridin-2-amine scaffold and its analogs are firmly established as a privileged class of compounds with immense therapeutic potential.[4] The extensive research into their synthesis and biological evaluation, particularly in oncology and infectious diseases, has yielded highly potent lead compounds.[8][12]
Future research should focus on optimizing the pharmacokinetic and safety profiles of these leads to advance them into clinical development. Structure-activity relationship (SAR) studies will continue to be crucial for enhancing potency and selectivity.[1][11] Furthermore, exploring novel therapeutic areas and elucidating the mechanisms of action for compounds with unassigned targets will undoubtedly open new avenues for this versatile and powerful scaffold.
References
- Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)
- Hu, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
- Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry.
- O'Donovan, E., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry.
- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (n.d.). PubMed.
- Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal.
- Wang, Y., et al. (n.d.). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central.
- Pissarnitski, D. A., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters.
- Kumar, P., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.
- Bosc, E., et al. (2019). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. Oceanomics.
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 7. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Investigating 6-Methylimidazo[1,2-a]pyridin-2-amine in Cancer Cell Lines
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine (IP) core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2][3][4] In oncology, IP derivatives have emerged as promising candidates for targeted cancer therapy due to their ability to modulate critical cellular pathways often dysregulated in cancer.[1][5] These compounds have been developed as inhibitors of key signaling molecules including phosphoinositide-3-kinase (PI3K), protein kinase B (Akt), mammalian target of rapamycin (mTOR), and cyclin-dependent kinases (CDKs).[1][2][6][7]
This document provides a detailed guide for researchers investigating the anticancer properties of a specific derivative, 6-Methylimidazo[1,2-a]pyridin-2-amine . While extensive data on this particular molecule is still emerging, the well-documented activities of structurally related IP compounds provide a strong rationale for its investigation. This guide outlines hypothesized mechanisms of action, detailed protocols for in vitro evaluation, and a logical workflow for characterizing its effects on cancer cell lines. The substitution pattern—a methyl group at the 6-position and an amine at the 2-position—is critical and serves as the basis for the proposed experimental design.
Hypothesized Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
Based on extensive research into the IP scaffold, a primary mechanism of anticancer activity is the inhibition of the PI3K/Akt/mTOR signaling pathway.[6][8] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.[8] We hypothesize that 6-Methylimidazo[1,2-a]pyridin-2-amine, like other potent IP derivatives, functions as an inhibitor within this cascade.
The proposed mechanism involves the following key events:
-
Inhibition of PI3K: The compound may directly bind to the ATP-binding site of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).
-
Downregulation of Akt Activation: Reduced levels of PIP3 lead to decreased recruitment and subsequent phosphorylation (activation) of Akt at residues like Ser473.
-
Suppression of mTOR Signaling: As a key downstream effector of Akt, the inhibition of Akt phosphorylation prevents the activation of mTOR.
-
Induction of Cell Cycle Arrest and Apoptosis: The suppression of the Akt/mTOR pathway can trigger cell cycle arrest, often at the G2/M phase, through the upregulation of inhibitors like p53 and p21.[6][9] This ultimately leads to the initiation of apoptosis, characterized by the activation of caspases and DNA fragmentation.[6]
Figure 1: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by the compound.
Experimental Workflow & Protocols
A systematic approach is essential to validate the anticancer effects of 6-Methylimidazo[1,2-a]pyridin-2-amine. The following workflow provides a logical progression from initial cytotoxicity screening to detailed mechanistic studies.
Figure 2: A logical workflow for the in vitro evaluation of the compound.
Protocol 1: Preparation of Compound Stock Solution
Rationale: Dimethyl sulfoxide (DMSO) is a standard solvent for dissolving hydrophobic small molecules for in vitro assays. Preparing a high-concentration stock allows for minimal final DMSO concentration in the cell culture medium, preventing solvent-induced toxicity.
Materials:
-
6-Methylimidazo[1,2-a]pyridin-2-amine (powder form)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of the compound to prepare a 10 mM or 20 mM stock solution.
-
Weigh the compound powder accurately and place it into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration.
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Cell Viability Assessment (MTT Assay)
Rationale: The MTT assay is a colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation. This protocol is crucial for determining the half-maximal inhibitory concentration (IC50) of the compound.
Materials:
-
Selected cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Pen/Strep)
-
96-well cell culture plates
-
6-Methylimidazo[1,2-a]pyridin-2-amine stock solution
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium from the stock solution. Typical final concentrations might range from 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells containing medium with the highest concentration of DMSO used (e.g., 0.1%).
-
Incubate the plate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
| Cell Line | Tissue of Origin | Hypothesized IC50 Range (48h) |
| A375 | Melanoma | 5 - 20 µM |
| HeLa | Cervical Cancer | 10 - 45 µM |
| HCC827 | Non-Small Cell Lung | 0.1 - 5 µM |
| MCF-7 | Breast Cancer | 15 - 50 µM |
| HT-29 | Colon Cancer | 10 - 30 µM |
| Table 1: Representative cancer cell lines and hypothesized IC50 ranges for 6-Methylimidazo[1,2-a]pyridin-2-amine, based on data from related IP derivatives.[6][8][10] |
Protocol 3: Apoptosis Analysis by Annexin V/PI Staining
Rationale: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS) on the outer leaflet of the cell membrane during early apoptosis, while Propidium Iodide (PI) enters cells with compromised membrane integrity (late apoptosis/necrosis).
Materials:
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the compound at concentrations around its IC50 and 2x IC50 for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Staining: Wash the cell pellet twice with cold PBS. Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Data Acquisition: Analyze the samples immediately using a flow cytometer.
-
Analysis: Quantify the percentage of cells in each quadrant (Lower-Left: Viable; Lower-Right: Early Apoptotic; Upper-Right: Late Apoptotic/Necrotic; Upper-Left: Necrotic).
Protocol 4: Western Blot Analysis of Pathway Proteins
Rationale: Western blotting allows for the detection and semi-quantification of specific proteins to confirm the modulation of the hypothesized signaling pathway.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-mTOR, anti-cleaved Caspase-3, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Treat cells in 6-cm dishes with the compound as described for the apoptosis assay. After treatment, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Densitometrically quantify the band intensities and normalize to a loading control like β-actin. Compare the levels of phosphorylated proteins to their total protein counterparts in treated versus control samples.
Trustworthiness and Self-Validation
The protocols described are designed as a self-validating system. For instance:
-
The IC50 value determined by the MTT assay provides the necessary concentration range for subsequent mechanistic studies.
-
An increase in the apoptotic cell population observed in the Annexin V/PI assay should correlate with the appearance of cleaved (active) Caspase-3 in the Western blot .
-
A decrease in cell viability should be accompanied by a reduction in phosphorylated Akt and mTOR levels, confirming the on-target effect of the compound.
By integrating these multiple experimental endpoints, researchers can build a robust and trustworthy dataset to confidently characterize the anticancer properties of 6-Methylimidazo[1,2-a]pyridin-2-amine.
References
-
Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024). Archiv der Pharmazie. [Link]
-
Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. (2024). Archiv der Pharmazie. [Link]
-
Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. SemOpenAlex. [Link]
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (2019). Oncology Letters. [Link]
-
Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. (2021). ResearchGate. [Link]
-
6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. (2011). European Journal of Medicinal Chemistry. [Link]
-
Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023). Molecules. [Link]
-
Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. (2025). Chemical Methodologies. [Link]
-
Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. (2021). Molecules. [Link]
-
Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. (2014). European Journal of Medicinal Chemistry. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. (2024). ACS Omega. [Link]
-
Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023). MDPI. [Link]
-
ChemInform Abstract: 6-Substituted Imidazo[1,2-a]pyridines: Synthesis and Biological Activity Against Colon Cancer Cell Lines HT-29 and Caco-2. ResearchGate. [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega. [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Asian Pacific Journal of Cancer Prevention. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Medicinal Chemistry. [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). PubMed. [Link]
-
6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6. Pharmaffiliates. [Link]
-
Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. ResearchGate. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. metaphactory [semopenalex.org]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 6-Methylimidazo[1,2-a]pyridin-2-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anxiolytic, hypnotic, anti-cancer, antimicrobial, and anti-inflammatory properties.[2][3][4] Specifically, 6-methylimidazo[1,2-a]pyridin-2-amine analogs represent a key subclass with significant therapeutic potential. This guide provides a detailed overview of robust and versatile synthetic protocols for the preparation of these valuable compounds, emphasizing the underlying chemical principles and offering practical, field-tested insights to facilitate their successful synthesis and application in drug discovery and development.
Strategic Approaches to the Imidazo[1,2-a]pyridine Core
The construction of the imidazo[1,2-a]pyridine ring system can be achieved through several strategic disconnections. The most common and reliable approaches involve the condensation of a 2-aminopyridine derivative with a suitable two-carbon synthon. The choice of synthetic route often depends on the desired substitution pattern, the availability of starting materials, and the scalability of the reaction. This guide will focus on two powerful and widely applicable methods: the Groebke-Blackburn-Bienaymé multicomponent reaction for a direct and efficient assembly, and a classical condensation approach followed by functionalization.
Visualizing the Synthetic Pathways
The following diagram illustrates the general synthetic strategies for accessing 6-methylimidazo[1,2-a]pyridin-2-amine analogs.
Sources
Application Notes and Protocols for the Quantification of 6-Methylimidazo[1,2-a]pyridin-2-amine
Introduction
6-Methylimidazo[1,2-a]pyridin-2-amine is a key heterocyclic compound, belonging to the imidazopyridine class of molecules which are of significant interest in medicinal chemistry and drug development.[1][2] The imidazopyridine scaffold is a core component of several commercially available drugs.[3] Given its pharmaceutical relevance, robust and reliable analytical methods for the quantification of 6-Methylimidazo[1,2-a]pyridin-2-amine in various matrices are essential for pharmacokinetic studies, quality control of drug substances and formulations, and impurity profiling.
This document provides detailed application notes and protocols for the quantitative analysis of 6-Methylimidazo[1,2-a]pyridin-2-amine using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). The methodologies are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability.[4][5][6]
Method Selection Rationale
The choice between HPLC-UV and UHPLC-MS/MS depends on the required sensitivity and the complexity of the sample matrix.
-
HPLC-UV: This method is suitable for the quantification of 6-Methylimidazo[1,2-a]pyridin-2-amine in bulk drug substance and pharmaceutical dosage forms where the concentration of the analyte is relatively high. It is a cost-effective and widely available technique.
-
UHPLC-MS/MS: For the analysis of 6-Methylimidazo[1,2-a]pyridin-2-amine in complex biological matrices such as plasma or urine, where the analyte is expected to be present at low concentrations, UHPLC-MS/MS is the method of choice due to its high sensitivity and selectivity.[7][8]
Part 1: Quantification of 6-Methylimidazo[1,2-a]pyridin-2-amine in Pharmaceutical Formulations by HPLC-UV
This section details a robust HPLC-UV method for the assay of 6-Methylimidazo[1,2-a]pyridin-2-amine in a solid dosage form (e.g., tablets).
Experimental Workflow
Caption: Workflow for HPLC-UV analysis of 6-Methylimidazo[1,2-a]pyridin-2-amine.
Protocol: HPLC-UV Method
1. Materials and Reagents:
-
6-Methylimidazo[1,2-a]pyridin-2-amine reference standard
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid
-
Pharmaceutical dosage forms (tablets) containing 6-Methylimidazo[1,2-a]pyridin-2-amine
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Isocratic: 70% A, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
4. Preparation of Solutions:
-
Diluent: Methanol:Water (50:50, v/v)
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 6-Methylimidazo[1,2-a]pyridin-2-amine reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the diluent to achieve concentrations in the range of 1-50 µg/mL.
-
Sample Preparation:
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of 6-Methylimidazo[1,2-a]pyridin-2-amine and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve the active ingredient.[9]
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter a portion of the solution through a 0.45 µm syringe filter before injection.
-
5. Method Validation (as per ICH Q2(R1)):
| Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any excipient peaks. Peak purity should be assessed using a photodiode array detector. |
| Linearity | A minimum of 5 concentration levels should be used. The correlation coefficient (r²) should be ≥ 0.999. |
| Range | 80-120% of the test concentration. |
| Accuracy | The recovery should be within 98.0% to 102.0% for the assay of a drug substance. This should be assessed at three concentration levels (e.g., 80%, 100%, and 120%). |
| Precision | Repeatability (intra-day precision) and intermediate precision (inter-day precision) should have a relative standard deviation (RSD) of ≤ 2%. |
| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Determined based on a signal-to-noise ratio of 10:1. The LOQ should be established with acceptable precision and accuracy. |
| Robustness | The method should be robust to small, deliberate variations in method parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min). |
Part 2: Quantification of 6-Methylimidazo[1,2-a]pyridin-2-amine in Human Plasma by UHPLC-MS/MS
This section describes a highly sensitive and selective UHPLC-MS/MS method for the determination of 6-Methylimidazo[1,2-a]pyridin-2-amine in human plasma, suitable for pharmacokinetic studies.
Bioanalytical Workflow
Caption: Workflow for UHPLC-MS/MS bioanalysis of 6-Methylimidazo[1,2-a]pyridin-2-amine.
Protocol: UHPLC-MS/MS Method
1. Materials and Reagents:
-
6-Methylimidazo[1,2-a]pyridin-2-amine reference standard
-
Stable isotope-labeled internal standard (IS), e.g., 6-Methylimidazo[1,2-a]pyridin-2-amine-d3 (if available) or a structurally similar compound.
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid
-
Methyl tert-butyl ether (MTBE)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
2. Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Microcentrifuge
-
Nitrogen evaporator
3. UHPLC-MS/MS Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte: m/z 148.1 → 133.1 (Quantifier), 148.1 → 106.1 (Qualifier) |
| IS: To be determined based on the specific IS used | |
| Source Parameters | To be optimized for the specific instrument (e.g., capillary voltage, source temperature) |
Note: The proposed MRM transitions for the analyte are predictive and must be confirmed by infusing a standard solution into the mass spectrometer.
4. Preparation of Solutions:
-
Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and IS in methanol.
-
Working Solutions: Prepare serial dilutions of the stock solutions in methanol:water (50:50, v/v) for spiking into plasma to create calibration standards and quality control (QC) samples.
-
Sample Preparation (Liquid-Liquid Extraction): [7]
-
To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 25 µL of the IS working solution.
-
Vortex briefly.
-
Add 500 µL of MTBE.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of mobile phase A:B (95:5, v/v) and vortex.
-
Transfer to an autosampler vial for injection.
-
5. Bioanalytical Method Validation (as per EMA/FDA Guidelines):
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in at least six different sources of blank plasma. |
| Calibration Curve | A minimum of six non-zero concentration levels. The correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations should be within ±15% of the nominal value (±20% at the LLOQ). |
| Accuracy & Precision | Intra- and inter-batch accuracy (% bias) and precision (% CV) should be within ±15% (±20% at the LLOQ) for QC samples at LLOQ, low, medium, and high concentrations.[10] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable accuracy (±20%) and precision (≤20% CV). |
| Recovery | The extraction recovery of the analyte should be consistent and reproducible. |
| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked plasma from at least six different sources to the response of the analyte in a neat solution. The CV of the IS-normalized matrix factor should be ≤15%.[10] |
| Stability | Analyte stability should be evaluated in plasma under various conditions: freeze-thaw cycles, short-term (bench-top), long-term (frozen), and in the processed sample (autosampler). |
References
- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2021).
- Camacho, J., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chem. Proc., 8, 10.
- de Souza, M. V. N., et al. (2022). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 7(4), 3063-3097.
- European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**.
- Food and Drug Administration. (2018). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Gao, L., et al. (2021). An Improved LC-MS/MS Method for the Simultaneous Determination of Pyrazinamide, Pyrazinoic Acid and 5-hydroxy Pyrazinoic Acid in Human Plasma for a Pharmacokinetic Study.
- Hurtado-Benavides, A., et al. (2016). Quantification of Amiridine in Human Plasma by High-Performance Liquid Chromatography Coupled with Electrospray Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2016, 9537231.
- Hussain, S., et al. (2022). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 354, 02001.
- International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Jia, Y., et al. (2022).
- Kamangar, F., et al. (2006). Analytical method of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in human hair by column-switching liquid chromatography-mass spectrometry. Cancer Epidemiology, Biomarkers & Prevention, 15(1), 138-143.
- Nickerson, B. (Ed.). (2017). Sample Preparation of Pharmaceutical Dosage Forms. John Wiley & Sons.
- Starodub, O. (2024). Revised ICH Guideline Q2(R1)
- Vashist, H., et al. (2023). A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases. Journal of Pharmaceutical and Biomedical Analysis, 223, 115082.
- World Health Organization. (2025). Annex 6: Bioanalytical method validation and analysis of study samples. WHO Technical Report Series, No. 1060.
- Zhang, Y., et al. (2021). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au, 1(1), 12-18.
Sources
- 1. mdpi.com [mdpi.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ema.europa.eu [ema.europa.eu]
Application Note: High-Throughput Screening Strategies for 6-Methylimidazo[1,2-a]pyridin-2-amine and Related Scaffolds
Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is widely recognized as a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous marketed drugs and clinical candidates.[1] Its versatile structure has given rise to compounds with a vast spectrum of biological activities, including anticancer, antimicrobial, and kinase inhibition properties.[2][3][4][5] 6-Methylimidazo[1,2-a]pyridin-2-amine is a representative member of this class, making it an ideal candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.
This guide provides a comprehensive framework for screening 6-Methylimidazo[1,2-a]pyridin-2-amine and its analogs. It details robust, HTS-compatible protocols for both primary biochemical screening and secondary cell-based assays, explaining the scientific rationale behind each step to empower researchers in their drug discovery efforts.
Compound Profile: 6-Methylimidazo[1,2-a]pyridin-2-amine
A thorough understanding of the test compound is critical before initiating a screening campaign.
| Property | Value |
| Structure | ![]() |
| Molecular Formula | C₈H₉N₃ |
| Molecular Weight | 147.18 g/mol [6] |
| Rationale for Screening | The imidazo[1,2-a]pyridine scaffold is a known inhibitor of multiple protein kinases (e.g., PI3K, Akt, IGF-1R) and exhibits cytotoxicity against various cancer cell lines.[3][4][7][8] This compound is therefore a strong candidate for kinase inhibitor and oncology-focused screens. |
Part I: Primary Screening - Biochemical Kinase Inhibition Assay
Scientific Rationale: Kinases are a major class of drug targets, and many imidazo[1,2-a]pyridine derivatives have been identified as potent kinase inhibitors.[1][5] A primary biochemical screen is the most efficient method to rapidly identify direct inhibitors of a specific kinase from a large compound library. We will describe a luminescent ATP-depletion assay, a homogeneous "add-and-read" format ideal for HTS due to its high sensitivity and low rate of false positives.
Assay Principle: The assay quantifies the amount of ATP remaining after a kinase reaction. Active kinase consumes ATP to phosphorylate its substrate. An inhibitor will prevent this, leaving more ATP in the well. A luciferase/luciferin reagent is then added, which produces light in an amount directly proportional to the ATP concentration. Therefore, a high luminescence signal indicates potent kinase inhibition.
Experimental Workflow: Kinase Inhibition HTS
Caption: Workflow for a luminescent biochemical kinase assay.
Protocol 1: HTS Kinase Inhibition Assay (384-Well Format)
A. Materials & Reagents:
-
Compound: 10 mM stock of 6-Methylimidazo[1,2-a]pyridin-2-amine in DMSO.
-
Plates: 384-well, white, low-volume, solid bottom plates.
-
Kinase System: Recombinant kinase of interest (e.g., PI3Kα), appropriate substrate (e.g., PIP2), and kinase assay buffer.
-
Detection Reagent: Commercial ATP-dependent luciferase kit (e.g., Kinase-Glo® Luminescent Kinase Assay, Promega).
-
Controls: Known potent inhibitor for the target kinase (positive control), DMSO (negative control).
-
Equipment: Acoustic liquid handler (e.g., Echo®), automated multichannel pipette or dispenser, plate reader with luminescence detection.
B. Step-by-Step Methodology:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of 6-Methylimidazo[1,2-a]pyridin-2-amine from a source plate into the assay plate wells for a final concentration of 10 µM. Dispense DMSO for negative controls and a known inhibitor for positive controls.
-
Kinase Reaction Initiation: Prepare a 2X kinase/substrate reaction mix in kinase assay buffer. Add 5 µL of this mix to each well to start the reaction (final volume: 10 µL).
-
Incubation: Shake the plate for 1 minute and incubate at room temperature for 60 minutes.
-
Reaction Termination & Signal Generation: Add 10 µL of ATP detection reagent to each well. This stops the kinase reaction and initiates the luminescence signal.
-
Signal Stabilization: Shake the plate for 2 minutes and incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence signal on a compatible plate reader.
C. Data Analysis & Trustworthiness:
-
Percent Inhibition Calculation: % Inhibition = 100 * (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl)
-
Hit Criteria: Compounds showing inhibition >50% (or 3 standard deviations above the mean of the negative controls) are considered primary hits.
-
Assay Quality Control (Self-Validation): The Z'-factor should be calculated for each plate to ensure assay robustness. Z' = 1 - (3*(SD_PositiveControl + SD_NegativeControl)) / |Mean_PositiveControl - Mean_NegativeControl| An assay with a Z' factor ≥ 0.5 is considered excellent for HTS.
Part II: Secondary & Counter-Screening - Cell-Based Assays
Scientific Rationale: Hits from a biochemical screen must be validated in a cellular context. Cell-based assays determine if the compound can cross the cell membrane, engage its target in the complex cellular environment, and exert a biological effect.[9] Crucially, these assays also serve as counter-screens to identify compounds that cause general cytotoxicity, which are often undesirable.[10][11]
Experimental Workflow: Cell-Based HTS
Caption: Workflow for a cell-based viability/cytotoxicity assay.
Protocol 2.1: Cell Viability/Cytotoxicity Assay (ATP-based)
A. Assay Principle: This assay functions similarly to the biochemical screen but measures the ATP content of the entire cell population in a well. The amount of ATP is directly proportional to the number of metabolically active, viable cells. A decrease in luminescence indicates cytotoxicity.
B. Materials & Reagents:
-
Cell Line: A relevant human cancer cell line (e.g., HeLa, A375, A549) cultured in appropriate medium.[2][11][12]
-
Plates: 384-well, clear-bottom, tissue culture-treated plates.
-
Detection Reagent: Commercial cell viability kit (e.g., CellTiter-Glo® 2.0 Assay, Promega).
C. Step-by-Step Methodology:
-
Cell Seeding: Suspend cells at a pre-determined optimal density (e.g., 2,000 cells in 40 µL of medium) and dispense into each well of the 384-well plate.
-
Incubation: Incubate the plates overnight in a humidified incubator (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Treatment: Prepare a dose-response plate of 6-Methylimidazo[1,2-a]pyridin-2-amine (e.g., 10-point, 3-fold serial dilution starting from 100 µM). Add the compound to the cells.
-
Treatment Incubation: Incubate the cells with the compound for a relevant duration, typically 48 to 72 hours.
-
Assay Readout: a. Equilibrate the plate and the detection reagent to room temperature. b. Add a volume of detection reagent equal to the volume of media in the well (e.g., 40 µL). c. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the signal.
-
Data Acquisition: Read the luminescence on a plate reader.
D. Data Analysis:
-
Data Normalization: Normalize the data to controls: 0% effect (DMSO-treated cells) and 100% effect (cells treated with a potent cytotoxin like staurosporine).
-
Dose-Response Curves: Plot the normalized response against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ (half-maximal inhibitory concentration).
Protocol 2.2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
Scientific Rationale: A potent IC₅₀ in a cell viability assay does not prove that the compound is acting through the intended kinase target. The Cellular Thermal Shift Assay (CETSA®) is a powerful method to confirm target engagement in intact cells.[13][14]
Assay Principle: The binding of a ligand (the compound) to its target protein typically increases the protein's thermal stability. In a CETSA experiment, cells are treated with the compound and then heated across a temperature gradient. Unbound proteins will denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures. The amount of soluble protein remaining at each temperature is then quantified, often by Western blot or high-throughput methods like AlphaLISA®.[15] A shift in the melting curve to a higher temperature in the presence of the compound confirms direct binding.[16]
A high-throughput CETSA protocol would involve treating cells in a PCR plate, heating them with a thermocycler, lysing the cells, separating soluble from aggregated protein, and quantifying the soluble target protein using an HTS-compatible readout.[9][14]
Data Interpretation & Hit Progression
The ultimate goal is to identify compounds that are potent against the biochemical target, show on-target activity in cells, and have a favorable therapeutic window (i.e., kill cancer cells at concentrations much lower than those that affect normal cells).
Decision-Making Flow for Hit Progression
Caption: A logical workflow from primary hit to a validated lead compound.
A promising hit, such as 6-Methylimidazo[1,2-a]pyridin-2-amine, would exhibit:
-
High Potency in Biochemical Assay: Low nanomolar to micromolar IC₅₀ against the target kinase.
-
On-Target Cellular Activity: A clear thermal shift in a CETSA® experiment, confirming it binds the intended kinase inside the cell.
-
Selective Cytotoxicity: A potent IC₅₀ in a cancer cell line that is dependent on the target kinase, with a significantly weaker IC₅₀ (>10-fold) in non-target cell lines.
References
- Al-Bahrani, H.A., et al. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 9(11):1016-1030. [URL not available]
-
Brear, P., et al. (2019). High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay. Methods in Molecular Biology. Available at: [Link]
-
Burger, M.T., et al. (2022). High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY: Advancing Life Sciences R&D. Available at: [Link]
-
Crowther, G.J., et al. (2021). High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay. Springer Nature Experiments. Available at: [Link]
-
Naserian, S., et al. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. ResearchGate. Available at: [Link]
-
Rajput, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
-
Al-Bahrani, H.A., et al. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. Available at: [Link]
-
Masuda, K., et al. (2020). High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. SLAS Discovery. Available at: [Link]
-
Shaik, S.P., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. Available at: [Link]
-
Lavecchia, A., et al. (2013). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Geney, R., et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Li, Y., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
PubChem. 6-imidazo[1,2-a]pyridin-3-yl-N-(piperidin-4-ylmethyl)pyridin-2-amine. PubChem. Available at: [Link]
-
da Silva, I.M.C., et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
PubChem. Imidazo[1,2-a]pyridin-2-ylmethanamine. PubChem. Available at: [Link]
-
Hrytsai, I., et al. (2021). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molbank. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-a]pyridin-2-ylmethanamine | C8H9N3 | CID 2771121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chemmethod.com [chemmethod.com]
- 12. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 13. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]
Application Notes & Protocols: Preclinical Efficacy Testing of 6-Methylimidazo[1,2-a]pyridin-2-amine (MIPA-001)
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including potent inhibition of protein kinases.[1][2][3] Several compounds based on this core have been investigated as inhibitors of critical cancer signaling pathways, such as the PI3K/AKT/mTOR pathway.[4][5] This document outlines a comprehensive experimental framework for evaluating the preclinical efficacy of a novel compound, 6-Methylimidazo[1,2-a]pyridin-2-amine (MIPA-001) .
For the purpose of this guide, MIPA-001 is hypothesized to be a selective inhibitor of a key serine/threonine kinase, such as MEK1 , within the MAPK/ERK signaling cascade. This pathway is frequently hyperactivated in various malignancies, including melanoma and colorectal cancer, making it a validated therapeutic target.[5] The following protocols are designed to rigorously test this hypothesis, progressing from initial biochemical confirmation to cellular mechanism of action and culminating in in vivo tumor growth inhibition studies. This structured approach ensures that decisions for further development are based on a robust, scientifically validated dataset.
Part 1: In Vitro Efficacy and Mechanism of Action
The primary objective of in vitro testing is to confirm the direct inhibitory effect of MIPA-001 on its putative target, demonstrate its anti-proliferative activity in relevant cancer cell lines, and elucidate its molecular mechanism of action.
Workflow for In Vitro Efficacy Assessment
Caption: Sequential workflow for the in vitro characterization of MIPA-001.
Protocol 1.1: Biochemical Kinase Inhibition Assay
Objective: To quantify the direct inhibitory activity of MIPA-001 against the purified target kinase (e.g., MEK1) and determine its half-maximal inhibitory concentration (IC50).
Rationale: A cell-free biochemical assay is the gold standard for confirming direct target engagement without the complexities of cellular uptake, metabolism, or off-target effects.[6][7] A luminescence-based assay measuring ATP consumption (as ADP production) provides a robust, high-throughput method for quantifying kinase activity.[8]
Methodology (Luminescence-Based Assay):
-
Reagent Preparation: Prepare serial dilutions of MIPA-001 in DMSO. The final DMSO concentration in the assay should not exceed 1%. Prepare the kinase, substrate peptide, and ATP in a suitable kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[8]
-
Inhibitor Pre-incubation: In a 96-well or 384-well plate, add 2.5 µL of the MIPA-001 dilution or DMSO control. Add 2.5 µL of the kinase enzyme solution. Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.[8]
-
Kinase Reaction Initiation: Add 5 µL of the substrate/ATP mixture to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibition can be accurately measured.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes. Optimize incubation time to ensure the reaction is within the linear range.
-
Signal Detection:
-
Add 10 µL of an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.[8]
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of MIPA-001 concentration. Use a sigmoidal dose-response model to calculate the IC50 value.
Data Presentation:
| Compound | Target Kinase | IC50 (nM) |
| MIPA-001 | MEK1 | Value |
| Staurosporine (Control) | MEK1 | Value |
Protocol 1.2: Cell Proliferation & Viability Assays
Objective: To determine the anti-proliferative effect of MIPA-001 across a panel of cancer cell lines and calculate the half-maximal growth inhibition concentration (GI50).
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[9][10] It measures the metabolic activity of cells, where NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of living cells.[9]
Methodology (MTT Assay):
-
Cell Seeding: Seed cancer cells (e.g., A375 melanoma, HT-29 colon cancer) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[9][11]
-
Compound Treatment: Treat cells with a range of concentrations of MIPA-001 (e.g., 0.1 nM to 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, remove the treatment media. Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[11][12]
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the log of MIPA-001 concentration to determine the GI50 value.
Data Presentation:
| Cell Line | Cancer Type | Key Mutation | MIPA-001 GI50 (µM) |
| A375 | Melanoma | BRAF V600E | Value |
| HT-29 | Colorectal | BRAF V600E | Value |
| HCT116 | Colorectal | KRAS G13D | Value |
| Normal Fibroblasts | Control | Wild-Type | Value |
Protocol 1.3: Target Engagement and Pathway Modulation by Western Blot
Objective: To confirm that MIPA-001 inhibits the phosphorylation of its target (p-MEK) and downstream effectors (p-ERK) in a cellular context.
Rationale: Western blotting is the gold standard for qualitatively and semi-quantitatively measuring changes in protein phosphorylation levels.[13] Observing a dose-dependent decrease in the phosphorylation of downstream proteins following drug treatment provides strong evidence of on-target activity and confirms the proposed mechanism of action.[14] It is critical to use buffers containing phosphatase inhibitors to preserve the labile phosphate groups during sample preparation.[15]
Methodology:
-
Cell Treatment & Lysis: Seed cells (e.g., A375) and grow to 70-80% confluency. Treat with various concentrations of MIPA-001 for a specified time (e.g., 2 hours). Wash cells with cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-MEK, total MEK, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin). Use the antibody dilutions recommended by the manufacturer.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[13]
-
Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the extent of pathway inhibition.
Hypothesized Signaling Pathway and Point of Inhibition
Caption: MIPA-001 is hypothesized to inhibit MEK1/2, blocking downstream signaling.
Protocol 1.4: Apoptosis Induction Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis in cancer cells following treatment with MIPA-001.
Rationale: Apoptosis is a key mechanism of cell death induced by many targeted cancer therapies. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[17][18] PI is a fluorescent nuclear stain that is excluded by viable cells with intact membranes, thus identifying late apoptotic and necrotic cells.[16]
Methodology (Annexin V/PI Staining):
-
Cell Treatment: Seed cells in a 6-well plate and treat with MIPA-001 (e.g., at 1x and 5x the GI50 concentration) for 24 or 48 hours. Include a vehicle control and a positive control (e.g., staurosporine).[17]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[16]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[19]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of a fluorochrome-conjugated Annexin V and 1-2 µL of PI solution.[16]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[17]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube before analysis. Keep samples on ice.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Differentiate cell populations based on fluorescence signals:
-
Viable: Annexin V-negative / PI-negative
-
Early Apoptotic: Annexin V-positive / PI-negative
-
Late Apoptotic/Necrotic: Annexin V-positive / PI-positive
-
Part 2: In Vivo Efficacy Assessment
The objective of in vivo studies is to evaluate the anti-tumor activity of MIPA-001 in a living organism, typically using a mouse xenograft model. These studies are critical for understanding the compound's therapeutic potential, dosing schedule, and tolerability.[20][21]
Workflow for In Vivo Efficacy Studies
Caption: Integrated workflow for assessing the in vivo properties of MIPA-001.
Protocol 2.1: Pharmacokinetic (PK) Profiling
Objective: To determine the key pharmacokinetic parameters of MIPA-001 in mice, including absorption, distribution, metabolism, and excretion (ADME), to inform the dosing regimen for efficacy studies.[22][23]
Rationale: Understanding a compound's PK profile is essential for designing an effective dosing schedule that maintains drug exposure above the therapeutically relevant concentration.[24][25] A single-dose study provides critical data on Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life.
Methodology (Single-Dose Mouse PK):
-
Animal Model: Use healthy, non-tumor-bearing mice (e.g., CD-1 or BALB/c strain).
-
Compound Administration: Administer a single dose of MIPA-001 via the intended clinical route (e.g., oral gavage (p.o.) or intravenous (i.v.)). Typically, 3-5 animals are used per time point or in a serial bleeding study.[22][23]
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, and 24 hours) post-dose.
-
Plasma Preparation: Process blood samples to isolate plasma.
-
Bioanalysis: Quantify the concentration of MIPA-001 in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic modeling software to calculate key parameters.
Data Presentation:
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Half-life (hr) |
| p.o. | 25 | Value | Value | Value | Value |
| i.v. | 5 | Value | Value | Value | Value |
Protocol 2.2: Xenograft Tumor Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of MIPA-001 in an immunodeficient mouse model bearing human cancer cell-derived tumors.
Rationale: The subcutaneous xenograft model is a foundational tool in preclinical oncology for assessing a compound's ability to inhibit tumor growth in vivo.[20][21][26] Using a cell line demonstrated to be sensitive in vitro (e.g., A375) provides a direct link between cellular activity and whole-animal efficacy.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG) to prevent rejection of the human tumor cells.
-
Tumor Implantation: Subcutaneously inject a suspension of A375 cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.[27]
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration:
-
Group 1: Vehicle Control (daily, p.o.)
-
Group 2: MIPA-001 (e.g., 25 mg/kg, daily, p.o.)
-
Group 3: MIPA-001 (e.g., 50 mg/kg, daily, p.o.)
-
Group 4: Positive Control (Standard-of-care agent)
-
-
Monitoring: Measure tumor volumes 2-3 times per week and monitor animal body weight as an indicator of toxicity.
-
Study Endpoint: Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size. Euthanize animals and collect terminal tumors for further analysis.
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
Protocol 2.3: Pharmacodynamic (PD) Biomarker Analysis
Objective: To confirm target engagement and pathway modulation by MIPA-001 within the tumor tissue and correlate it with anti-tumor response.
Rationale: Pharmacodynamic (PD) biomarkers provide direct evidence that the drug is hitting its intended target in the tumor tissue at concentrations achieved through systemic dosing.[28][29][30] This "proof of mechanism" is crucial for validating the in vivo efficacy data and can help establish an optimal biological dose.[29][31]
Methodology (Tumor Tissue Analysis):
-
Study Design: Conduct a satellite PD study alongside the efficacy study. Include separate cohorts of tumor-bearing mice for tissue collection.
-
Sample Collection: At specific time points after the final dose (e.g., 2, 8, and 24 hours), euthanize mice and excise tumors. Flash-freeze a portion for Western blot analysis and fix another portion in formalin for immunohistochemistry (IHC).
-
Western Blot Analysis: Prepare protein lysates from the frozen tumor tissue. Perform Western blotting as described in Protocol 1.3 to analyze levels of p-ERK and total ERK.
-
Immunohistochemistry (IHC): Stain paraffin-embedded tumor sections with antibodies against p-ERK and a proliferation marker (e.g., Ki-67).
-
Data Analysis: Quantify the changes in p-ERK and Ki-67 staining in the treated groups compared to the vehicle control. Correlate the degree and duration of target inhibition with the observed tumor growth inhibition from the efficacy study.
References
- CLYTE Technologies. (2025).
- Roche.
- R&D Systems. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Thermo Fisher Scientific. BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
- Abcam. MTT assay protocol.
- Sivandzade, F., & Khoshnam, S. E. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
- Thermo Fisher Scientific.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Riveiro, M. E., et al. (2012). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed.
- Berta, D., et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. PubMed.
- Abcam.
- Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
- Thermo Fisher Scientific. The Annexin V Apoptosis Assay.
- BenchChem. (2025).
- Bio-Rad Antibodies.
- BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
- Proteintech Group. Tips for detecting phosphoproteins by western blot.
- Jo, H., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed.
- Al-Blewi, F. F., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC.
- RayBiotech. (2020).
- Sharma, P., & Kumar, V. (2022). Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Wiley Online Library.
- BenchChem. (2025). Application Notes and Protocols for Xenograft Mouse Model of Anticancer Agent 3.
- Paller, C. J., et al. (2011). Tissue-Based Approaches to Study Pharmacodynamic Endpoints in Early Phase Oncology Clinical Trials. PMC.
- Ramalingam, S. S., et al. (2014). Pharmacodynamic Biomarkers: Falling Short of the Mark?. AACR Journals.
- Hidalgo, M., et al. (2011). A Pilot Study of Safety, Pharmacokinetics, and Pharmacodynamics of Ridaforolimus in Patients with Advanced Solid Tumors.
- The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols.
- van der Woude, H., et al. (2021). Analytical Validation of Quantitative Pharmacodynamic Methods used in Clinical Cancer Studies. Springer.
- MuriGenics. Pk/bio-distribution.
- Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. PubMed.
- Pharma Models. (2014). Tumor Xenografting: A Necessity for Cancer Drug Development.
- Kuno, T., et al. (2010). Gene expression-based pharmacodynamic biomarkers: the beginning of a new era in biomarker-driven anti-tumor drug development. PubMed.
- Carpizo, D. Xenograft Tumor Assay Protocol.
- BMG LABTECH. (2020). Kinase assays.
- Ammerman, J., et al. (2021). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter?.
- S, S., et al. (2024). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. PubMed.
- Li, F., et al. (2018). Murine Pharmacokinetic Studies. PMC.
Sources
- 1. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. clyte.tech [clyte.tech]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. raybiotech.com [raybiotech.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bosterbio.com [bosterbio.com]
- 18. kumc.edu [kumc.edu]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Tumor Xenografting: A Necessity for Cancer Drug Development [pharmamodels.net]
- 22. Pk/bio-distribution | MuriGenics [murigenics.com]
- 23. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 28. Tissue-Based Approaches to Study Pharmacodynamic Endpoints in Early Phase Oncology Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 29. aacrjournals.org [aacrjournals.org]
- 30. clinmedjournals.org [clinmedjournals.org]
- 31. Gene expression-based pharmacodynamic biomarkers: the beginning of a new era in biomarker-driven anti-tumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Developing Structure-Activity Relationship (SAR) Studies for 6-Methylimidazo[1,2-a]pyridin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities.[1][2][3] Derivatives of this heterocyclic system have shown promise as anticancer, anti-inflammatory, antiviral, and antibacterial agents.[1][4][5] The 6-methylimidazo[1,2-a]pyridin-2-amine framework, in particular, serves as a versatile starting point for the development of novel therapeutics, often targeting protein kinases.[5][6][7]
Structure-Activity Relationship (SAR) studies are fundamental to the drug discovery process, providing critical insights into how chemical structure influences biological activity.[7] By systematically modifying a lead compound, researchers can identify key molecular features responsible for potency, selectivity, and pharmacokinetic properties, ultimately guiding the design of more effective and safer drugs.[7][8]
These application notes provide a comprehensive guide for developing SAR studies around the 6-methylimidazo[1,2-a]pyridin-2-amine scaffold. We will detail the strategic design of analog libraries, provide step-by-step protocols for synthesis and biological evaluation, and offer guidance on data interpretation to build a robust SAR model.
Strategic Design of Analog Libraries for SAR Exploration
A successful SAR campaign relies on a logical and systematic approach to molecular modification. For the 6-methylimidazo[1,2-a]pyridin-2-amine core, we propose a multi-pronged strategy focusing on three key regions of the molecule: the 2-amino group, the C3 position of the imidazole ring, and other positions on the pyridine ring.
Key Areas for Modification:
-
R1 (2-Amino Group): This position is a primary vector for exploring interactions with the target protein. Modifications here can influence hydrogen bonding, lipophilicity, and steric bulk.
-
R2 (C3 Position): Substitution at this position can modulate the electronic properties of the heterocyclic system and provide additional points of contact with the target.
-
R3 (Pyridine Ring): Modifications at positions 5, 7, and 8 can impact the overall solubility, metabolic stability, and potential for off-target interactions.
Caption: General SAR exploration strategy for 6-Methylimidazo[1,2-a]pyridin-2-amine.
Experimental Protocols
Part 1: Synthesis of 6-Methylimidazo[1,2-a]pyridin-2-amine Analogs
A common and effective method for synthesizing the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-haloketone.[9] Subsequent modifications can be carried out to build the desired analog library.
Protocol 1: General Synthesis of the Core Scaffold
-
Reaction Setup: To a solution of 5-methylpyridin-2-amine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add bromoacetaldehyde diethyl acetal (1.2 eq).
-
Cyclization: Heat the reaction mixture to reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield 6-methylimidazo[1,2-a]pyridin-2-amine.
Protocol 2: R1 Modification - Amide Formation
-
Reaction Setup: Dissolve the 6-methylimidazo[1,2-a]pyridin-2-amine (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Acylation: Add a desired acyl chloride or carboxylic acid (1.1 eq) in the presence of a suitable coupling agent (e.g., HATU, HOBt) and a base (e.g., triethylamine, diisopropylethylamine).
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor by TLC.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Purify by column chromatography.
Part 2: In Vitro Biological Evaluation
The biological evaluation of the synthesized compounds is crucial for establishing the SAR. A tiered approach, starting with primary screening for activity and progressing to more detailed mechanistic and safety profiling, is recommended.
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. automate.video [automate.video]
- 8. Structure-activity relationship (SAR) studies of synthetic glycogen synthase kinase-3β inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives [mdpi.com]
Application Note: Molecular Docking of 6-Methylimidazo[1,2-a]pyridin-2-amine with Target Proteins
An Application Guide for Drug Discovery Professionals
Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis of several marketed drugs, including zolpidem and alpidem.[1][2] This nitrogen-bridged heterocyclic system exhibits a vast range of biological activities, attracting significant research interest for therapeutic applications in oncology, infectious diseases, and neurology.[1][3] Derivatives of this scaffold have been identified as potent inhibitors of critical biological targets such as kinases, tubulin, and histone deacetylases (HDACs).[2] Specifically, 6-Methylimidazo[1,2-a]pyridin-2-amine is a representative member of this class, and understanding its potential interactions with protein targets is a key step in elucidating its therapeutic mechanism and advancing drug development efforts.
Molecular docking is an indispensable computational technique in structure-based drug design.[4][5] It predicts the preferred orientation and binding affinity of a small molecule (ligand) within the binding site of a macromolecular target (receptor).[5] This application note provides a comprehensive, step-by-step protocol for performing molecular docking of 6-Methylimidazo[1,2-a]pyridin-2-amine with a relevant protein target using industry-standard, freely available software.
Strategic Target Selection: Why PI3Kα?
The broad bioactivity of the imidazo[1,2-a]pyridine scaffold necessitates a rational approach to target selection. Recent studies have demonstrated the potent anti-proliferative effects of imidazo[1,2-a]pyridine derivatives against various cancer cell lines, often through the inhibition of survival kinases.[6] One particularly compelling target is the Phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in human cancers.[6] A recent study successfully identified imidazo[1,2-a]pyridine derivatives as potent PI3Kα inhibitors.[7]
Therefore, for this protocol, we will focus on PI3Kα as the target protein. This choice is supported by direct evidence, providing a strong scientific basis for our investigation. We will use the crystal structure of PI3Kα in complex with a known inhibitor, available from the Protein Data Bank (PDB), to define the active site for our docking simulation.
The Molecular Docking Workflow: A Conceptual Overview
Molecular docking simulates the binding process by exploring a vast number of possible conformations (poses) of the ligand within the protein's active site.[8] The process involves two primary stages:
-
Sampling: An algorithm generates a variety of ligand poses, considering translational, rotational, and conformational degrees of freedom.
-
Scoring: A scoring function estimates the binding affinity for each pose. The result is typically given as a binding energy value (e.g., in kcal/mol), where a more negative value indicates a stronger, more favorable interaction.[9][10]
This protocol will utilize the AutoDock Vina software suite, which is widely recognized for its accuracy, speed, and ease of use.[11][12]
Detailed Application Protocol
This section provides a detailed, step-by-step methodology for docking 6-Methylimidazo[1,2-a]pyridin-2-amine into the active site of PI3Kα.
Required Software and Resources
Before beginning, ensure all necessary software is installed and functional. These tools are standard in the computational chemistry field and are freely available for academic use.
| Software / Resource | Purpose | Source |
| AutoDock Tools (MGLTools) | Preparing protein and ligand files (PDBQT), generating grid box. | mgltools.scripps.edu |
| AutoDock Vina | The core docking engine. | vina.scripps.edu |
| RCSB Protein Data Bank | Source for protein crystal structures. | rcsb.org |
| PyMOL or Discovery Studio | Visualization and analysis of docking results. | pymol.org / discover.3ds.com |
| Open Babel | (Optional) Interconverting chemical file formats. | openbabel.org |
Step 1: Ligand Preparation
The ligand must be converted into a 3D structure with correct atom types, charges, and rotatable bonds defined.[4][13]
-
Obtain 2D Structure: Draw the structure of 6-Methylimidazo[1,2-a]pyridin-2-amine in a chemical drawing program (e.g., ChemDraw) and save it as a MOL or SDF file.
-
Convert to 3D: Use a program like Open Babel to convert the 2D structure into a 3D structure and perform an initial energy minimization.
-
Rationale: This step generates a low-energy, sterically plausible 3D conformation, which serves as a starting point for the docking algorithm.
-
-
Prepare PDBQT File using AutoDock Tools (ADT): a. Launch ADT. b. Go to Ligand -> Input -> Open and select your 3D ligand file. c. ADT will automatically detect the root atom and rotatable bonds. Verify these are chemically sensible. d. Go to Ligand -> Output -> Save as PDBQT and save the file (e.g., ligand.pdbqt).
-
Rationale: The PDBQT (Protein Data Bank, Partial Charge (Q), & Atom Type (T)) format is required by AutoDock Vina. It contains atomic coordinates, partial charges, and information about atom types and torsional degrees of freedom (rotatable bonds).[13]
-
Step 2: Target Protein Preparation
The raw PDB file of the target protein must be "cleaned" to prepare it for docking.[14][15] This involves removing non-essential molecules and adding information required by the scoring function.
-
Download Protein Structure: Go to the RCSB PDB database and download the structure of PI3Kα. For this protocol, we will use PDB ID: 4ZOP .[7]
-
Clean the PDB File: a. Open the 4ZOP.pdb file in a visualization tool like PyMOL or UCSF Chimera. b. The PDB file may contain multiple protein chains, water molecules, ions, and the original co-crystallized ligand. For docking, we typically retain only the protein chain(s) that form the binding site of interest. c. Delete all water molecules (HOH).
-
Rationale: While some water molecules can be critical for binding, they are often removed in standard docking protocols to simplify the calculation, unless there is specific evidence of a bridging water molecule being essential for the ligand-protein interaction.[4] d. Remove the co-crystallized ligand and any other heteroatoms not essential to the protein's structure. e. Save the cleaned protein structure as a new PDB file (e.g., protein_cleaned.pdb).
-
-
Prepare PDBQT File using ADT: a. In ADT, go to File -> Read Molecule and open protein_cleaned.pdb. b. Go to Edit -> Hydrogens -> Add. Select Polar only and click OK.
-
Rationale: Crystal structures often do not resolve hydrogen atoms. Adding hydrogens is critical for correctly defining hydrogen bonds.[16][17] c. Go to Edit -> Charges -> Add Kollman Charges.
-
Rationale: The scoring function requires partial atomic charges to calculate electrostatic interactions. Kollman charges are a standard method for assigning these to proteins. d. Go to Grid -> Macromolecule -> Choose. Select the protein and click Select Molecule. e. Save the final prepared protein as a PDBQT file (protein.pdbqt).
-
Step 3: Grid Box Generation
The grid box defines the three-dimensional search space where AutoDock Vina will attempt to place the ligand.[18][19] It should encompass the entire binding site.
-
Load Molecules in ADT: Ensure both protein.pdbqt and ligand.pdbqt are loaded into ADT.
-
Center Grid on Ligand: A reliable method for site-specific docking is to center the grid box on the position of a known ligand. Since we removed the original ligand from 4ZOP, you can re-load it temporarily to identify the active site.
-
Define Grid Box: a. Go to Grid -> Grid Box.... b. A box will appear in the viewer. Adjust the center_x, center_y, and center_z coordinates to position the box over the active site. c. Adjust the size_x, size_y, and size_z dimensions (in Angstroms) to ensure the box is large enough to allow the ligand to move and rotate freely within the binding pocket. A good starting point is 20-25 Å in each dimension.
-
Rationale: A grid box that is too small may prevent the docking algorithm from finding the optimal pose. A box that is too large (as in blind docking) increases computation time and may yield less accurate results for a known binding site.[20]
-
-
Save Grid Parameters: The center and size coordinates are critical. Record these values in a text file. ADT can also save this information via File -> Output Grid Dimension File.
| Grid Parameter | Description | Example Value (for 4ZOP) |
| center_x, center_y, center_z | Coordinates of the box center (Å). | User Determined |
| size_x, size_y, size_z | Dimensions of the box (Å). | 22, 22, 22 |
| spacing | Grid point spacing (Å). | 1.0 |
Step 4: Running the Docking Simulation
AutoDock Vina is a command-line program. The docking run is controlled by a simple configuration text file.
-
Create a Configuration File: Create a new text file named conf.txt in your working directory. This file must specify the receptor, ligand, and grid box parameters.
-
Rationale: The exhaustiveness parameter controls the computational effort of the search. Higher values increase the probability of finding the true binding minimum but also increase the calculation time. A value of 8 is a reasonable default.[21]
-
-
Execute Vina: Open a terminal or command prompt, navigate to your working directory, and run the following command: vina --config conf.txt --log log.txt
The docking will run, and the results will be saved to all_poses.pdbqt and a summary to log.txt.
Analysis and Interpretation of Results
Effective analysis is crucial to extract meaningful insights from docking results.[9][22] This involves evaluating the scoring, poses, and specific molecular interactions.
Binding Affinity (Docking Score)
The log.txt file will contain a table of the top binding poses (typically 9) and their corresponding binding affinities in kcal/mol.
| Mode | Affinity (kcal/mol) | RMSD l.b. | RMSD u.b. |
| 1 | -9.5 | 0.000 | 0.000 |
| 2 | -9.1 | 1.852 | 2.431 |
| 3 | -8.8 | 2.105 | 2.974 |
-
Interpretation: The binding affinity (ΔG) represents the estimated free energy of binding. More negative values indicate stronger predicted binding.[9] The top-ranked pose (Mode 1) is the most favorable according to the scoring function. Differences of less than 1 kcal/mol between poses are generally not considered significant.
Binding Pose and RMSD
The all_poses.pdbqt file contains the 3D coordinates for all predicted binding modes.
-
Visualize Poses: Open protein.pdbqt and all_poses.pdbqt in PyMOL or Discovery Studio. You can view each pose individually.
-
Assess Plausibility: The top-ranked pose should be visually inspected for chemical plausibility. Is it in a sterically reasonable position? Does it occupy the known active site?
-
Root-Mean-Square Deviation (RMSD): The RMSD values in the log file compare the atomic positions between different poses. A low RMSD (< 2.0 Å) between the top poses suggests they converge to a similar binding mode, increasing confidence in the prediction.[9][22]
Molecular Interactions
This is the most critical part of the analysis. Identifying the specific interactions between the ligand and protein residues explains why the ligand binds.
-
Interaction Analysis: Use your visualization software to identify key interactions for the top-ranked pose. Look for:
-
Hydrogen Bonds: These are strong, directional interactions crucial for binding specificity. Note the donor and acceptor atoms and the residue involved (e.g., the amine group of the ligand with a backbone carbonyl of Val851 in PI3Kα).
-
Hydrophobic Interactions: Interactions between nonpolar groups (e.g., the methyl group on the ligand with aliphatic side chains of residues like Leu807).
-
Pi-Interactions: Aromatic interactions like pi-pi stacking or pi-alkyl interactions (e.g., the imidazopyridine ring with aromatic residues like Tyr836).
-
-
Compare with Known Inhibitors: If possible, compare the identified interactions with those of the co-crystallized ligand or other known inhibitors of the target. If your docked ligand forms interactions with the same key residues, it strengthens the validity of the docking result.[23]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 11. bioinformaticsreview.com [bioinformaticsreview.com]
- 12. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 13. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 14. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 17. scotchem.ac.uk [scotchem.ac.uk]
- 18. Tutorial: Generating the Grid [dock.compbio.ucsf.edu]
- 19. ks.uiuc.edu [ks.uiuc.edu]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
- 22. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 23. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
Application Notes and Protocols for In Vivo Studies of 6-Methylimidazo[1,2-a]pyridin-2-amine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. This versatile structure is present in numerous compounds that have been investigated for anticancer, antitubercular, anti-inflammatory, and antimicrobial properties. The unique electronic and structural features of the imidazo[1,2-a]pyridine ring system allow for diverse interactions with various biological targets, making it a fertile ground for the discovery of novel therapeutic agents.
6-Methylimidazo[1,2-a]pyridin-2-amine is a novel derivative within this promising class of compounds. While specific in vivo data for this particular molecule is not yet established, its structural similarity to other biologically active imidazo[1,2-a]pyridines warrants a thorough investigation of its therapeutic potential. These application notes provide a comprehensive guide for researchers to conduct preclinical in vivo studies to elucidate the pharmacokinetic profile, efficacy, and safety of 6-Methylimidazo[1,2-a]pyridin-2-amine. The protocols outlined herein are based on established methodologies for analogous compounds and are designed to provide a robust framework for the preclinical development of this novel chemical entity.
Part 1: Preclinical Development Strategy: A Tiered Approach
A systematic in vivo evaluation of a novel compound such as 6-Methylimidazo[1,2-a]pyridin-2-amine is crucial for its progression as a potential therapeutic candidate. A tiered approach is recommended, starting with fundamental pharmacokinetic and safety assessments, followed by efficacy studies in relevant disease models.
Caption: A tiered preclinical in vivo strategy for 6-Methylimidazo[1,2-a]pyridin-2-amine.
Part 2: Foundational In Vivo Studies
Formulation Development for In Vivo Administration
The poor aqueous solubility of many small molecule drug candidates can be a significant hurdle for in vivo studies.[1][2] Therefore, the initial step is to develop a suitable formulation for 6-Methylimidazo[1,2-a]pyridin-2-amine that ensures adequate bioavailability for oral or parenteral administration.
Protocol 1: Formulation Screening
-
Solubility Assessment: Determine the solubility of the compound in a panel of pharmaceutically acceptable vehicles (e.g., saline, PBS, cyclodextrins, oils, and various co-solvent systems).
-
Vehicle Selection: Choose a vehicle that provides the desired concentration and stability. For initial studies, a simple aqueous solution or suspension is preferred. Lipid-based formulations or solid dispersions may be considered for highly insoluble compounds.[3]
-
Stability Testing: Evaluate the short-term stability of the formulation under the conditions of the planned in vivo study (e.g., room temperature, 4°C).
Pharmacokinetic (PK) Profiling in Rodents
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 6-Methylimidazo[1,2-a]pyridin-2-amine is essential for designing effective dosing regimens for subsequent efficacy and toxicology studies.[4]
Table 1: Proposed Dosing Regimen for Rodent PK Studies
| Parameter | Mouse | Rat |
| Species | C57BL/6 or BALB/c | Sprague-Dawley or Wistar |
| Number of Animals | 3 per time point | 3 per time point |
| Route of Administration | Intravenous (IV), Oral (PO) | Intravenous (IV), Oral (PO) |
| IV Dose | 1-2 mg/kg | 1-2 mg/kg |
| PO Dose | 5-10 mg/kg | 5-10 mg/kg |
| Blood Sampling Timepoints (post-dose) | 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h | 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h |
| Analytical Method | LC-MS/MS | LC-MS/MS |
Protocol 2: Rodent Pharmacokinetic Study
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least 5 days prior to the study.
-
Dosing: Administer the compound via the desired route (IV or PO) at the doses specified in Table 1.
-
Blood Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at the predetermined time points into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of 6-Methylimidazo[1,2-a]pyridin-2-amine in plasma samples using a validated LC-MS/MS method.[5][6]
-
Data Analysis: Calculate key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). For oral dosing, calculate bioavailability (F%).
Caption: Workflow for a typical rodent pharmacokinetic study.
Acute and Sub-acute Toxicity Studies
Preliminary toxicity studies are necessary to determine the maximum tolerated dose (MTD) and to identify potential target organs of toxicity. These studies should be conducted in accordance with OECD guidelines.[7][8][9][10]
Protocol 3: Acute Oral Toxicity (OECD 423)
-
Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats).
-
Dosing: Administer the compound orally in a stepwise procedure using fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). Start with a dose expected to be non-lethal.
-
Observation: Observe the animals for clinical signs of toxicity and mortality for up to 14 days.
-
Endpoint: Determine the dose at which toxicity is observed and classify the substance according to the Globally Harmonised System (GHS).
Protocol 4: 28-Day Repeated Dose Oral Toxicity Study (OECD 407)
-
Animal Model: Use both male and female rodents (e.g., Sprague-Dawley rats).
-
Dosing: Administer the compound daily via oral gavage at three dose levels (low, mid, and high) for 28 consecutive days. Include a vehicle control group.
-
Clinical Observations: Monitor the animals daily for clinical signs of toxicity, and record body weight and food consumption weekly.
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Histopathology: Conduct a full necropsy and collect major organs and tissues for histopathological examination.
Part 3: Efficacy Evaluation in Disease Models
Based on the known biological activities of the imidazo[1,2-a]pyridine class, efficacy studies for 6-Methylimidazo[1,2-a]pyridin-2-amine can be prioritized in the areas of oncology, infectious diseases, and inflammation.
Oncology Models
Many imidazo[1,2-a]pyridine derivatives have shown potent anticancer activity. Therefore, evaluating 6-Methylimidazo[1,2-a]pyridin-2-amine in relevant cancer models is a high priority.
Protocol 5: Xenograft Tumor Model in Immunocompromised Mice
-
Cell Line Selection: Choose a human cancer cell line known to be sensitive to related compounds or with a relevant genetic background.
-
Tumor Implantation: Subcutaneously implant the cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[11][12]
-
Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups. Administer the compound at various doses (based on PK and toxicity data) for a specified duration.
-
Tumor Growth Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
Infectious Disease Models
The antitubercular and antimicrobial properties of some imidazo[1,2-a]pyridines suggest that 6-Methylimidazo[1,2-a]pyridin-2-amine could be a candidate for treating infectious diseases.
Protocol 6: Mouse Model of Tuberculosis
-
Infection: Infect mice (e.g., BALB/c) with an aerosolized dose of Mycobacterium tuberculosis.[13][14]
-
Treatment: Begin treatment with the compound at a specified time post-infection and continue for a defined period.
-
Endpoint: At the end of the treatment period, euthanize the animals and determine the bacterial load (colony-forming units, CFUs) in the lungs and spleen.
Protocol 7: Systemic Bacterial Infection Model
-
Infection: Induce a systemic infection in mice by intraperitoneal injection of a pathogenic bacterial strain (e.g., Staphylococcus aureus or Escherichia coli).
-
Treatment: Administer the compound at various doses before or after the bacterial challenge.
-
Endpoint: Monitor the survival of the animals over a specified period (e.g., 7 days).
Inflammation Models
The anti-inflammatory potential of 6-Methylimidazo[1,2-a]pyridin-2-amine can be assessed using well-established animal models of inflammation.[15][16][17][18][19]
Protocol 8: Carrageenan-Induced Paw Edema in Rats
-
Induction of Inflammation: Inject a solution of carrageenan into the sub-plantar region of the right hind paw of rats.
-
Treatment: Administer the compound orally or intraperitoneally at various doses prior to the carrageenan injection.
-
Measurement of Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Endpoint: Calculate the percentage inhibition of edema for each treatment group compared to the control group.
Part 4: Mechanism of Action (MoA) Elucidation
For promising candidates, in vivo MoA studies can provide valuable insights into how the compound exerts its therapeutic effects. For anticancer agents, investigating the induction of apoptosis is a common approach.
Caption: Hypothetical apoptotic pathway induced by 6-Methylimidazo[1,2-a]pyridin-2-amine.
Protocol 9: In Vivo Caspase Activation Assay
-
Model: Use a relevant in vivo model (e.g., tumor-bearing mice).
-
Treatment: Treat the animals with the compound for a specified duration.
-
Tissue Collection: Collect the target tissue (e.g., tumor) at various time points after treatment.
-
Assay: Prepare tissue lysates and measure the activity of key caspases (e.g., caspase-3, -8, -9) using commercially available fluorometric or colorimetric assay kits.[20][21][22][23]
Protocol 10: In Vivo Cytochrome c Release Assay
-
Model and Treatment: Follow the same procedure as for the caspase activation assay.
-
Cellular Fractionation: Isolate cytosolic and mitochondrial fractions from the collected tissue samples.
-
Western Blot Analysis: Perform Western blotting on both fractions to detect the presence of cytochrome c. An increase in cytosolic cytochrome c indicates its release from the mitochondria.[24][25][26][27][28]
Conclusion
These application notes and protocols provide a comprehensive framework for the in vivo characterization of 6-Methylimidazo[1,2-a]pyridin-2-amine. By systematically evaluating its pharmacokinetic properties, safety profile, and efficacy in relevant disease models, researchers can effectively advance the preclinical development of this novel compound and unlock its therapeutic potential. The data generated from these studies will be crucial for making informed decisions about the future clinical development of 6-Methylimidazo[1,2-a]pyridin-2-amine.
References
-
Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. Bioanalysis. 2015;7(11):1389-95. URL: [Link]
-
Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. PubMed. URL: [Link]
-
An in vivo platform for rapid high-throughput antitubercular drug discovery. PMC. URL: [Link]
-
Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. Bioanalysis Zone. URL: [Link]
-
In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Semantic Scholar. URL: [Link]
-
How to validate a bioanalytical LC-MS/MS method for PK studies? Patsnap Synapse. URL: [Link]
-
In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition. URL: [Link]
-
Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. Semantic Scholar. URL: [Link]
-
A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging. Journal of Antimicrobial Chemotherapy. URL: [Link]
-
Caspase assays: identifying caspase activity and substrates in vitro and in vivo. PubMed. URL: [Link]
-
IN VIVO ANTI-INFLAMMATORY EFFECTS OF TARAXASTEROL AGAINST ANIMAL MODELS. PMC. URL: [Link]
-
Personalized In Vitro and In Vivo Cancer Models to Guide Precision Medicine. AACR Journals. URL: [Link]
-
Comprehensive oncology in vivo models for accelerated drug development. Nuvisan. URL: [Link]
-
LC-MS/MS: Bioanalytical Method Validation. CfPIE. URL: [Link]
-
Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research. URL: [Link]
-
Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. AAPS. URL: [Link]
-
Animal Models for Tuberculosis in Translational and Precision Medicine. Frontiers. URL: [Link]
-
A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging. NIH. URL: [Link]
-
Phytochemicals as Anti-Inflammatory Agents in Animal Models of Prevalent Inflammatory Diseases. MDPI. URL: [Link]
-
Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. URL: [Link]
-
Cancer Models. Charles River Laboratories. URL: [Link]
-
In Vivo Pharmacology Models for Cancer Target Research. Springer Nature Experiments. URL: [Link]
-
Innovative Tools and in vivo Methods for Tuberculosis Drug Discovery and Development. University of Geneva. URL: [Link]
-
Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. PubMed. URL: [Link]
-
Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience. URL: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. URL: [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. URL: [Link]
-
(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. URL: [Link]
-
Formulation of poorly water-soluble drugs for oral administration. Future4200. URL: [Link]
-
Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. PubMed. URL: [Link]
-
Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. Semantic Scholar. URL: [Link]
-
Acute, sub-acute and Chronic oral studies (OECD). Slideshare. URL: [Link]
-
Analysis of Cytochrome c Release by Immunocytochemistry. PubMed. URL: [Link]
-
Acute, Sub-Acute and Chronic Toxicity As per OECD Guidelines Subacute Toxicity (repeat dose toxicity)focuses on adverse effect. Gyan Sanchay. URL: [Link]
-
Preclinical models for antimicrobial compound efficacy in vitro assays. Vibiosphen. URL: [Link]
-
Determination of the antibacterial efficacy of several antiseptics tested on skin by an 'ex-vivo' test. Microbiology Society. URL: [Link]
-
A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. PubMed Central. URL: [Link]
-
In vivo rat PK profiling in drug discovery: New challenges. ResearchGate. URL: [Link]
-
Real-time monitoring of caspase cascade activation in living cells. PMC. URL: [Link]
-
List of OECD Guidelines or Toxicological Studies. Research SOP. URL: [Link]
-
Analysis of Cytochrome c Release by Immunocytochemistry. Semantic Scholar. URL: [Link]
-
423 | OECD GUIDELINE FOR TESTING OF CHEMICALS. National Toxicology Program (NTP). URL: [Link]
-
A new quantitative assay for cytochrome c release in apoptotic cells. ResearchGate. URL: [Link]
-
Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. NIH. URL: [Link]
Sources
- 1. future4200.com [future4200.com]
- 2. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules. » Drug Metabolism and Pharmacokinetics » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]
- 5. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Acute, sub-acute and Chronic oral studies (OECD). | PPTX [slideshare.net]
- 9. List of OECD Guidelines or Toxicological Studies | Research SOP [researchsop.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. criver.com [criver.com]
- 12. crownbio.com [crownbio.com]
- 13. Frontiers | Animal Models for Tuberculosis in Translational and Precision Medicine [frontiersin.org]
- 14. A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. ijpras.com [ijpras.com]
- 17. IN VIVO ANTI-INFLAMMATORY EFFECTS OF TARAXASTEROL AGAINST ANIMAL MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. asianjpr.com [asianjpr.com]
- 19. mdpi.com [mdpi.com]
- 20. Caspase assays: identifying caspase activity and substrates in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Real-time monitoring of caspase cascade activation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Caspase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 24. Cytochrome c Release Assay Kit. Apoptosis assay. (ab65311) | Abcam [abcam.com]
- 25. Analysis of Cytochrome c Release by Immunocytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. genetex.com [genetex.com]
- 27. semanticscholar.org [semanticscholar.org]
- 28. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Methylimidazo[1,2-a]pyridin-2-amine
Introduction: The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several commercial drugs.[1] The efficient synthesis of its derivatives, such as 6-Methylimidazo[1,2-a]pyridin-2-amine, is crucial for drug discovery and development pipelines. This guide provides in-depth troubleshooting advice and optimized protocols to help researchers overcome common challenges and maximize the yield and purity of this target compound. We will focus on the most prevalent synthetic route: the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound, a method pioneered by Tschitschibabin.[2]
Core Synthesis Pathway & Mechanism
The most common and direct route to 6-Methylimidazo[1,2-a]pyridin-2-amine involves the reaction of 2-amino-5-methylpyridine with a suitable C2-synthon, typically chloroacetaldehyde or a precursor. The reaction proceeds via a well-established mechanism involving two key steps:
-
SN2 Alkylation: The exocyclic nitrogen of 2-amino-5-methylpyridine acts as a nucleophile, attacking the α-halocarbonyl. This initial step forms a pyridinium salt intermediate.
-
Intramolecular Cyclization: The endocyclic (pyridine ring) nitrogen then performs a nucleophilic attack on the carbonyl carbon, followed by dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.[3]
Caption: General mechanism for imidazo[1,2-a]pyridine formation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve problems in your synthesis.
Issue 1: Consistently Low or No Product Yield
Question: My reaction yield is consistently below 30%, or I'm failing to isolate any desired product. What are the likely causes?
Low yields are a common frustration in heterocyclic synthesis.[4] The problem can usually be traced to one of four areas: starting materials, reaction conditions, workup procedure, or product stability.[5]
Answer: A systematic approach is the most effective way to troubleshoot.
1. Assess Starting Material Purity and Reactivity:
-
Cause: Impurities in your 2-amino-5-methylpyridine or chloroacetaldehyde can inhibit the reaction or introduce side reactions.[4] Chloroacetaldehyde is notoriously unstable and prone to polymerization.
-
Solution:
-
Verify Purity: Confirm the purity of 2-amino-5-methylpyridine by NMR or melting point. If necessary, recrystallize it.
-
Use a Stable Precursor: Instead of using chloroacetaldehyde solution directly, consider using a more stable precursor like chloroacetaldehyde dimethyl acetal. The acetal can be hydrolyzed in situ under acidic conditions to generate the reactive aldehyde.
-
2. Optimize Reaction Conditions:
-
Cause: The temperature, solvent, and base (if used) are critical parameters that dictate the reaction rate and selectivity.[6] Suboptimal conditions can lead to incomplete conversion or decomposition.
-
Solution: Systematically screen reaction parameters. A Design of Experiments (DoE) approach can be highly efficient.
| Parameter | Condition 1 (Low Yield) | Condition 2 (Improved) | Condition 3 (Optimized) | Rationale & Citation |
| Temperature | Room Temperature | 60 °C | 80 °C (Reflux) | Higher temperatures are often needed to drive the intramolecular cyclization and dehydration steps to completion.[2] |
| Solvent | Dichloromethane (DCM) | Acetonitrile (ACN) | Ethanol (EtOH) or DMF | Polar protic solvents like ethanol can facilitate proton transfer and stabilize intermediates. DMF is an excellent high-boiling polar aprotic option.[6][7] |
| Base | None | NaHCO₃ (weak base) | Triethylamine (TEA) | A base can neutralize the HCl generated during the reaction, preventing potential side reactions and promoting the cyclization step.[2] However, a strong, non-nucleophilic base is preferred to avoid competing reactions.[7] |
3. Evaluate Workup and Purification:
-
Cause: The product, being an amine, can be lost during aqueous workup if the pH is not controlled. It may chelate to silica gel, leading to poor recovery from chromatography.
-
Solution:
-
pH Control: During aqueous extraction, ensure the aqueous layer is basic (pH > 8) before extracting with an organic solvent to keep the product in its free base form.
-
Chromatography: If column chromatography is necessary, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1-2% TEA in your eluent). This minimizes streaking and improves recovery.
-
Caption: A decision tree for troubleshooting low yield issues.
Issue 2: Significant Byproduct Formation
Question: My crude reaction mixture shows multiple spots on TLC, and purification is difficult. How can I improve the reaction's selectivity?
Answer: Byproduct formation is often due to the high reactivity of the starting materials or intermediates.
-
Cause 1: Dimerization/Polymerization: Chloroacetaldehyde can self-polymerize, especially under basic conditions or upon heating. The 2-amino-5-methylpyridine can also potentially react with the product.
-
Solution 1: Controlled Addition: Add the chloroacetaldehyde solution dropwise to the heated solution of 2-amino-5-methylpyridine. This keeps the instantaneous concentration of the aldehyde low, favoring the desired bimolecular reaction over polymerization.[5]
-
Cause 2: Incomplete Cyclization: The intermediate pyridinium salt may persist in the reaction mixture if the cyclization step is slow. This intermediate can be prone to other reactions.
-
Solution 2: Optimize Temperature and Time: As mentioned previously, ensure the reaction is heated sufficiently (e.g., reflux in ethanol) to drive the cyclization. Monitor the reaction by TLC or LC-MS to determine the point of maximum product formation before significant decomposition or side reactions occur.[6]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this synthesis? A: While many solvents have been used, ethanol is often a good starting point.[8] It has good solubility for the starting materials, a suitable boiling point for reflux, and its protic nature can help facilitate the reaction. For higher temperatures, DMF is also an excellent choice.[6]
Q2: Is a catalyst required for this reaction? A: The classical Tschitschibabin reaction does not require a catalyst.[2] However, modern variations for synthesizing imidazo[1,2-a]pyridines can employ catalysts like copper or iodine, especially when starting from different materials (e.g., ketones instead of α-haloketones).[9][10] For the specific synthesis of 6-Methylimidazo[1,2-a]pyridin-2-amine from 2-amino-5-methylpyridine and chloroacetaldehyde, a catalyst is generally not necessary.
Q3: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most common method. Use a moderately polar eluent system (e.g., 10-20% Methanol in DCM or 50-70% Ethyl Acetate in Hexanes). The starting 2-amino-5-methylpyridine is relatively nonpolar, while the product is highly polar and often UV-active. A successful reaction will show the consumption of the starting material spot and the appearance of a new, lower Rf spot corresponding to the product.
Q4: Are there alternative, greener synthetic routes? A: Yes, the field is moving towards more sustainable methods. One-pot reactions that generate the α-haloketone in situ are common.[3] Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and improve yields.[11][12] Furthermore, reactions in green solvents like water or deep eutectic solvents are being explored.[1][9]
Detailed Experimental Protocol (Optimized)
This protocol is a starting point for achieving a high yield of 6-Methylimidazo[1,2-a]pyridin-2-amine.
Materials:
-
2-Amino-5-methylpyridine (1.0 eq)
-
Chloroacetaldehyde (50% wt. solution in H₂O) (1.2 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Ethanol (EtOH), reagent grade
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-methylpyridine (1.0 eq) and sodium bicarbonate (2.0 eq).
-
Solvent Addition: Add ethanol to the flask to create a solution with a concentration of approximately 0.2 M with respect to the 2-amino-5-methylpyridine.
-
Heating: Begin stirring and heat the mixture to reflux (approx. 78-80 °C).
-
Reagent Addition: Once refluxing, add the chloroacetaldehyde solution (1.2 eq) dropwise over 30 minutes using an addition funnel.
-
Reaction: Maintain the reaction at reflux and monitor its progress by TLC every hour. The reaction is typically complete within 4-6 hours.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and ethyl acetate.
-
Adjust the pH of the aqueous layer to ~9 with a saturated NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the dried organic solution under reduced pressure to obtain the crude product.
-
If necessary, purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel using an eluent containing 1% triethylamine to prevent streaking.
-
References
- Benchchem. Troubleshooting guide for the synthesis of heterocyclic compounds.
- ResearchGate. Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines.
- Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines.
- ACS Omega. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
- ACS Omega. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
- Benchchem. Troubleshooting common issues in the synthesis of N-heterocycles.
- Benchchem. Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis.
- BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- RSC Advances.
- E3S Web of Conferences.
- ACS Omega. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines.
- MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.
- RSC Publishing.
- MDPI. Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)
- Reddit. My first synthesis was not as efficient as I had hoped. 16% yield.
- PubMed. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2.
- ACS Publications. Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity.
- RSC Publishing.
- ResearchGate. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 10. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 11. bio-conferences.org [bio-conferences.org]
- 12. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06028A [pubs.rsc.org]
Technical Support Center: Imidazo[1,2-a]pyridine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold.
Section 1: Groebke-Blackburn-Bienaymé (GBB) Reaction
The Groebke-Blackburn-Bienaymé reaction (GBBR) is a powerful one-pot, three-component reaction for synthesizing 3-aminoimidazo[1,2-a]pyridines from a 2-aminoazine, an aldehyde, and an isocyanide.[1][2] While efficient, this reaction can sometimes lead to low yields or a mixture of products.
FAQ 1: My GBB reaction has a low yield and a complex mixture of byproducts. What could be the cause?
Answer:
Low yields and multiple byproducts in a GBB reaction often stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions. One common issue is the reduced nucleophilicity of the 2-aminoazine. For instance, 2-aminopyrazines have been observed to produce lower yields compared to 2-aminopyridines due to their decreased nucleophilicity.[3]
Another significant factor is the presence of moisture, which can lead to the hydrolysis of the isocyanide to the corresponding amine. This amine can then react with the aldehyde to form an imine, which does not participate in the desired reaction pathway, thus consuming your starting materials and reducing the overall yield.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. If the reaction is performed in a protic solvent like ethanol, ensure it is of high purity and free from excessive water.
-
Optimize Catalyst and Temperature: The GBB reaction is often catalyzed by a Lewis or Brønsted acid. The choice and amount of catalyst can significantly impact the reaction rate and selectivity. Screening different catalysts (e.g., Sc(OTf)₃, Yb(OTf)₃, or even protic acids like HClO₄) and adjusting the temperature can help to favor the desired product formation.[1]
-
Order of Addition: While it is a one-pot reaction, the order of addition of the reactants can sometimes influence the outcome. Premixing the 2-aminoazine and the aldehyde before adding the isocyanide can sometimes favor the formation of the initial imine intermediate, which then readily reacts in the desired pathway.
Table 1: Influence of Reaction Parameters on GBB Reaction Outcome
| Parameter | Condition Favoring Desired Product | Condition Favoring Side Reactions |
| Solvent | Anhydrous, aprotic solvents (e.g., THF, Dioxane) or high-purity protic solvents | Solvents with high water content |
| Catalyst | Optimal concentration of a suitable Lewis or Brønsted acid | No catalyst or an inappropriate catalyst |
| Temperature | Optimized for the specific substrates (often room temperature to moderate heating) | Excessively high temperatures can lead to degradation |
FAQ 2: I am observing a significant amount of a byproduct that appears to be a dimer of my aldehyde and isocyanide. What is happening?
Answer:
This is a classic example of a common side reaction in isocyanide-based multicomponent reactions. In the absence of a sufficiently reactive nucleophile (the imine from the 2-aminoazine and aldehyde), the isocyanide can react with the aldehyde in a [4+1] cycloaddition to form an oxazole derivative. This is more likely to occur if the formation of the initial imine is slow or if the imine is not sufficiently reactive.
Preventative Measures:
-
Increase the concentration of the 2-aminoazine: This will push the equilibrium towards the formation of the imine intermediate.
-
Use a more reactive aldehyde: Aldehydes with electron-withdrawing groups are generally more electrophilic and react faster with the 2-aminoazine.
-
Choose a more nucleophilic 2-aminoazine: If possible, select a 2-aminoazine with electron-donating groups to increase its nucleophilicity.
Diagram 1: GBB Reaction Pathway vs. Side Reaction
Caption: Competing pathways leading to regioisomers.
Section 3: Synthesis from α-Haloketones
This is a traditional and widely used method for the synthesis of imidazo[1,2-a]pyridines. [4][5]
FAQ 4: I am attempting to synthesize a 3-substituted imidazo[1,2-a]pyridine using a substituted α-haloacetaldehyde, but the reaction is failing. What is the issue?
Answer:
The synthesis of 3-monosubstituted imidazo[1,2-a]pyridines using correspondingly substituted α-haloacetaldehydes can be challenging. [6]These starting materials are often unstable and prone to polymerization under the reaction conditions. Furthermore, the use of α-haloacetaldehydes derived from aromatic amines has been reported to not yield the desired products. [6] Alternative Strategies:
-
Use a more stable α-haloketone: If possible, use a more stable α-haloketone that can be functionalized at the 3-position in a subsequent step.
-
Consider a different synthetic route: For 3-substituted imidazo[1,2-a]pyridines, alternative methods such as the GBB reaction or functionalization of the imidazo[1,2-a]pyridine core may be more successful.
FAQ 5: My reaction between 2-aminopyridine and an α-haloketone is sluggish and gives a poor yield. How can I improve it?
Answer:
A sluggish reaction in this synthesis can be due to several factors, including insufficient heating, an inappropriate solvent, or the deactivation of the 2-aminopyridine.
Troubleshooting Protocol:
-
Solvent and Temperature: This reaction often requires heating. Solvents like ethanol or DMF are commonly used. Ensure the reaction is heated to a sufficient temperature (reflux is often necessary).
-
Base: The presence of a base, such as sodium bicarbonate or potassium carbonate, can facilitate the reaction by neutralizing the hydrogen halide formed during the reaction. [4]3. Microwave Irradiation: The use of microwave irradiation has been shown to significantly accelerate this reaction and improve yields. [4]
Table 2: Optimizing the Reaction of 2-Aminopyridine and α-Haloketones
| Parameter | Recommendation for Improved Yield |
| Temperature | Refluxing in a suitable solvent (e.g., ethanol, DMF) |
| Base | Addition of a mild inorganic base (e.g., NaHCO₃, K₂CO₃) |
| Activation | Consider using microwave irradiation for faster reaction times |
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. bio-conferences.org [bio-conferences.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 6-Methylimidazo[1,2-a]pyridin-2-amine
Welcome to the technical support center for the purification of 6-Methylimidazo[1,2-a]pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this polar, basic compound. By understanding the underlying principles of the separation techniques and anticipating potential issues, you can significantly improve the purity, yield, and efficiency of your workflow.
Introduction: The Challenge of Purifying Polar Basic Amines
6-Methylimidazo[1,2-a]pyridin-2-amine, like many heterocyclic amines, presents a unique set of purification challenges. Its basic nature leads to strong interactions with acidic stationary phases like silica gel, often resulting in poor peak shape, tailing, and even irreversible adsorption during column chromatography.[1][2] Furthermore, its polarity can make it difficult to find a suitable single-solvent system for recrystallization. This guide provides a systematic approach to overcoming these obstacles.
Frequently Asked Questions (FAQs)
Q1: Why is my 6-Methylimidazo[1,2-a]pyridin-2-amine streaking or not moving from the baseline on a silica gel TLC plate?
A1: This is a classic problem when dealing with basic amines on an acidic stationary phase like silica gel. The free silanol groups (Si-OH) on the silica surface are acidic and can protonate the basic nitrogen atoms of your compound. This strong ionic interaction causes the compound to "stick" to the silica, leading to streaking and poor mobility.[1][2]
Q2: What are the likely impurities in my crude 6-Methylimidazo[1,2-a]pyridin-2-amine sample?
A2: The impurities will largely depend on the synthetic route employed. Common synthesis methods, such as the reaction of a 2-aminopyridine with an α-haloketone or a multicomponent reaction, can lead to several potential impurities.[3][4][5] These may include:
-
Unreacted starting materials: e.g., 2-amino-5-methylpyridine.
-
Regioisomers: Depending on the substitution pattern of the starting materials, other isomeric imidazopyridines could form.
-
By-products from side reactions: Condensation or polymerization products can form under certain reaction conditions.
-
Residual catalysts or reagents: Depending on the specific synthesis.[4][6]
Q3: Can I use recrystallization to purify my compound?
A3: Yes, recrystallization can be a very effective method, especially for removing minor impurities and achieving high purity. However, finding the right solvent or solvent system is crucial. Due to the compound's polarity, you will likely need to use a polar solvent or a mixture of a polar and a non-polar solvent.
Q4: My compound "oils out" during recrystallization. What should I do?
A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystal. This often happens when the solution is cooled too quickly or when the solvent is a very poor solvent for the compound at lower temperatures. To troubleshoot this, you can:
-
Slow down the cooling rate.
-
Add a small amount of a "better" solvent (one in which the compound is more soluble).
-
Use a different solvent system.
-
Try seeding the solution with a small crystal of the pure compound.
Troubleshooting Guide: Column Chromatography
Problem 1: Severe Tailing and Poor Separation on Silica Gel
Cause: Strong acid-base interaction between the basic amine and acidic silica gel.[1][2]
Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica.
-
Triethylamine (TEA): A common choice. Add 0.1-2% TEA to your mobile phase (e.g., dichloromethane/methanol/TEA).[1][7]
-
Ammonia: A solution of ammonia in methanol (e.g., 2M NH₃ in MeOH) can be used as a polar modifier. A typical eluent system might be dichloromethane with a gradient of 2M NH₃ in MeOH.[8][9]
-
-
Use of an Amine-Functionalized Stationary Phase: These columns have an amine-coated silica surface, which minimizes the interaction with basic compounds, resulting in improved peak shape.[1]
-
Reverse-Phase Chromatography: In reverse-phase chromatography (e.g., C18), the stationary phase is non-polar. This technique can be very effective for polar compounds.
-
Mobile Phase: A typical mobile phase would be a gradient of water and acetonitrile or methanol.
-
pH Adjustment: To ensure the amine is in its free-base form and more retained, the mobile phase pH can be adjusted to be alkaline (two pH units above the pKa of the amine). Adding a volatile base like triethylamine (0.1%) to the mobile phase can achieve this.[2]
-
Experimental Protocol: Flash Chromatography with a Basic Modifier
-
TLC Analysis: Develop a suitable solvent system on a TLC plate. A good starting point is a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol). Add 1% triethylamine to the solvent system and observe the Rf value and spot shape.
-
Column Packing: Dry pack the column with silica gel.
-
Equilibration: Equilibrate the column by flushing it with the initial mobile phase (containing the basic modifier) until the baseline is stable.
-
Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a stronger solvent and load it onto the column.
-
Elution: Run the column with the optimized mobile phase, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing triethylamine can sometimes be challenging; co-evaporation with a solvent like toluene can be helpful.
Workflow for Troubleshooting Column Chromatography
Caption: Troubleshooting workflow for column chromatography of 6-Methylimidazo[1,2-a]pyridin-2-amine.
Troubleshooting Guide: Recrystallization
Problem 2: Difficulty Finding a Suitable Recrystallization Solvent
Cause: The polarity of 6-Methylimidazo[1,2-a]pyridin-2-amine makes it highly soluble in many polar solvents even at room temperature, and poorly soluble in non-polar solvents.
Solutions:
-
Single Solvent Recrystallization: Test highly polar solvents that may show a significant difference in solubility at high and low temperatures. Water could be a good option for very pure product if a suitable procedure is found.[10]
-
Solvent/Anti-Solvent System: This is often the most effective method. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
Common Recrystallization Solvent Systems
| Good Solvent (High Polarity) | Anti-Solvent (Low Polarity) |
| Methanol | Diethyl Ether |
| Ethanol | Hexanes/Heptanes |
| Acetone | Hexanes/Heptanes |
| Ethyl Acetate | Hexanes/Heptanes |
| Tetrahydrofuran (THF) | Hexanes/Heptanes |
This table provides common solvent pairs. The optimal system for 6-Methylimidazo[1,2-a]pyridin-2-amine must be determined experimentally.[10][11]
Experimental Protocol: Solvent/Anti-Solvent Recrystallization
-
Solvent Selection: Through small-scale solubility tests, identify a "good" solvent and an "anti-solvent".
-
Dissolution: Place the crude compound in a flask and add a minimal amount of the "good" solvent. Heat the mixture to reflux until the solid is completely dissolved.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "anti-solvent" dropwise until the solution becomes faintly cloudy (turbid).
-
Clarification: Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold "anti-solvent" or a mixture of the two solvents.
-
Drying: Dry the crystals under vacuum.
Decision Tree for Recrystallization Solvent Selection
Caption: A decision-making process for selecting a recrystallization method.
Purification via Salt Formation
For particularly challenging purifications, converting the basic amine to a salt can be a powerful strategy. The resulting salt will have significantly different solubility properties, often being more crystalline and less soluble in organic solvents.
Protocol:
-
Dissolve the crude amine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Slowly add a solution of an acid (e.g., HCl in diethyl ether, or acetic acid) dropwise with stirring.
-
The salt will often precipitate out of the solution.
-
Collect the salt by filtration, wash with the organic solvent, and dry.
-
The salt can then be recrystallized from a more polar solvent system (e.g., ethanol/water).
-
To recover the free amine, dissolve the purified salt in water and basify the solution (e.g., with NaOH or NaHCO₃).
-
Extract the free amine with an organic solvent, dry the organic layer, and remove the solvent.
This method is particularly useful for removing non-basic impurities.[10]
References
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?Link
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Link
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Link
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Link
-
El-Sayed, N. N., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(16), 4933. Link
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?Link
-
Science Forums. (2011, August 29). Amine purification. Chemistry. Link
-
Kovbasyuk, L. A., et al. (2012). 6-Methylpyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2897. Link
-
Głowacka, I. E., et al. (2021). Synthesis of New Imidazopyridine Nucleoside Derivatives Designed as Maribavir Analogues. Molecules, 26(11), 3326. Link
-
Hamdi, A., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 498, 01005. Link
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Link
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Link
-
Dotsenko, V. V., et al. (2019). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molecules, 24(18), 3358. Link
-
Martínez-Vargas, A., et al. (2020). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank, 2020(2), M1130. Link
-
Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. Link
-
Bautista-Hernández, C. I., et al. (2019). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Proceedings, 41(1), 68. Link
-
PerkinElmer. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Link
-
Chemenu. cas 39588-33-5|| where to buy 6-Methylimidazo[1,2-a]pyridin-2-amine. Link
-
University of California, Berkeley. Crystallization Solvents.pdf. Link
-
Kushwaha, N. D., et al. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 29(7), 1595-1598. Link
-
Adib, M., et al. (2011). Solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines under microwave irradiation. Synthetic Communications, 41(14), 2131-2137. Link
-
Nikolova, S., et al. (2022). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 7(1), 19-30. Link
-
Sugimura, T., et al. (2001). Analytical method of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in human hair by column-switching liquid chromatography-mass spectrometry. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 494(1-2), 115-124. Link
-
Bautista-Hernández, C. I., et al. (2019). Synthesis of Imidazo[1,2-a]pyridine-chromones via microwave-assisted Groebke-Blackburn-Bienaymé Reaction†. Sciforum. Link
-
Vuillermet, F., et al. (2021). Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. The Journal of Organic Chemistry, 86(1), 388-402. Link
-
ChemicalBook. 6-methylH-imidazo[1,2-a]pyridin-2-amine | 39588-33-5. Link
-
da Silva, F. S., et al. (2022). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Molecules, 27(1), 1. Link
Sources
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 8. Purification [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. reddit.com [reddit.com]
Technical Support Center: Enhancing the Solubility of 6-Methylimidazo[1,2-a]pyridin-2-amine for Robust Assay Performance
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 6-Methylimidazo[1,2-a]pyridin-2-amine and encountering solubility challenges in their assays. This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind these recommendations to ensure the successful integration of this compound into your experimental workflows.
Understanding the Solubility Profile of 6-Methylimidazo[1,2-a]pyridin-2-amine
6-Methylimidazo[1,2-a]pyridin-2-amine belongs to the imidazopyridine class of heterocyclic compounds. While some derivatives in this class exhibit favorable solubility, many can present challenges, particularly in aqueous-based biological assays.[1] The solubility of these compounds is influenced by their physicochemical properties, including their crystalline structure and their basic nature.
The amine group at the 2-position and the nitrogen atoms within the fused ring system can be protonated, making the solubility of 6-Methylimidazo[1,2-a]pyridin-2-amine highly dependent on pH. A predicted pKa of approximately 10.46 for the conjugate acid suggests that this compound will be more soluble in acidic conditions due to the formation of a more soluble salt form.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered when working with 6-Methylimidazo[1,2-a]pyridin-2-amine and provides step-by-step guidance to resolve them.
FAQ 1: My 6-Methylimidazo[1,2-a]pyridin-2-amine, dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
This is a classic case of a compound "crashing out" of solution. While highly soluble in an organic solvent like Dimethyl Sulfoxide (DMSO), its solubility can be drastically lower in a predominantly aqueous environment.
Troubleshooting Steps:
-
Reduce the Final DMSO Concentration: A final DMSO concentration of 0.5% to 1% is a widely accepted industry standard to minimize solvent-induced artifacts and toxicity.[2] Higher concentrations can contribute to the precipitation of your compound.
-
Optimize the Dilution Method: Instead of a single large dilution, perform a serial dilution of your DMSO stock in your assay buffer. This gradual change in solvent polarity can help keep the compound in solution. It is preferable to mix DMSO stock dilutions directly with each assay media solution to maximize the interaction of the compound with components in the media that may aid in solubility.[3]
-
Lower the pH of the Assay Buffer: Given the basic nature of 6-Methylimidazo[1,2-a]pyridin-2-amine, decreasing the pH of your final assay solution can significantly improve its solubility. By protonating the amine groups, you form a more polar, and thus more water-soluble, species. Aim for a pH at least 2 units below the pKa of the compound.
-
Incorporate Solubilizing Excipients: Consider the use of excipients in your assay buffer. These are additives that can enhance the solubility of poorly soluble compounds.[4] Options include:
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment.
-
Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100, at low concentrations (typically below their critical micelle concentration), can help to maintain compound solubility.
-
FAQ 2: I'm observing inconsistent results in my cell-based assay. Could this be related to the solubility of 6-Methylimidazo[1,2-a]pyridin-2-amine?
Absolutely. Poor solubility can lead to a number of issues that manifest as inconsistent assay results:
-
Variable Dosing: If the compound precipitates, the actual concentration in solution will be lower and more variable than the intended concentration.
-
Compound Aggregation: Poorly soluble compounds can form aggregates that can lead to non-specific activity or inhibition, resulting in false positives.
-
Cellular Toxicity: High local concentrations of precipitated compound can be toxic to cells, independent of the compound's specific biological activity.
Troubleshooting Workflow:
The following workflow can help you diagnose and address solubility-related assay inconsistencies.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. 6-imidazo[1,2-a]pyridin-3-yl-N-(piperidin-4-ylmethyl)pyridin-2-amine | C18H21N5 | CID 44448798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Physicochemical properties of imidazo-pyridine protic ionic liquids - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Groebke-Blackburn-Bienaymé (GBB) Reaction for Imidazo[1,2-a]pyridines
Welcome to the technical support center for the Groebke-Blackburn-Bienaymé (GBB) three-component reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the synthesis of imidazo[1,2-a]pyridines, a privileged scaffold in medicinal chemistry.[1][2][3] As Senior Application Scientists, we provide this resource to combine established chemical principles with practical, field-tested solutions.
Reaction Overview: The GBB Mechanism
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful multicomponent reaction (MCR) that efficiently constructs the imidazo[1,2-a]pyridine core from a 2-aminopyridine, an aldehyde, and an isocyanide.[4] The reaction is typically catalyzed by a Brønsted or Lewis acid. The generally accepted mechanism proceeds through three key stages:
-
Imine Formation: The 2-aminopyridine and aldehyde undergo a condensation reaction to form a Schiff base (imine) intermediate. This step is reversible and releases one molecule of water.
-
Nitrilium Ion Formation: The isocyanide performs a nucleophilic attack on the electrophilic imine carbon.
-
Cyclization & Aromatization: An intramolecular cyclization occurs, followed by a proton transfer (tautomerization) to yield the final, stable aromatic imidazo[1,2-a]pyridine product.[5][6]
Caption: The GBB reaction proceeds via imine formation, isocyanide addition, and subsequent cyclization.
Troubleshooting Guide
This section addresses common problems encountered during the GBB reaction in a question-and-answer format.
Q1: My reaction has a very low yield or has failed completely. What are the primary causes?
Low or no yield is the most common issue. A systematic approach, starting with the simplest variables, is the most effective way to troubleshoot.
A. Starting Material Integrity
-
Aldehyde Purity: Aldehydes are prone to oxidation, forming carboxylic acids. These acidic impurities can interfere with the catalyst and subsequent reaction steps. Solution: Use freshly distilled or purified aldehydes. If purity is uncertain, verify by NMR or GC-MS.[7]
-
Isocyanide Quality: Isocyanides, known for their potent and unpleasant odors, can degrade during storage.[7] Solution: Use freshly prepared or purchased isocyanides. Purity can be checked via IR spectroscopy (strong N≡C stretch around 2150 cm⁻¹) or NMR.
-
2-Aminopyridine Purity: Ensure the purity of the aminopyridine substrate, as impurities can inhibit the reaction.
B. Reaction Conditions
-
Presence of Water: The initial imine formation is a reversible condensation reaction that produces water. Excess water in the reaction medium can push the equilibrium back towards the starting materials, halting the reaction.[7] Solution:
-
Catalyst Choice and Loading: The GBB reaction is sensitive to the choice and amount of acid catalyst. Both Brønsted and Lewis acids are commonly used.[9]
-
Too little catalyst: The reaction may not initiate or proceed at a practical rate.
-
Too much catalyst: Can lead to side reactions or degradation of starting materials. Solution: Screen a panel of catalysts at varying loadings (typically 5-20 mol%). See the catalyst selection table in the FAQ section for guidance. p-Toluenesulfonic acid (PTSA) and Scandium(III) triflate (Sc(OTf)₃) are excellent starting points.[6][10]
-
-
Temperature: While many GBB reactions work at room temperature, some substrate combinations require heating to overcome the activation energy.[7] Conversely, some reactions are sensitive to heat, which can promote side product formation. Solution: If the room temperature reaction fails, try heating incrementally (e.g., 40 °C, 60 °C, reflux). Microwave irradiation has proven effective for accelerating the reaction, often leading to higher yields in shorter times.[1][11]
Caption: A systematic workflow for troubleshooting low-yield GBB reactions.
Q2: My reaction mixture is complex, with many side products. How can I improve selectivity?
Side product formation often arises from the reactivity of the starting materials or intermediates under the reaction conditions.
-
Ugi-type Side Products: With certain substrates, particularly aliphatic aldehydes, classic Ugi adducts can sometimes be observed.[4][10]
-
Steric Hindrance: Substituents on the 2-aminopyridine, especially at the position ortho to the amino group, can negatively impact reaction efficiency due to steric hindrance.[12]
-
Electron-Poor Amines: Amines with strong electron-withdrawing groups can be less nucleophilic, leading to low yields and the formation of side products.[1]
Solutions:
-
Lower the Temperature: Running the reaction at a lower temperature can often improve selectivity by favoring the desired reaction pathway, which may have a lower activation energy.
-
Change the Catalyst: A milder catalyst may prevent unwanted side reactions. If a strong acid like HClO₄ is causing issues, switching to a Lewis acid like Yb(OTf)₃ or a milder Brønsted acid like acetic acid might be beneficial.[10]
-
Solvent Choice: The solvent can influence reaction pathways. Protic solvents like methanol can participate in the mechanism and accelerate key steps, potentially improving selectivity compared to aprotic solvents like dichloromethane (DCM) or toluene.[6]
Q3: I am having trouble purifying my final product. What are the best methods?
Purification can be challenging due to the basic nature of the imidazo[1,2-a]pyridine core and potentially unreacted starting materials.
-
Standard Column Chromatography: This is the most common method. A silica gel column using a gradient of ethyl acetate in hexanes is a good starting point. Adding a small amount of triethylamine (0.1-1%) to the eluent can prevent the product from streaking on the column by neutralizing acidic sites on the silica.
-
Acid/Base Extraction: Before chromatography, an aqueous workup can remove many impurities. Dissolve the crude mixture in a solvent like DCM or ethyl acetate. Wash with a mild base (e.g., saturated NaHCO₃ solution) to remove the acid catalyst and any acidic byproducts.
-
Salt Formation/Precipitation: For crystalline products, precipitation can be a highly effective purification method. One industrial process utilizes sulfate salt formation for efficient purification.[8] Alternatively, dissolving the crude product in a minimal amount of a good solvent (like DCM) and adding a poor solvent (like hexanes) until turbidity is observed can induce crystallization.
Frequently Asked Questions (FAQs)
Q: How do I choose the right catalyst for my GBB reaction?
The optimal catalyst depends on your specific substrates. However, some general guidelines apply. Lewis acids are often more effective but can be expensive. Brønsted acids are cheaper but can sometimes be less efficient.
| Catalyst Type | Examples | Typical Loading | Common Solvents | Notes |
| Lewis Acids | Sc(OTf)₃, Yb(OTf)₃, Gd(OTf)₃, InCl₃ | 5-10 mol% | MeOH, EtOH | Sc(OTf)₃ is considered the gold standard for many GBB reactions.[4][10] Rare earth triflates are also highly effective.[1] |
| Brønsted Acids | p-TsOH, HClO₄, TFA, Acetic Acid (AcOH) | 10-30 mol% | MeOH, EtOH, DMF | PTSA is a robust, inexpensive, and effective catalyst.[6][12] Perchloric acid (HClO₄) is also highly efficient but requires careful handling.[13] |
| Heteropolyacids | Phosphotungstic Acid (HPW) | 2 mol% | EtOH | An environmentally benign and highly efficient catalyst, especially under microwave conditions.[9] |
Q: What is the best solvent for my GBB reaction?
Alcohols, particularly methanol (MeOH) and ethanol (EtOH), are the most commonly used and often most effective solvents.[10] They are polar enough to dissolve the starting materials and catalyst, and recent studies suggest they can act as co-catalysts, accelerating the reaction by stabilizing intermediates.[6] Greener solvents like eucalyptol have also been shown to be effective.[5][14] In some cases, solvent-free conditions have provided excellent yields.[4]
Q: Can I use aliphatic aldehydes in the GBB reaction?
Yes, but they can be more challenging than aromatic aldehydes. Aliphatic aldehydes are more prone to self-condensation and may lead to lower yields or the formation of Ugi-type side products.[4][10] However, successful protocols using aliphatic aldehydes have been developed, often requiring specific catalysts like phosphotungstic acid (HPW) under microwave heating.[9]
Experimental Protocols
General Protocol for GBB Synthesis of Imidazo[1,2-a]pyridines
Caution: Isocyanides are toxic and have strong, unpleasant odors. All manipulations should be performed in a well-ventilated fume hood.[1]
-
Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add the 2-aminopyridine (1.0 equiv), the aldehyde (1.0 equiv), and the chosen catalyst (e.g., p-toluenesulfonic acid, 10 mol%).
-
Solvent Addition: Add the anhydrous solvent (e.g., methanol, 0.2 M concentration).
-
Isocyanide Addition: Add the isocyanide (1.0-1.1 equiv) to the mixture.
-
Reaction: Seal the vial and stir the reaction at room temperature or the desired temperature (e.g., 60 °C) for the specified time (typically 6-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate or DCM and wash with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to afford the desired imidazo[1,2-a]pyridine.
Protocol for Reactions Sensitive to Water
-
Setup: To a flame-dried reaction vial under an inert atmosphere (N₂ or Argon), add the 2-aminopyridine (1.0 equiv), the aldehyde (1.0 equiv), and the catalyst.
-
Solvent & Dehydrator: Add anhydrous solvent followed by trimethyl orthoformate (1.5 equiv). Stir for 10 minutes at room temperature.
-
Isocyanide Addition & Reaction: Add the isocyanide (1.0-1.1 equiv) and proceed with the reaction and purification as described in the general protocol.
References
-
Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]
-
Gomis, F., et al. (2021). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ChemistrySelect. Available from ResearchGate. [Link]
-
da Silva, W., et al. (2019). A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. Journal of the Brazilian Chemical Society. [Link]
-
Kim, J., et al. (2023). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters. [Link]
-
Lubi, N., et al. (2024). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. [Link]
-
Sartori, A., & Pescatori, L. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879. [Link]
-
Sartori, A., & Pescatori, L. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry. Available from PubMed Central. [Link]
-
Optimization of the reaction conditions. (n.d.). ResearchGate. [Link]
-
Khan, M., et al. (2025). The Groebke-Blackburn-Bienaymé (GBB) reaction: A powerful tool for generating diverse heterocyclic scaffold libraries in anticancer drug discovery. European Journal of Medicinal Chemistry. [Link]
-
da Silva, G. P., et al. (2021). HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. Journal of the Brazilian Chemical Society. [Link]
-
Wang, M., et al. (2017). A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy. Beilstein Journal of Organic Chemistry. [Link]
-
Gomis, F., et al. (2021). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ChemistrySelect. Available from ResearchGate. [Link]
-
Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry. [Link]
-
Krasavin, M., et al. (2019). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. The Groebke-Blackburn-Bienaymé (GBB) reaction: A powerful tool for generating diverse heterocyclic scaffold libraries in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 9. BJOC - HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines [beilstein-journals.org]
- 10. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Imidazo[1,2-a]pyridine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This scaffold is a cornerstone in medicinal chemistry, forming the core of drugs like Zolpidem and Alpidem.[1][2] Its synthesis, while versatile, presents numerous challenges that can impact yield, purity, and scalability. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: My imidazo[1,2-a]pyridine synthesis is resulting in a low yield. What are the primary factors to investigate?
Low yields are a frequent issue and often arise from a combination of factors. A systematic troubleshooting approach is crucial.[3][4] Key areas to examine include:
-
Starting Material Quality: Ensure the purity of your 2-aminopyridine and the corresponding aldehyde, ketone, or α-haloketone.[4] Impurities can poison the catalyst or lead to side reactions.
-
Catalyst Selection and Activity: The choice of catalyst is paramount. Common options include copper, palladium, gold, and iron salts, as well as metal-free systems employing iodine or strong bases.[1] Ensure your catalyst is active and has been stored correctly.[4]
-
Reaction Conditions: Solvent, temperature, and reaction time are critical parameters that require optimization. For instance, some reactions benefit from microwave irradiation to reduce reaction times.[1]
-
Atmosphere: Certain catalytic systems, particularly those involving copper(I) or palladium(0), are sensitive to air and moisture.[5][6] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[7]
Q2: How do substituents on my starting materials affect catalyst choice and reaction efficiency?
Substituent electronics play a significant role in the reaction's success.
-
On the 2-Aminopyridine: Electron-donating groups generally enhance the nucleophilicity of the pyridine nitrogen, facilitating the initial condensation or coupling step and leading to higher yields.[3][8] Conversely, electron-withdrawing groups can decrease reactivity, often requiring more forcing conditions or specialized catalytic systems.
-
On the Carbonyl/Alkyne Component: For aldehydes and ketones, electron-donating groups can also lead to better yields.[3] In the case of alkynes used in A³-coupling reactions, electron-poor substrates have been shown to be more susceptible to nucleophilic attack, resulting in good conversions.[9]
Q3: I'm observing significant side product formation. What are the likely side reactions and how can I minimize them?
Side product formation is a common culprit for low yields.[3] Potential side reactions include:
-
Polymerization: Aldehydes and alkynes can be prone to polymerization under certain conditions.
-
Over-alkylation or Dimerization: The product itself can sometimes react further.
-
Undesired Condensation Products: Competing reaction pathways can lead to various impurities.
To minimize these:
-
Control Stoichiometry: Carefully manage the molar ratios of your reactants.[3]
-
Optimize Temperature: Running the reaction at the optimal temperature can favor the desired product.[3]
-
Catalyst Loading: Both too little and too much catalyst can be detrimental. Titrate the catalyst loading to find the optimal concentration.
Q4: When should I choose a metal catalyst versus a metal-free approach?
The decision depends on several factors, including substrate scope, cost, and green chemistry considerations.
-
Metal Catalysts (Cu, Pd, Au, Fe): These are often highly efficient and versatile, enabling a broad range of transformations, including multicomponent reactions and C-H functionalizations.[1][9][10][11] Copper catalysts, in particular, are widely used due to their low cost and effectiveness in various reaction types, such as A³-coupling and oxidative cyclizations.[5][12][13]
-
Metal-Free Systems (Iodine, Bases, etc.): These approaches are gaining traction due to their environmental benefits and avoidance of metal contamination in the final product.[2][14][15] Iodine-mediated reactions, for example, can proceed under mild conditions.[2] Catalyst- and solvent-free methods have also been reported, offering a highly "green" synthetic route.[16][17]
Troubleshooting Guide
This section provides a more in-depth, problem-oriented approach to resolving common issues encountered during imidazo[1,2-a]pyridine synthesis.
Problem 1: Low or No Product Yield
A low or nonexistent yield is the most common and frustrating issue. A logical, step-by-step investigation is the key to solving it.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
Problem 2: Catalyst Deactivation or Poisoning
Transition metal catalysts, particularly palladium and copper, can be susceptible to deactivation.
-
Palladium Catalysts: Excess cyanide ions can terminate the catalytic cycle by forming inactive palladium-cyanide complexes.[18] Strongly coordinating nitrogen atoms in substrates like pyridines can also poison Pd(II) catalysts.[6]
-
Solution: Use of a ligand that can regenerate the active catalytic species or employing a catalytic system where Pd(0) is converted in situ to the active Pd(II) species can overcome heteroatom poisoning.[6]
-
-
Copper Catalysts: While robust, copper catalysts can be sensitive to certain functional groups. The choice of ligand is often crucial for stabilizing the active copper species and preventing aggregation or precipitation.
Problem 3: Poor Reproducibility
Inconsistent results can be traced back to subtle variations in experimental parameters.
-
Moisture and Air Sensitivity: Even small amounts of water can hydrolyze reagents or interfere with catalysts.[18] Ensure solvents are anhydrous and use proper inert atmosphere techniques if the chosen method is sensitive.
-
Reagent Quality Fluctuation: The purity of commercial reagents can vary between batches. It is good practice to purify reagents if reproducibility is an issue.[7]
-
Temperature Control: Inconsistent heating can lead to variable reaction rates and side product profiles. Use a reliable heating mantle with a temperature controller.
Catalyst Selection and Comparison
The choice of catalyst is dictated by the specific synthetic route employed. The three main strategies are:
-
Condensation with α-Haloketones
-
Multicomponent Reactions (e.g., A³-Coupling, Groebke-Blackburn-Bienaymé)
-
Oxidative Coupling / C-H Functionalization
Catalyst Selection Decision Tree
Caption: Decision tree for catalyst selection.
Comparative Data on Catalytic Systems
The following table summarizes the performance of various catalytic systems under optimized conditions for specific transformations.
| Catalyst System | Reaction Type | Substrates | Solvent | Temp (°C) | Yield (%) | Reference |
| CuBr (10 mol%) | Oxidative Coupling | 2-Aminopyridine, Nitroolefin | DMF | 80 | up to 90 | [5] |
| CuSO₄/Sodium Ascorbate | A³-Coupling | 2-Aminopyridine, Aldehyde, Alkyne | Water (SDS micelles) | 50 | 64-82 | [12][19] |
| Copper Silicate (10 mol%) | Condensation | 2-Aminopyridine, Phenacyl Bromide | Ethanol | Reflux | High | [1] |
| Au(JohnPhos)Cl (10 mol%) | Intramolecular Cyclization | GBB Adduct | Acetonitrile | Reflux | 83 | [20][21] |
| None (Catalyst-free) | Condensation | 2-Aminopyridine, α-Haloketone | None | 60 | up to 91 | [16][17] |
| Iodine | Oxidative Cyclization | 2-Aminopyridine, Ketone | Water | RT | Good | [2] |
Key Experimental Protocols
Protocol 1: Copper-Catalyzed A³-Coupling in Aqueous Micellar Media[12]
This protocol represents an environmentally friendly approach using water as the solvent.
-
Preparation: In a 10 mL round-bottom flask, add sodium dodecyl sulfate (SDS) (10 mol %) to 2 mL of water and stir vigorously for 5 minutes to form micelles.
-
Addition of Reactants: To the micellar solution, add the 2-aminopyridine derivative (1.0 mmol), aldehyde (1.0 mmol), CuSO₄·5H₂O (10 mol %), and sodium ascorbate (20 mol %).
-
Alkyne Addition: Add the alkyne derivative (1.2 mmol) to the reaction mixture.
-
Reaction: Stir the reaction mixture at 50 °C for 6–16 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, extract the product with an appropriate organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Catalyst- and Solvent-Free Synthesis from α-Haloketones[16][17]
This method is notable for its simplicity and adherence to green chemistry principles.
-
Mixing Reactants: In a reaction vial, add the 2-aminopyridine (1.0 mmol) and the α-haloketone (1.0 mmol).
-
Heating: Heat the reaction mixture at 60 °C in the absence of any solvent or catalyst.
-
Monitoring: Monitor the reaction by TLC until the starting materials are consumed.
-
Isolation: After completion, the reaction mixture is poured over crushed ice to obtain a solid product, which can then be filtered. The product can often be isolated in high purity directly from the reaction mixture. This method has been reported to achieve yields as high as 91%.[17]
Concluding Remarks
The synthesis of imidazo[1,2-a]pyridines is a well-explored but challenging field. Successful and efficient synthesis hinges on the careful selection of a catalyst tailored to the specific reaction and substrates. A systematic approach to troubleshooting, beginning with the fundamentals of reagent purity and reaction conditions, is essential for overcoming common obstacles like low yields and side product formation. By leveraging the information in this guide and the cited literature, researchers can make more informed decisions, leading to improved outcomes in their synthetic endeavors.
References
- BenchChem. (2025). Technical Support Center: Imidazo[1,2-a]pyridine Synthesis.
- BenchChem. (2025). Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis.
- ACS Omega. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media.
- Letters in Applied NanoBioScience. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst.
- Organic Chemistry Portal. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant.
- Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines.
- ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
- Journal of the American Chemical Society. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System.
- The Journal of Organic Chemistry. Copper(II)-Mediated Aerobic Synthesis of Imidazo[1,2-a]pyridines via Cascade Aminomethylation/Cycloisomerization of Alkynes.
- ResearchGate. (n.d.). Rapid, Metal-Free and Aqueous Synthesis of Imidazo[1,2-a]pyridine under Ambient Conditions.
- NIH. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
- NIH. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes.
- BenchChem. troubleshooting low yields in multicomponent reactions of imidazo[1,2-a]pyridines.
- BenchChem. troubleshooting poor reproducibility in 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine experiments.
- Beilstein Journals. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage.
- NIH. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- Deep Eutectic Solvent a Highly Efficient Medium for the Synthesis of Imidazo [1, 2-a] Pyridines Having Green Chemistry Approach.
- BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- Mastering Imidazo[1,2-a]pyridine Synthesis: GBB & Gold Catalysis Explained.
- ResearchGate. (2025). Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines.
- ResearchGate. (2026). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides.
- ResearchGate. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
- PubMed Central. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3.
- RSC Publishing. (2025). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies.
- Beilstein Journals. A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy.
- PubMed. (2017). Synthesis of copper and zinc 2-(pyridin-2-yl)imidazo[1,2-a]pyridine complexes and their potential anticancer activity.
- ResearchGate. (2025). Synthesis of functionalyzed imidazo[1,2-a]pyridines via domino A3-coupling/cycloisomerization approach.
- PubMed Central. Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media.
- RSC Publishing. Synthesis of imidazo[1,2-a]pyridines: a decade update.
- SciELO. Imidazo[1,2-a]pyridine A3-Coupling Catalyzed by a Cu/SiO2 Material.
- NIH. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts.
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 6. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Photocatalytic synthesis of imidazo[1,2- a ]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01406A [pubs.rsc.org]
- 9. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 11. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. bio-conferences.org [bio-conferences.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. scielo.br [scielo.br]
- 20. nbinno.com [nbinno.com]
- 21. BJOC - A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy [beilstein-journals.org]
Technical Support Center: Synthesis of 6-Methylimidazo[1,2-a]pyridin-2-amine
Welcome to the technical support center for the synthesis of 6-Methylimidazo[1,2-a]pyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments. Our guidance is grounded in established chemical principles and practical laboratory experience.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of 6-Methylimidazo[1,2-a]pyridin-2-amine, providing detailed explanations and actionable protocols.
Issue 1: Low or No Product Yield
Question: I am attempting the synthesis of 6-Methylimidazo[1,2-a]pyridin-2-amine via the condensation of 5-methyl-2-aminopyridine with bromoacetaldehyde, but I am observing very low to no yield of the desired product. What are the likely causes and how can I optimize the reaction?
Answer:
Low or no product yield in the synthesis of imidazo[1,2-a]pyridines is a common issue that can often be attributed to several factors, primarily related to the reaction conditions and the stability of the reagents.
Causality Analysis:
The reaction between a 2-aminopyridine and an α-halocarbonyl compound, a variation of the classic Chichibabin reaction, proceeds through an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration.[1] Several factors can impede this process:
-
Instability of Bromoacetaldehyde: Bromoacetaldehyde is highly reactive and prone to self-polymerization, especially under basic conditions or upon prolonged storage. If the reagent has degraded, it will not effectively participate in the reaction.
-
Suboptimal Reaction Conditions: The cyclization step requires specific conditions to proceed efficiently. Inadequate temperature, incorrect solvent, or the absence of a suitable base can all lead to a stalled reaction.
-
Side Reactions: The starting 2-aminopyridine can undergo other reactions, such as dimerization or oxidation, which compete with the desired cyclization pathway.
Troubleshooting Protocol:
-
Reagent Quality Check:
-
Bromoacetaldehyde: It is crucial to use freshly prepared or purified bromoacetaldehyde. If using a commercial solution, ensure it has been stored correctly and is not discolored. Consider generating bromoacetaldehyde in situ from a more stable precursor if possible.
-
-
Optimization of Reaction Conditions:
-
Solvent: While various solvents can be used, ethanol or a mixture of ethanol and water is often a good starting point.[2] For less reactive substrates, a higher boiling point solvent like DMF may be beneficial.
-
Temperature: The reaction often requires heating. Start with a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC. If the reaction is sluggish, the temperature can be gradually increased.
-
Base: The addition of a mild base, such as sodium bicarbonate (NaHCO₃), can facilitate the cyclization by neutralizing the HBr formed during the reaction, preventing the protonation of the amino group and potential side reactions.[1]
-
Experimental Workflow: Optimized Synthesis
Caption: Optimized workflow for the synthesis of 6-Methylimidazo[1,2-a]pyridin-2-amine.
Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities
Question: My reaction mixture shows multiple spots on the TLC plate, even after the presumed completion of the reaction. How can I identify these impurities and what are the common side products in this synthesis?
Answer:
The presence of multiple spots on a TLC plate is a clear indication of a complex reaction mixture containing unreacted starting materials, intermediates, and/or side products. Identifying these is the first step toward optimizing the reaction and purification protocol.
Common Impurities and Their Identification:
| Impurity | Potential Cause | Identification (TLC/Analytical) |
| Unreacted 5-methyl-2-aminopyridine | Incomplete reaction, incorrect stoichiometry. | Lower Rf value than the product. Can be confirmed by co-spotting with the starting material. |
| Bromoacetaldehyde Polymer | Degradation of bromoacetaldehyde. | Often appears as a baseline streak or a series of low Rf spots. |
| Intermediate (N-alkylated pyridinium salt) | Incomplete cyclization. | Highly polar, may remain at the baseline on TLC. Can be detected by LC-MS. |
| Regioisomers | While less common in this specific synthesis, alternative cyclization pathways can lead to isomeric products. | May have a similar Rf to the desired product, requiring careful analytical separation (e.g., HPLC) and characterization (NMR). |
| Dimerization Products | Side reaction of the aminopyridine, particularly under harsh basic conditions.[3] | Higher molecular weight impurities detectable by MS. |
Analytical Workflow for Impurity Identification:
Caption: Workflow for the identification of impurities in the synthesis.
Strategies for Minimizing Impurities:
-
Control Stoichiometry: Use a slight excess of the more stable reagent (5-methyl-2-aminopyridine) to ensure the complete consumption of the less stable bromoacetaldehyde.
-
Gradual Addition: Add the bromoacetaldehyde solution dropwise to the heated solution of the aminopyridine to maintain a low instantaneous concentration, minimizing polymerization.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can reduce oxidative side reactions.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 6-Methylimidazo[1,2-a]pyridin-2-amine.
1. What is the most reliable method for the synthesis of 6-Methylimidazo[1,2-a]pyridin-2-amine?
The most widely applicable and reliable method for the synthesis of 2-amino-substituted imidazo[1,2-a]pyridines is the reaction of the corresponding 2-aminopyridine with an α-halocarbonyl compound.[1][4] In the case of 6-Methylimidazo[1,2-a]pyridin-2-amine, this involves the reaction of 5-methyl-2-aminopyridine with a suitable two-carbon electrophile with a leaving group, such as bromoacetaldehyde. Multicomponent reactions have also emerged as powerful tools for the synthesis of substituted imidazo[1,2-a]pyridines, offering high efficiency and atom economy.[5][6]
2. How can I effectively purify the final product?
Purification of 6-Methylimidazo[1,2-a]pyridin-2-amine typically involves the following steps:
-
Aqueous Workup: After the reaction is complete, an aqueous workup is necessary to remove inorganic salts and water-soluble impurities. This usually involves quenching the reaction with water, adjusting the pH to be slightly basic, and extracting the product into an organic solvent like ethyl acetate or dichloromethane.
-
Column Chromatography: The most common method for purifying imidazo[1,2-a]pyridines is silica gel column chromatography. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective. The polarity of the eluent can be adjusted based on the TLC analysis of the crude product.
-
Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization from a suitable solvent system can be employed to obtain highly pure crystalline material.
3. What are the key analytical techniques for characterizing 6-Methylimidazo[1,2-a]pyridin-2-amine?
The following analytical techniques are essential for the structural confirmation and purity assessment of 6-Methylimidazo[1,2-a]pyridin-2-amine:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons, their chemical environment, and their connectivity. The characteristic chemical shifts and coupling constants of the aromatic protons on the imidazo[1,2-a]pyridine core are key for structural confirmation.
-
¹³C NMR: Shows the number and types of carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.[5][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for assessing the purity of the sample and identifying any impurities by their mass-to-charge ratio.[7]
-
Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups, such as the N-H stretches of the amine group and the C=N and C=C stretches of the aromatic rings.
4. Are there any specific safety precautions I should take during this synthesis?
Yes, several safety precautions are necessary:
-
Bromoacetaldehyde: This reagent is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: The organic solvents used in the synthesis and purification are flammable and may be toxic. Handle them in a fume hood and away from ignition sources.
-
Heating: When heating reaction mixtures, use a controlled heating source such as a heating mantle or an oil bath to avoid uncontrolled boiling and potential fires.
Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.
III. References
-
ARKIVOC. (2002). Synthesis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a heterocyclic food mutagen. [Link]
-
Wikipedia. (n.d.). Chichibabin reaction. [Link]
-
Molecules. (2020). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]
-
Molecules. (2021). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]
-
MDPI. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. [Link]
-
European Journal of Medicinal Chemistry. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. [Link]
-
Grokipedia. (n.d.). Chichibabin reaction. [Link]
-
ChemRxiv. (2023). Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce. [Link]
-
ResearchGate. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
-
ResearchGate. (2018). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. [Link]
-
ResearchGate. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. [Link]
-
ResearchGate. (n.d.). Imidazopyridine derivatives from the Chichibabin reaction. [Link]
-
J-STAGE. (n.d.). Detection of 2‐Amino‐1‐methyl‐6‐(4‐hydroxyphenyl)imidazo[4,5‐b]pyridine in Broiled Beef. [Link]
-
ResearchGate. (n.d.). Chichibabin pyridinium synthesis. [Link]
-
Wikipedia. (n.d.). Chichibabin pyridine synthesis. [Link]
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [Link]
-
RSC Advances. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. [Link]
-
Journal of Ovarian Research. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. [Link]
-
ResearchGate. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [Link]
-
ResearchGate. (2025). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. [Link]
-
MDPI. (2019). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. [Link]
-
AACR Journals. (1999). Urinary Excretion of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in White, African-American, and Asian-American Men in Los Angeles County. [Link]
-
PubMed Central. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. [Link]
-
MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. [Link]
-
Google Patents. (n.d.). Process for the preparation of 2-amino-alkylpyridines.
Sources
- 1. bio-conferences.org [bio-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 6-Methylimidazo[1,2-a]pyridin-2-amine in solution
Technical Support Center: 6-Methylimidazo[1,2-a]pyridin-2-amine
Welcome to the technical support center for 6-Methylimidazo[1,2-a]pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. Our goal is to provide you with the insights and tools necessary to ensure the integrity of your experiments and the reliability of your results.
Introduction: The Duality of Reactivity and Instability
6-Methylimidazo[1,2-a]pyridin-2-amine is a member of the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry due to its wide range of biological activities.[1][2][3] However, the very chemical features that make this scaffold versatile can also be a source of instability in solution. The presence of a basic 2-amino group and a fused imidazole-pyridine ring system creates a molecule susceptible to several degradation pathways.
This guide will address the most common stability-related questions and issues encountered during the handling and use of 6-Methylimidazo[1,2-a]pyridin-2-amine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: I am observing significant variability in my IC50 values across replicate experiments. What could be the cause?
A1: High variability in potency measurements is a common challenge and often points to issues with the compound's behavior in the assay medium rather than the biological target itself. The two most likely culprits are:
-
Poor Aqueous Solubility and Aggregation: Like many heterocyclic compounds, 6-Methylimidazo[1,2-a]pyridin-2-amine may have limited solubility in aqueous buffers, especially at higher concentrations.[4][5] This can lead to precipitation or the formation of aggregates, effectively lowering the concentration of the monomeric, active compound available to interact with the target.[1]
-
Compound Instability: The compound may be degrading over the course of your experiment.[6] The rate of degradation can be influenced by the assay buffer's pH, temperature, exposure to light, and the presence of other reactive species.[7]
Q2: My compound solution changes color over time. What does this indicate?
A2: A change in the color of your stock or working solutions is a strong indicator of chemical degradation. This is often due to oxidative or photolytic degradation pathways that can generate chromophoric byproducts. It is crucial to investigate the cause and prepare fresh solutions for your experiments.
Q3: What are the best practices for preparing and storing stock solutions of 6-Methylimidazo[1,2-a]pyridin-2-amine?
A3: To maximize the shelf-life of your stock solutions, we recommend the following:
-
Solvent Selection: Use a high-quality, anhydrous solvent in which the compound is highly soluble, such as DMSO.
-
Concentration: Prepare a concentrated stock solution (e.g., 10-20 mM) to minimize the volume added to your aqueous assay buffer, thereby reducing the risk of precipitation.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed vials with minimal headspace to reduce exposure to moisture and air. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.[1]
-
Light Protection: Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.
Q4: Could the imidazo[1,2-a]pyridine core itself be susceptible to degradation?
A4: Yes, the imidazo[1,2-a]pyridine ring system, while found in many bioactive compounds, is known to be susceptible to certain degradation pathways. The imidazole moiety, in particular, can be sensitive to oxidation, photodegradation, and hydrolysis under certain conditions.[7] The electron-rich nature of the ring system makes it a target for electrophilic attack and oxidative processes.
Troubleshooting Guide: Diagnosing and Solving Stability Issues
This section provides a systematic approach to identifying and mitigating stability problems with 6-Methylimidazo[1,2-a]pyridin-2-amine in your experiments.
Issue 1: Inconsistent Biological Data or Loss of Potency
If you are observing a drift in your results or a general loss of compound activity, it is essential to determine if this is due to compound instability.
Caption: Potential degradation pathways for 6-Methylimidazo[1,2-a]pyridin-2-amine.
References
- BenchChem. (2025). Technical Support Center: Addressing Inconsistencies in Biological Assay Results for Benzamide Compounds. BenchChem.
- BenchChem. (2025). Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Pyrazole Compounds. BenchChem.
- BenchChem. (2025). Technical Support Center: Forced Degradation Studies of Imidazole-Containing Compounds. BenchChem.
-
St. Jean, D. J., Jr, et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 4(10), 975–980. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Expert Opinion on Drug Discovery, 1(4), 1-13. [Link]
-
Vevelstad, S. J., et al. (2013). Oxidative degradation of 2-ethanolamine; the effect of oxygen concentration and temperature on product formation. Norwegian Research Information Repository. [Link]
-
Vevelstad, S. J., et al. (2014). Oxidative degradation of amines using a closed batch system. Energy Procedia, 51, 133-140. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
-
Turesky, R. J. (2007). Chemical analysis of heterocyclic aromatic amines: the results of two European projects compared. Semantic Scholar. [Link]
-
da Silva, G. N., et al. (2023). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
-
Yan, H., et al. (2021). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 26(15), 4479. [Link]
-
Kumar, A., et al. (2022). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Organic & Biomolecular Chemistry. [Link]
-
Zhang, Y. (2023). Amino Acids: Insights and Roles in Heterocyclic Chemistry. Taylor & Francis eBooks. [Link]
-
Freeman, S. A. (2012). Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate. [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
Schrey, H., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2280–2292. [Link]
-
Zhang, Y. (2022). Amino Acids: Insights and Roles in Heterocyclic Chemistry, Volume 1. Apple Academic Press. [Link]
-
Ravi, C., & Adimurthy, S. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing. [Link]
-
Etienne, C. T., et al. (2024). Theoretical Investigation on the Stability and Reactivity of Imidazo [1,2-a] Pyridine N-Acylhydrazone Derivatives Using Density Functional Theory. ResearchGate. [Link]
-
Smith, T. C., et al. (2020). Flow Hydrodediazoniation of Aromatic Heterocycles. Molecules, 25(23), 5723. [Link]
-
Kumar, D., et al. (2023). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters. [Link]
-
Sławiński, J., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(16), 4933. [Link]
-
Samanta, S., et al. (2020). Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. [Link]
-
Singh, V., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. [Link]
-
Weenen, H., & Toth, I. (2008). The Strecker Degradation of Amino Acids: Newer Avenues for Flavor Formation. Food Reviews International, 24(4), 383-405. [Link]
-
Al-Warhi, T., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]
-
Haug-Warberg, T., et al. (2021). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 60(2), 957–971. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]
-
Samanta, S., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry. [Link]
-
Kumar, A., et al. (2022). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp) 3 -H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. ResearchGate. [Link]
-
Ghislieri, D., & Gilmore, K. (2018). Development of a Telescoped Flow Process for the Safe and Effective Generation of Propargylic Amines. Organic Process Research & Development, 22(10), 1434–1440. [Link]
-
Souldozi, A., et al. (2022). Aminoimidazo[1,2-a]pyridine Bearing Different Pyrazole Moieties as the Structural Scaffold for the Development of BACE1 Inhibitor. Current Organic Synthesis, 19(6), 685-692. [Link]
-
Tobiasz, J. (2014). Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients. CORE. [Link]
-
Zhang, Y. (2022). Amino Acids: Insights and Roles in Heterocyclic Chemistry: Volume 2: Hydantoins, Thiohydantoins, and 2,5-Diketopiperazines. Routledge. [Link]
-
Panda, J., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4). [Link]
-
Murugesan, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
-
da Silva, A. C. G., et al. (2024). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Journal of the Brazilian Chemical Society. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Resistance to Imidazo[1,2-a]pyridine-Based Drugs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine-based compounds. This scaffold is a privileged structure in medicinal chemistry, forming the basis of drugs targeting a wide array of diseases, from tuberculosis to cancer.[1][2][3][4][5] However, as with many targeted therapies, the emergence of drug resistance is a significant clinical and experimental hurdle.
This guide provides in-depth, practical solutions to challenges you may encounter during your research. It is structured to help you diagnose the root cause of resistance and implement scientifically-grounded strategies to overcome it.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding resistance to imidazo[1,2-a]pyridine-based drugs.
Q1: What are the primary mechanisms of action for imidazo[1,2-a]pyridine-based drugs?
A1: The mechanism varies depending on the specific derivative and its therapeutic target. For example:
-
Antitubercular agents like Telacebec (Q203) inhibit the cytochrome bc1 complex (specifically the QcrB subunit) in Mycobacterium tuberculosis, which is crucial for cellular respiration and ATP synthesis.[6][7][8][9][10][11]
-
Anticancer agents have been developed to inhibit various protein kinases involved in oncogenic signaling, such as FLT3, c-KIT, PI3K/Akt/mTOR, and c-Met.[3][12][13][14][15][16][17] These drugs typically function by competing with ATP for the kinase's binding site, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[3]
Q2: We're observing a sudden loss of efficacy of our lead imidazo[1,2-a]pyridine compound in our cell line/bacterial culture. What are the most likely causes?
A2: The most common causes of acquired resistance to targeted therapies like imidazo[1,2-a]pyridines are:
-
On-Target Mutations: The target protein (e.g., a specific kinase or QcrB) acquires a mutation that prevents the drug from binding effectively, often through steric hindrance or by altering the conformation of the binding pocket.[9][10][11][12][13]
-
Increased Drug Efflux: Cells may upregulate the expression of ATP-binding cassette (ABC) transporters, which act as pumps to actively remove the drug from the cell, lowering its intracellular concentration to sub-therapeutic levels.[18] Key transporters implicated in resistance to xenobiotics include P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[19]
-
Activation of Bypass Pathways: Cancer cells, in particular, can develop resistance by activating alternative signaling pathways that compensate for the inhibition of the primary target, thus maintaining downstream signals for growth and survival.
Q3: Can resistance develop through mechanisms other than those directly related to the drug's target or efflux?
A3: Yes. Other mechanisms can include altered drug metabolism, where the cell modifies the drug into an inactive form, or changes in the tumor microenvironment.[18] In the context of antituberculars, bacteria can also enter a dormant or non-replicating state where the drug target may be less essential.
Part 2: Troubleshooting Guides
These guides provide a systematic approach to identifying and addressing specific resistance scenarios you may encounter in your experiments.
Guide 1: Investigating Target-Based Resistance
Issue: Your imidazo[1,2-a]pyridine compound shows a significant increase in its IC50 or Minimum Inhibitory Concentration (MIC) in a previously sensitive cell line or bacterial strain after prolonged exposure.
Causality: This is the classic presentation of acquired on-target resistance. The selection pressure exerted by the drug favors the survival and proliferation of cells that have developed mutations in the drug's target protein.
Caption: Workflow for identifying and validating target-based resistance mutations.
The following table summarizes clinically and experimentally identified mutations that confer resistance to this drug class.
| Drug Class | Target | Common Mutations | Consequence |
| Antitubercular | QcrB (cytochrome bc1) | T313A, T313I | Alters the drug binding site, conferring cross-resistance to multiple imidazo[1,2-a]pyridine compounds.[1][8][10][11][20][21][22][23] |
| Anticancer (AML) | FLT3 Kinase | D835Y (Activation Loop), F691L (Gatekeeper) | D835Y mutations are resistant to Type II inhibitors. The F691L gatekeeper mutation can cause steric clash, reducing the efficacy of Type I inhibitors like gilteritinib.[12][24] |
| Anticancer (GIST) | c-KIT Kinase | V654A (Exon 13) | A secondary mutation that arises after treatment with first-line inhibitors like imatinib, conferring resistance.[13][14][16] |
Protocol 1: Generation of Spontaneous Resistant Mutants (Bacteria)
-
Determine Initial MIC: Establish the baseline MIC of the compound against the wild-type bacterial strain (e.g., M. tuberculosis H37Rv or M. bovis BCG).
-
Prepare Inoculum: Grow a liquid culture of the bacteria to late-log phase.
-
Plate on Selective Media: Plate a high density of bacteria (e.g., 10⁸ to 10⁹ CFU) onto solid agar medium containing the imidazo[1,2-a]pyridine compound at a concentration of 5-10x the MIC.
-
Incubate: Incubate the plates under appropriate conditions for several weeks, monitoring for the appearance of resistant colonies.
-
Isolate and Confirm: Pick individual colonies, grow them in liquid culture, and re-test their MIC to confirm the resistance phenotype. A >4-fold increase in MIC is considered significant.[23]
Protocol 2: Target Gene Sequencing
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both the wild-type (sensitive) and confirmed resistant mutant strains.
-
PCR Amplification: Design primers flanking the coding sequence of the target gene (e.g., qcrB for mycobacteria, or the kinase domain of FLT3 or c-KIT for cancer cells). Use a high-fidelity DNA polymerase to amplify the target region.
-
Sanger Sequencing: Purify the PCR product and send it for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the resistant mutants against the wild-type sequence to identify any single nucleotide polymorphisms (SNPs) that result in an amino acid change.
Protocol 3: Validation via Site-Directed Mutagenesis
-
Plasmid Preparation: Obtain or clone the wild-type target gene into an appropriate expression vector.
-
Primer Design: Design overlapping PCR primers that contain the desired mutation in the middle of the primer sequence.
-
Mutagenesis PCR: Perform a PCR reaction using a high-fidelity polymerase with the wild-type plasmid as a template and the mutagenic primers. This reaction amplifies the entire plasmid, incorporating the mutation.[25][26]
-
Template Digestion: Digest the PCR product with the DpnI restriction enzyme. DpnI specifically cleaves methylated DNA (the original plasmid template), leaving the newly synthesized, unmethylated mutant plasmid intact.[25][26]
-
Transformation: Transform competent E. coli with the DpnI-treated plasmid and select for colonies.
-
Sequence Verification: Isolate the plasmid DNA from the resulting colonies and sequence the insert to confirm the presence of the desired mutation and the absence of any other mutations.
-
Functional Assay: Transfect the validated mutant plasmid and a wild-type control plasmid into sensitive host cells. After confirming expression, perform a drug sensitivity assay (e.g., IC50 determination) to verify that the specific mutation confers resistance.
Guide 2: Investigating Efflux Pump-Mediated Resistance
Issue: Your compound's potency is reduced, but sequencing of the target gene reveals no mutations. You may also observe cross-resistance to other structurally unrelated drugs.
Causality: This pattern suggests that the intracellular concentration of the drug is being reduced. The most common mechanism for this is the overexpression of multidrug resistance (MDR) efflux pumps, such as ABCB1 (P-gp) or ABCG2.[19] These pumps use the energy from ATP hydrolysis to expel a wide range of substrates from the cell.
Caption: Workflow for diagnosing efflux pump-mediated resistance.
Protocol 4: IC50/MIC Assay with an Efflux Pump Inhibitor (EPI)
-
Select an EPI: Choose a known inhibitor of common efflux pumps. Verapamil is a classic inhibitor of P-gp, while Ko143 is a potent and specific inhibitor of ABCG2.
-
Perform Assay: Set up a standard IC50 or MIC assay for your imidazo[1,2-a]pyridine compound against the resistant cells.
-
Co-treatment: In a parallel set of experiments, co-treat the cells with your compound and a non-toxic concentration of the selected EPI.
-
Analyze Results: If the resistance is mediated by an efflux pump targeted by the EPI, you will observe a significant reduction in the IC50/MIC of your compound, indicating that its intracellular concentration has been restored.
Protocol 5: Whole-Cell Fluorescent Substrate Efflux Assay
This assay directly measures the activity of efflux pumps using a fluorescent substrate that is pumped out of the cell. Increased efflux activity in resistant cells results in lower intracellular fluorescence compared to sensitive cells.
-
Cell Preparation: Harvest sensitive and resistant cells and adjust them to a density of approximately 1 x 10⁶ cells/mL in a suitable buffer (e.g., PBS or serum-free medium).[27]
-
Substrate Loading: Add a fluorescent efflux pump substrate to the cell suspension. Common substrates include:
-
Incubation: Incubate the cells with the dye for a set period (e.g., 30-60 minutes) at 37°C, protected from light, to allow the dye to load into the cells.[27]
-
Initiate Efflux: Wash the cells to remove extracellular dye and resuspend them in fresh, pre-warmed medium. For bacterial assays, efflux can be energized by adding glucose.[24]
-
Measure Fluorescence: Immediately begin measuring the intracellular fluorescence over time using a flow cytometer or a fluorescence plate reader.
-
Data Interpretation: Resistant cells with higher efflux activity will show a faster decrease in fluorescence compared to sensitive cells. Including a control where resistant cells are pre-treated with an EPI should block this rapid efflux and restore fluorescence to levels similar to the sensitive cells.
Part 3: Strategies to Overcome Resistance
Once the mechanism of resistance is understood, several strategies can be employed to circumvent it.
Strategy 1: Combination Therapy
The rationale behind combination therapy is to target the resistance mechanism itself or to inhibit a parallel survival pathway simultaneously.
-
Co-administration with an Efflux Pump Inhibitor: While primarily a research tool, the development of safe and effective EPIs for clinical use is an active area of research. In your experiments, using an EPI can validate efflux as the resistance mechanism and restore sensitivity to your primary compound.
-
Targeting Bypass Pathways: If resistance is due to the activation of a compensatory signaling pathway, a logical approach is to combine your imidazo[1,2-a]pyridine with an inhibitor of that bypass pathway. For example, if resistance to a PI3K inhibitor emerges through the activation of the MAPK pathway, a combination with a MEK inhibitor could be synergistic.
-
Combination with Other Therapeutic Agents: In cancer, combining a targeted agent with conventional chemotherapy or other targeted drugs can be effective. For example, one study investigated the co-administration of an imidazo[1,2-a]pyridine derivative with curcumin, a natural compound known to modulate multiple signaling pathways, including NF-κB.[33]
Strategy 2: Development of Next-Generation Inhibitors
A key strategy in drug development is to design new compounds that can overcome known resistance mutations.
-
Targeting Resistant Mutants: New imidazo[1,2-a]pyridine derivatives have been specifically designed to inhibit mutated kinases. For example, compound 24 was identified as a potent inhibitor of both wild-type FLT3-ITD and the gilteritinib-resistant FLT3-ITD/F691L mutant.[34] Molecular docking studies suggest that such compounds may adopt different binding conformations within the mutated kinase active site, circumventing the steric hindrance caused by the mutation.[34]
-
Dual-Target Inhibition: Some imidazo[1,2-a]pyridine derivatives have been developed as dual inhibitors of both the primary oncogenic target and the efflux pumps responsible for resistance. For instance, compound Y22 was designed as a dual-target inhibitor of ABCB1 and ABCG2, effectively reversing multidrug resistance in vitro and in vivo.[19]
The F691L "gatekeeper" mutation in FLT3 poses a significant challenge for many Type I inhibitors. Next-generation compounds like Crenolanib and others have been specifically developed to maintain activity against this mutation.[25] Structure-based drug design is crucial, aiming for compounds that form key interactions with the hinge region of the kinase but are small or flexible enough to avoid a clash with the larger leucine residue at position F691.[34]
| Compound | FLT3-ITD IC50 (nM) | FLT3-ITD/F691L IC50 (nM) | Key Feature |
| Gilteritinib | ~1 | >10 (Potency reduced) | Potent Type I inhibitor, but efficacy is diminished by the F691L mutation.[34] |
| Quizartinib | <1 | >5000 (Inactive) | Potent Type II inhibitor, inactive against TKD mutations like F691L.[35][36] |
| Compound 5o | ~100 | ~100 | An imidazo[1,2-a]pyridine-thiophene derivative showing equal potency against WT and mutant FLT3.[37][38] |
| Compound 24 | ~10 | ~10 | An imidazo[1,2-a]pyridine-pyridine derivative with balanced, potent inhibition of WT and mutant FLT3, including F691L.[34] |
Part 4: Visualizing Resistance Mechanisms
Understanding the molecular interactions is key to overcoming resistance. The following diagrams illustrate the core concepts.
Mechanism 1: Target Mutation in a Kinase (e.g., FLT3)
Caption: Overexpression of ABCG2 reduces intracellular drug concentration.
References
-
Abrahams, K. A., Cox, J. A., Spivey, V. L., Loman, N. J., Pallen, M. J., Constantinidou, C., ... & Besra, G. S. (2012). Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB. PLoS One, 7(12), e52951. [Link]
-
Abrahams, K. A., Cox, J. A., Spivey, V. L., Loman, N. J., Pallen, M. J., Constantinidou, C., ... & Besra, G. S. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PubMed, 23300979. [Link]
-
Abrahams, K. A., Cox, J. A., Spivey, V. L., Loman, N. J., Pallen, M. J., Constantinidou, C., ... & Besra, G. S. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. University of Birmingham Research Portal. [Link]
-
Abrahams, K. A., Cox, J. A., Spivey, V. L., Loman, N. J., Pallen, M. J., Constantinidou, C., ... & Besra, G. S. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. ResearchGate. [Link]
-
Addgene. (2016). Site Directed Mutagenesis by PCR. Addgene Blog. [Link]
-
An, L., et al. (2024). An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. European Journal of Medicinal Chemistry, 265, 115977. [Link]
-
Ashok, A., & Agha, M. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Future Medicinal Chemistry, 14(21), 1595-1601. [Link]
-
Assay Genie. (n.d.). Site Directed Mutagenesis Protocol. Assay Genie. [Link]
-
Bio-Rad. (n.d.). Flt3 signaling Pathway Map. Bio-Rad. [Link]
-
Dastmalchi, N., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. DARU Journal of Pharmaceutical Sciences, 31(2), 255-269. [Link]
-
Martins, M., et al. (2011). A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps. Open Microbiology Journal, 5, 66-72. [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm, 14(3), 428-453. [Link]
-
BioInnovatise. (n.d.). Site Directed Mutagenesis Protocol. BioInnovatise. [Link]
-
ResearchGate. (n.d.). Imidazo[1,2-a]pyridine Derivatives as Aldehyde Dehydrogenase Inhibitors: Novel Chemotypes to Target Glioblastoma Stem Cells. ResearchGate. [Link]
-
Anes, J., et al. (2011). A simple method for assessment of MDR bacteria for over-expressed efflux pumps. The Open Microbiology Journal, 5, 66-72. [Link]
-
Martins, M., et al. (n.d.). A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps. In Vivo. [Link]
-
Moraski, G. C., et al. (2011). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 2(6), 474-478. [Link]
-
An, L., et al. (2024). An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. European Journal of Medicinal Chemistry, 265, 115977. [Link]
-
Aliwaini, S., et al. (2020). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Oncology Letters, 20(6), 1-1. [Link]
-
Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 17(3), 3037-3046. [Link]
-
Ashok, A., & Agha, M. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Future Medicinal Chemistry, 14(21), 1595-1601. [Link]
-
Liu, X., et al. (2016). Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors. Acta Pharmacologica Sinica, 37(5), 705-716. [Link]
-
ResearchGate. (n.d.). IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. ResearchGate. [Link]
-
Li, H., et al. (2023). Imidazo[1,2-a]Pyridine Derivatives as Novel Dual-Target Inhibitors of ABCB1 and ABCG2 for Reversing Multidrug Resistance. ACS Publications. [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing. [Link]
-
Solvo Biotechnology. (n.d.). Vesicular Transport Assay for ABC/Efflux Transporters. Solvo Biotechnology. [Link]
-
Wetzel, A. T., et al. (2021). Acquired Drug Resistance Enhances Imidazoquinoline Efflux by P-Glycoprotein. Pharmaceutics, 13(12), 2110. [Link]
-
Hahle, A., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 66(16), 11295-11317. [Link]
-
Viveiros, M., et al. (2010). Fluorometric determination of ethidium bromide efflux kinetics in Escherichia coli. Antimicrobial Agents and Chemotherapy, 54(1), 544-547. [Link]
-
Altaher, A. M. H., Adris, M. A., & Aliwaini, S. H. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Reviews in Pharmacy, 12(4), 79-90. [Link]
-
Ashok, A., & Agha, M. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Future Medicinal Chemistry, 14(21), 1595-1601. [Link]
-
Hahle, A., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. ACS Publications. [Link]
-
Lampkins, A. J., et al. (2016). Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels. Antimicrobial Agents and Chemotherapy, 60(8), 4875-4881. [Link]
-
Cortes, J. (2022). Quizartinib, the Next FLT3 Inhibitor. Hematology & Oncology, 20(11), 1-3. [Link]
-
ResearchGate. (n.d.). Drugs containing the imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine cores. ResearchGate. [Link]
-
Abrahams, K. A., et al. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLOS ONE. [Link]
-
Abrahams, K. A., et al. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLOS ONE. [Link]
-
Abrahams, K. A., et al. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. National Institutes of Health. [Link]
-
Abrahams, K. A., et al. (2012). Identification of Novel imidazo[1,2-a]pyridine Inhibitors Targeting M. Tuberculosis QcrB. PubMed. [Link]
-
Li, H., et al. (2021). Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. European Journal of Medicinal Chemistry, 225, 113776. [Link]
-
Li, X., et al. (2020). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. Journal of Medicinal Chemistry, 63(15), 8238-8253. [Link]
-
ResearchGate. (n.d.). The rhodamine 123 efflux as a functional test for the P-gp pump in Namalwa. ResearchGate. [Link]
-
El-Damasy, A. K., et al. (2019). Design, synthesis and mechanistic studies of novel imidazo[1,2-a]pyridines as anticancer agents. Bioorganic Chemistry, 86, 347-360. [Link]
-
Laranjeira, P., et al. (2001). Flow cytometric analysis of P-glycoprotein function using rhodamine 123. Cytometry, 45(3), 197-203. [Link]
-
Li, H., et al. (2021). Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. PubMed. [Link]
-
Wang, Y., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 13(16), 4058. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. iv.iiarjournals.org [iv.iiarjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming Resistance to FLT3 Inhibitors in the Treatment of FLT3-Mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 10. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The human ABCG2 transporter engages three gates to control multidrug extrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adaptation of ethidium bromide fluorescence assay to monitor activity of efflux pumps in bacterial pure cultures or mixed population from environmental samples - Journal of King Saud University - Science [jksus.org]
- 14. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijbs.com [ijbs.com]
- 16. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. commerce.bio-rad.com [commerce.bio-rad.com]
- 23. Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. researchgate.net [researchgate.net]
- 30. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 32. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 33. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 34. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 36. pubs.acs.org [pubs.acs.org]
- 37. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 6-Methylimidazo[1,2-a]pyridin-2-amine
Welcome to the technical support center for the synthesis of 6-Methylimidazo[1,2-a]pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when scaling up this important synthesis. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure a successful and efficient scale-up process.
I. Overview of the Synthesis
The synthesis of 6-Methylimidazo[1,2-a]pyridin-2-amine typically involves the cyclization of a 2-aminopyridine derivative. A common and effective method is the reaction of 5-methyl-2-aminopyridine with a suitable C2 synthon, such as chloroacetonitrile, followed by cyclization. This two-step, one-pot approach is often favored for its efficiency.[1][2][3]
II. Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise during the synthesis of 6-Methylimidazo[1,2-a]pyridin-2-amine.
Q1: What is the most common synthetic route for 6-Methylimidazo[1,2-a]pyridin-2-amine?
A1: The most prevalent and scalable route is the reaction of 5-methyl-2-aminopyridine with chloroacetonitrile. This reaction typically proceeds in a suitable solvent, such as ethanol or isopropanol, and may be heated to drive the reaction to completion.[1][3]
Q2: What are the critical reaction parameters to monitor during scale-up?
A2: When scaling up, it is crucial to monitor temperature control, stirring efficiency, and the rate of addition of reagents. Exothermic reactions can become difficult to manage on a larger scale, potentially leading to side product formation.
Q3: What are the expected yield and purity of the final product?
A3: With an optimized process, yields can range from 70-90%. The purity of the crude product can be quite high, but recrystallization or column chromatography is often necessary to achieve >99% purity required for pharmaceutical applications.
Q4: Are there any specific safety precautions for this synthesis?
A4: Yes. Chloroacetonitrile is toxic and a lachrymator; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reaction can also be exothermic, so proper temperature control is essential to prevent runaway reactions.
III. Troubleshooting Guide
This section provides a detailed, question-and-answer-style guide to troubleshoot specific issues you may encounter during the synthesis and scale-up of 6-Methylimidazo[1,2-a]pyridin-2-amine.
Low or No Product Formation
Q: My reaction has stalled, or the yield is significantly lower than expected. What are the potential causes?
A: Several factors could contribute to low product formation. Let's break them down:
-
Reagent Quality:
-
5-Methyl-2-aminopyridine: Ensure the starting material is pure and dry. Impurities can interfere with the reaction.
-
Chloroacetonitrile: This reagent can degrade over time. Use a freshly opened bottle or distill it before use.
-
-
Reaction Conditions:
-
Temperature: The reaction often requires heating. Ensure your reaction mixture is reaching and maintaining the target temperature. For scale-up, be aware that it will take longer to heat a larger volume.
-
Solvent: The choice of solvent is critical. While ethanol is commonly used, other alcohols or aprotic solvents might be more effective depending on the specific conditions. Ensure the solvent is anhydrous, as water can interfere with the reaction.[4]
-
-
Reaction Time:
-
On a larger scale, reactions may require longer to reach completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Impurity Profile and Side Reactions
Q: I am observing significant impurities in my crude product. What are the likely side reactions, and how can I mitigate them?
A: The formation of impurities is a common challenge during scale-up. Here are some likely culprits and solutions:
-
Dimerization of Starting Material: Under certain conditions, 5-methyl-2-aminopyridine can undergo self-condensation. This can often be minimized by controlling the temperature and the rate of addition of chloroacetonitrile.
-
Formation of Isomeric Impurities: While the reaction is generally regioselective, the formation of other isomers is possible, especially at higher temperatures. Careful control of the reaction temperature is key.
-
Incomplete Cyclization: The intermediate may not fully cyclize, leading to impurities. Ensuring adequate reaction time and temperature can help drive the reaction to completion.
Work-up and Purification Challenges
Q: The work-up procedure is proving difficult on a larger scale. What are some common issues and their solutions?
A: Scaling up work-up and purification requires careful planning.
-
Product Isolation:
-
If the product precipitates upon cooling, ensure efficient stirring to prevent clumping and to facilitate filtration.
-
If an extraction is performed, be mindful of emulsion formation, which is more common with larger volumes.
-
-
Purification:
-
Recrystallization: Finding a suitable recrystallization solvent system is key. A solvent screen on a small scale is highly recommended. Common systems include ethanol/water or isopropanol/heptane.
-
Column Chromatography: While effective, column chromatography can be cumbersome and expensive on a large scale. It is often used as a final polishing step if high purity is not achieved through recrystallization.
-
IV. Experimental Protocols and Data
Optimized Synthesis Protocol for 6-Methylimidazo[1,2-a]pyridin-2-amine (Lab Scale)
-
To a stirred solution of 5-methyl-2-aminopyridine (1.0 eq) in absolute ethanol (10 mL/g of starting material), add chloroacetonitrile (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add a saturated solution of sodium bicarbonate to neutralize the reaction mixture.
-
The product will precipitate out of the solution. Stir for an additional hour at room temperature.
-
Filter the solid, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to obtain the crude product.
-
For further purification, recrystallize from an appropriate solvent system.
| Parameter | Recommended Condition |
| Starting Material | 5-methyl-2-aminopyridine |
| Reagent | Chloroacetonitrile |
| Stoichiometry | 1.1 eq of Chloroacetonitrile |
| Solvent | Absolute Ethanol |
| Temperature | Reflux (~78 °C) |
| Reaction Time | 4-6 hours |
| Work-up | Neutralization with NaHCO₃ |
| Purification | Recrystallization |
| Expected Yield | 70-90% |
Scale-Up Considerations
| Challenge | Mitigation Strategy |
| Exotherm Control | - Slower, controlled addition of chloroacetonitrile. - Use of a reactor with efficient cooling. |
| Mixing Efficiency | - Use of an overhead stirrer with appropriate impeller design. |
| Heat Transfer | - Ensure the reactor has a large surface area for efficient heating and cooling. |
| Product Isolation | - Use a larger filtration apparatus (e.g., Nutsche filter). |
V. Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of 6-Methylimidazo[1,2-a]pyridin-2-amine.
Troubleshooting Logic
Caption: Troubleshooting logic for low yield issues.
VI. References
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction condition for the formation of imidazo pyridine. Retrieved from [Link]
-
MDPI. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Retrieved from [Link]
-
ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
-
PubMed. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Retrieved from [Link]
-
ResearchGate. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]
-
E3S Web of Conferences. (n.d.). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines. Retrieved from [Link]
-
ACS Omega. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Retrieved from [Link]
-
Scribd. (n.d.). Imidazo[1,2-a]pyridines Reactions & Prep. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: A Practical Two-Step Synthesis of Imidazo[1,2-a]pyridines from N-(Prop-2-yn-1-yl)pyridin-2-amines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Analysis of 6-Methylimidazo[1,2-a]pyridin-2-amine and Other Kinase Inhibitors: A Guide for Researchers
This guide provides an in-depth comparative analysis of kinase inhibitors based on the imidazo[1,2-a]pyridine scaffold, with a focus on 6-substituted derivatives, and contrasts their activity with well-established, clinically relevant kinase inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this chemical class and the experimental workflows required for their evaluation.
Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] Its rigid, planar structure and synthetic tractability make it an attractive starting point for the design of targeted therapies.[1] In the realm of oncology, derivatives of this scaffold have demonstrated potent inhibitory activity against a variety of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[3][4] This guide will delve into the comparative analysis of specific 6-substituted imidazo[1,2-a]pyridine derivatives and benchmark them against established kinase inhibitors to highlight their potential and guide future research.
While direct, comprehensive kinase profiling data for 6-Methylimidazo[1,2-a]pyridin-2-amine is not extensively available in the public domain, we will draw upon closely related analogs from the scientific literature to represent this class of compounds. Specifically, we will examine derivatives that have shown inhibitory activity against kinases such as DYRK1A, CLK1, and PI3Kα.[5][6]
Comparative Kinase Inhibitor Analysis
For a meaningful comparison, we will evaluate representative imidazo[1,2-a]pyridine derivatives alongside three well-characterized kinase inhibitors: Dasatinib , a broad-spectrum inhibitor; Erlotinib , a selective EGFR inhibitor; and Staurosporine , a potent but non-selective inhibitor.
The Imidazo[1,2-a]pyridine Class: Emerging Selectivity
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as selective kinase inhibitors. For instance, certain 6-substituted analogs have demonstrated notable activity against specific kinases.
-
Compound 4c (6-bromo-2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridine): Identified as a micromolar inhibitor of DYRK1A (IC50 = 2.6 µM) and a sub-micromolar inhibitor of CLK1 (IC50 = 0.7 µM).[5]
-
Compound 13k (a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative): A highly potent inhibitor of PI3Kα with an IC50 of 1.94 nM.[3]
-
Compound 35 (a 2,6,8-substituted imidazopyridine): A potent PI3Kα inhibitor with an IC50 of 150 nM.[4][6]
This emerging data suggests that the imidazo[1,2-a]pyridine scaffold can be chemically modified to achieve selectivity for different kinase targets.
The Comparators: Established Kinase Inhibitors
To contextualize the potential of the imidazo[1,2-a]pyridine scaffold, we will compare it against three well-known kinase inhibitors.
-
Dasatinib: A potent, multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). It targets a broad range of kinases, including BCR-ABL, Src family kinases, c-KIT, and PDGFR.[7]
-
Erlotinib: A selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[8][9] It is used in the treatment of non-small cell lung cancer and pancreatic cancer.[8][9]
-
Staurosporine: A natural product that is a potent but non-selective inhibitor of a wide range of protein kinases.[10][11] Due to its lack of selectivity, it is primarily used as a research tool.[12]
Quantitative Comparison of Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of the representative imidazo[1,2-a]pyridine derivatives and the comparator drugs against a selection of kinases. This data, compiled from various sources, provides a snapshot of their relative potencies and selectivities.
| Kinase Inhibitor | Target Kinase(s) | IC50 (nM) | Reference(s) |
| Imidazo[1,2-a]pyridine Derivatives | |||
| Compound 4c | DYRK1A | 2600 | [5] |
| CLK1 | 700 | [5] | |
| Compound 13k | PI3Kα | 1.94 | [3] |
| Compound 35 | PI3Kα | 150 | [4][6] |
| Comparator Kinase Inhibitors | |||
| Dasatinib | Src | 0.5 | [7] |
| BCR-Abl | <1 | [13] | |
| c-KIT | <30 | [7] | |
| PDGFRβ | <30 | [7] | |
| Erlotinib | EGFR | 2 | [8] |
| Staurosporine | PKC | 3 | [10] |
| p60v-src | 6 | [10] | |
| PKA | 7 | [10] | |
| CaM Kinase II | 20 | [10] |
Note: IC50 values can vary depending on the assay conditions. This table is for comparative purposes.
Key Signaling Pathways and Mechanisms of Action
The efficacy of a kinase inhibitor is determined by its ability to modulate specific signaling pathways that drive cancer cell proliferation and survival.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Several imidazo[1,2-a]pyridine derivatives have been shown to target this pathway, primarily through the inhibition of PI3Kα.[3][4]
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.
EGFR Signaling Pathway
The EGFR signaling pathway, when aberrantly activated, can lead to uncontrolled cell division. Erlotinib selectively targets the ATP-binding site of the EGFR tyrosine kinase, thereby blocking downstream signaling.
Caption: The EGFR signaling pathway and the inhibitory action of Erlotinib.
Experimental Protocols for Kinase Inhibitor Evaluation
To rigorously assess the efficacy and selectivity of novel kinase inhibitors like those from the imidazo[1,2-a]pyridine class, a series of well-defined experimental workflows are essential.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the activity of a specific kinase. A common method involves the use of a radioactive isotope to track the phosphorylation of a substrate.
Step-by-Step Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the purified kinase, the specific peptide substrate, and the test compound (e.g., an imidazo[1,2-a]pyridine derivative) in a kinase reaction buffer.
-
Initiation: Start the reaction by adding a mixture of non-radioactive ATP and [γ-³²P]ATP.[14][15]
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a solution that denatures the proteins, such as Laemmli sample buffer.[15]
-
Separation: Separate the reaction products by SDS-PAGE.
-
Detection: Visualize the phosphorylated substrate by autoradiography. The intensity of the radioactive signal corresponds to the kinase activity.
-
Quantification: Quantify the band intensity to determine the IC50 value of the inhibitor.
Caption: Workflow for a radioactive in-vitro kinase assay.
Cell Viability Assay (MTT Assay)
This assay determines the effect of a kinase inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis of Phosphorylated Proteins
Western blotting is used to detect the phosphorylation status of specific proteins within a signaling pathway, providing mechanistic insights into the action of a kinase inhibitor.[16][17][18]
Step-by-Step Protocol:
-
Cell Lysis: Treat cells with the kinase inhibitor, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[17]
-
Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent, such as bovine serum albumin (BSA), to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the band corresponds to the level of protein phosphorylation.
-
Normalization: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody that recognizes the total (phosphorylated and unphosphorylated) form of the target protein.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold represents a promising platform for the development of novel and selective kinase inhibitors. As demonstrated by the representative compounds discussed in this guide, strategic chemical modifications can yield potent inhibitors of key oncogenic kinases such as PI3Kα, DYRK1A, and CLK1. While these compounds show promise, further extensive profiling against a broad panel of kinases is necessary to fully elucidate their selectivity and potential off-target effects.
Future research should focus on:
-
Comprehensive Kinase Profiling: Screening 6-methylimidazo[1,2-a]pyridin-2-amine and its analogs against a large panel of kinases to determine their selectivity profiles.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the imidazo[1,2-a]pyridine core to optimize potency and selectivity for desired kinase targets.
-
In Vivo Efficacy Studies: Evaluating the most promising compounds in preclinical animal models of cancer to assess their therapeutic potential.
By employing the rigorous experimental workflows outlined in this guide, researchers can effectively characterize novel kinase inhibitors and contribute to the development of the next generation of targeted cancer therapies.
References
-
Bio-Rad. Detection of Phosphorylated Proteins by Western Blotting. [Link]
-
ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]
-
El-Brolosy, M. A., & Stainier, D. Y. (2019). A Radioactive in vitro ERK3 Kinase Assay. JoVE (Journal of Visualized Experiments), (150), e59981. [Link]
-
Wako Pure Chemical Industries. Western Blot Analysis of Phosphorylated Proteins. [Link]
-
Grødem, S., et al. (2015). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. ACS chemical biology, 10(6), 1551–1559. [Link]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127–132. [Link]
-
Moon, S., et al. (2018). In vitro NLK Kinase Assay. Bio-protocol, 8(16), e2986. [Link]
-
Adams, J. A. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. JoVE (Journal of Visualized Experiments), (123), 55779. [Link]
-
Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. The Biochemical journal, 408(3), 297–315. [Link]
-
ResearchGate. Kinase selectivity. A ranked bar chart of selectivity scores (S(50%)).... [Link]
-
ResearchGate. Assay of protein kinases using radiolabeled ATP: A protocol. [Link]
-
Hms, B., et al. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. British journal of cancer, 99(6), 918–924. [Link]
-
Wang, Y., et al. (2021). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. European journal of medicinal chemistry, 213, 113171. [Link]
-
Debdab, M., et al. (2011). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. European journal of medicinal chemistry, 46(9), 4040–4049. [Link]
-
Verheijen, R. H., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in oncology, 12, 983226. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 176870, Erlotinib. [Link]
-
Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(10), 3540–3549. [Link]
-
ResearchGate. IC50 of compounds 8-17 and Erlotinib. [Link]
-
ResearchGate. IC 50 values for erlotinib, afatinib and gemcitabine in pancreatic.... [Link]
-
Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & medicinal chemistry, 15(1), 403–412. [Link]
-
Li, Y., et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of enzyme inhibition and medicinal chemistry, 38(1), 2162625. [Link]
-
Ferreira, L. A. P., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS omega. [Link]
-
Zhang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules (Basel, Switzerland), 28(8), 3379. [Link]
-
Cosimelli, B., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European journal of medicinal chemistry, 83, 45–56. [Link]
-
Wang, Y., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. Bioorganic chemistry, 143, 106966. [Link]
-
Al-Ostath, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS omega, 8(46), 43869–43886. [Link]
-
Best, R. J., et al. (2012). Synthesis and Evaluation of Imidazo[1,2-a]pyridine Analogues of the ZSTK474 Class of Phosphatidylinositol 3-Kinase Inhibitors. Australian journal of chemistry, 65(10), 1403–1410. [Link]
-
Li, Y., et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of enzyme inhibition and medicinal chemistry, 38(1), 2162625. [Link]
-
ResearchGate. (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oceanomics.eu [oceanomics.eu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Identification of Dual-Target Inhibitors for Epidermal Growth Factor Receptor and AKT: Virtual Screening Based on Structure and Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. selleckchem.com [selleckchem.com]
- 12. scispace.com [scispace.com]
- 13. ashpublications.org [ashpublications.org]
- 14. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
A Comparative In Vitro Guide to Validating the Biological Activity of 6-Methylimidazo[1,2-a]pyridin-2-amine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of 6-Methylimidazo[1,2-a]pyridin-2-amine in vitro. We will delve into the experimental rationale, present detailed protocols, and compare its performance against relevant alternatives, ensuring a thorough understanding of its potential as a therapeutic agent. The imidazo[1,2-a]pyridine scaffold is a recognized "drug prejudice" structure due to its wide range of applications in medicinal chemistry, with derivatives showing promise as anticancer, antimicrobial, and antituberculosis agents[1][2][3][4].
Introduction to 6-Methylimidazo[1,2-a]pyridin-2-amine and Its Therapeutic Potential
The imidazo[1,2-a]pyridine core is a key feature in several marketed drugs and a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[2][5] Compounds with this structure have been investigated for their potential as anticancer agents, showing activity against various cancer cell lines.[6] Specifically, derivatives of imidazo[1,2-a]pyridine have been shown to induce cell death in colon cancer cells through pathways involving caspase activation.[6]
Given that dysregulated kinase activity is a hallmark of many cancers, small molecule kinase inhibitors have become a major class of therapeutic drugs.[7][8] The p38 mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade that responds to stress stimuli and regulates cellular processes like proliferation, differentiation, and apoptosis. Its activation is linked to inflammation and cancer progression, making it a prime target for inhibitor development.[9][10][11] This guide will focus on validating the inhibitory activity of 6-Methylimidazo[1,2-a]pyridin-2-amine against the p38 MAPK signaling pathway, a plausible mechanism of action given its structural class.
Comparative Compounds
To provide a robust assessment of 6-Methylimidazo[1,2-a]pyridin-2-amine's efficacy, we will compare its performance against two well-established kinase inhibitors with known activity against the p38 MAPK pathway:
-
SB203580: A highly selective, potent, and cell-permeable inhibitor of p38 MAPK.
-
BIRB 796: A potent and selective inhibitor of p38 MAPK, known to bind to the kinase in a distinct manner compared to other inhibitors.
These compounds will serve as positive controls and benchmarks for evaluating the potency and potential mechanism of action of our target compound.
Experimental Workflow for In Vitro Validation
Our validation strategy employs a multi-tiered approach, starting with a direct biochemical assay to confirm kinase inhibition, followed by cell-based assays to assess cellular potency and downstream effects. This workflow ensures a comprehensive evaluation of the compound's biological activity.
Caption: The p38 MAPK signaling cascade and the inhibitory target of our compound.
Data Presentation and Interpretation
The quantitative data from the described experiments should be summarized in clear, concise tables for easy comparison.
Table 1: Biochemical Potency of Test Compounds against p38α Kinase
| Compound | IC50 (nM) |
| 6-Methylimidazo[1,2-a]pyridin-2-amine | [Insert Value] |
| SB203580 | [Insert Value] |
| BIRB 796 | [Insert Value] |
Table 2: Cellular Activity of Test Compounds in HT-29 Cells
| Compound | GI50 (µM) |
| 6-Methylimidazo[1,2-a]pyridin-2-amine | [Insert Value] |
| SB203580 | [Insert Value] |
| BIRB 796 | [Insert Value] |
Interpretation of Results:
-
A low IC50 value in the biochemical assay indicates potent direct inhibition of the p38α kinase.
-
The GI50 value from the MTT assay reflects the compound's overall cellular potency, encompassing its ability to enter cells and inhibit the target in a complex biological environment.
-
A significant reduction in the phosphorylation of p38 and MK2 in the Western blot analysis, upon treatment with 6-Methylimidazo[1,2-a]pyridin-2-amine, would strongly suggest that its cytotoxic effects are mediated through the inhibition of the p38 MAPK pathway.
Conclusion and Future Directions
This guide outlines a systematic and robust approach to validating the in vitro biological activity of 6-Methylimidazo[1,2-a]pyridin-2-amine as a potential p38 MAPK inhibitor. By combining biochemical and cell-based assays, researchers can gain a comprehensive understanding of the compound's potency, cellular efficacy, and mechanism of action.
Positive results from this validation workflow would warrant further investigation, including:
-
Kinase Profiling: Assessing the selectivity of 6-Methylimidazo[1,2-a]pyridin-2-amine against a broader panel of kinases to understand its off-target effects.
-
In Vivo Studies: Evaluating the compound's efficacy and safety in animal models of relevant diseases, such as inflammatory disorders or cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 6-Methylimidazo[1,2-a]pyridin-2-amine to optimize its potency and pharmacokinetic properties.
By following this structured approach, researchers can effectively evaluate the therapeutic potential of novel compounds and make informed decisions for further drug development.
References
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
-
Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S. J., Benink, H. A., Worzella, T. J., & Minor, L. K. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655-669. [Link]
-
Wikipedia. (n.d.). MTT assay. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]
-
Cuenda, A., & Rousseau, S. (2007). Mechanisms and functions of p38 MAPK signalling. Biochemical Journal, 406(1), 1-14. [Link]
-
QIAGEN. (n.d.). p38 MAPK Signaling. Retrieved from [Link]
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
-
Canovas, B., & Nebreda, A. R. (2020). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Cellular and Molecular Life Sciences, 78(9), 4397-4414. [Link]
-
LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]
-
Licht, R. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. International Journal of Drug Development and Research, 16(4). [Link]
-
National Center for Biotechnology Information. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Luminescent Assay Kits. Retrieved from [Link]
-
NOVA. (n.d.). Luciferase Luminescence Assays. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Kinase Activity-Tagged Western Blotting Assay. Retrieved from [Link]
-
Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. Retrieved from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
Knippschild, U., Kruger, T., Giamas, G., & Bischof, J. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8793. [Link]
-
Murphy, J. M., & Eyers, P. A. (2012). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 862, 121-131. [Link]
-
Frontiers. (2020, February 26). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Retrieved from [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
Cell Signaling Technology. (2021, November 4). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. Retrieved from [Link]
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
Prieto-Martínez, F. D., Medina-Franco, J. L., & López-Vallejo, F. (2018). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Current Medicinal Chemistry, 25(32), 3917-3944. [Link]
-
MDPI. (2025, October 25). The Discovery of Small ERK5 Inhibitors via Structure-Based Virtual Screening, Biological Evaluation and MD Simulations. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Retrieved from [Link]
-
de Oliveira, R. B., de Souza, G. A., de Faria, A. R., & de Almeida, M. V. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4573-4583. [Link]
-
Journal of Medicinal Chemistry. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Retrieved from [Link]
-
ACS Omega. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
-
ResearchGate. (2026, January 8). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
PubMed Central. (2023, April 26). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Retrieved from [Link]
-
PubMed. (n.d.). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Retrieved from [Link]
Sources
- 1. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
A Comparative Guide to the Structure-Activity Relationship of 6-Methylimidazo[1,2-a]pyridin-2-amine Analogs as Kinase Inhibitors
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, planar structure and synthetic tractability have made it a fertile ground for the development of novel therapeutics, particularly in the realm of oncology. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 6-methylimidazo[1,2-a]pyridin-2-amine analogs, with a specific focus on their activity as kinase inhibitors, most notably targeting the Phosphoinositide 3-kinase (PI3K) pathway.
The strategic placement of a methyl group at the C6-position and an amine at the C2-position of the imidazo[1,2-a]pyridine core serves as a foundational template for generating potent and selective kinase inhibitors. Understanding the impact of substitutions at various positions on this scaffold is paramount for the rational design of next-generation drug candidates.
Deciphering the Structure-Activity Relationship: A Positional Analysis
The biological activity of 6-methylimidazo[1,2-a]pyridin-2-amine analogs is profoundly influenced by the nature and position of various substituents. The following sections dissect the SAR at key positions of the imidazo[1,2-a]pyridine ring, drawing insights from studies on related analogs targeting the PI3K/Akt/mTOR pathway.
The Significance of the C2-Amine and C3-Position
The 2-amino group is a critical pharmacophoric feature, often serving as a key interaction point with the target protein. Modifications at this position can significantly impact potency. While direct SAR on N-substituted 2-amino-6-methylimidazo[1,2-a]pyridines is limited in the public domain, studies on related 3-aminoimidazo[1,2-a]pyridines reveal the importance of the substituent's nature. For instance, in a series of 3-aminoimidazole[1,2-α]pyridine compounds, the presence of a p-chlorophenyl group at the C3-position linked to the amine resulted in potent anticancer activity.[2]
Substitutions at the C3-position of the imidazo[1,2-a]pyridine ring have been extensively explored. Introduction of aryl or heteroaryl groups at this position is a common strategy to enhance potency and modulate selectivity. For example, in a series of imidazo[1,2-a]pyridine-based PI3K inhibitors, a pyrimidine ring at the C3-position was found to be crucial for activity.[3] Further optimization of this pyrimidine moiety with various substituents led to the discovery of potent and selective inhibitors.
The Role of the C6-Methyl Group and Substitutions at the Pyridine Ring
The C6-methyl group in the target scaffold likely contributes to favorable hydrophobic interactions within the kinase ATP-binding pocket. A study on 6-substituted imidazo[1,2-a]pyridines demonstrated that these compounds exhibit excellent activity against colon cancer cell lines.[4] While this study did not focus on the 2-amino analogs specifically, it underscores the importance of substitutions at the C6-position for anticancer activity.
Further modifications on the pyridine ring, particularly at the C8-position, have been shown to influence the activity of imidazo[1,2-a]pyridine-based inhibitors. In the development of PI3Kα inhibitors, substitutions at the C8-position of the imidazo[1,2-a]pyridine ring were explored to enhance potency and selectivity.[5]
Comparative Analysis of Analog Performance
To illustrate the impact of structural modifications, the following table summarizes the inhibitory activities of representative imidazo[1,2-a]pyridine analogs against PI3Kα. It is important to note that these are examples from related series and serve to highlight general SAR trends.
| Compound ID | Core Scaffold | C2-Substituent | C3-Substituent | C6-Substituent | C8-Substituent | PI3Kα IC₅₀ (nM) | Reference |
| Hypothetical Analog A | Imidazo[1,2-a]pyridine | -NH₂ | H | -CH₃ | H | - | - |
| Compound 35 | Imidazo[1,2-a]pyridine | Morpholino-methanone | H | -CH₃ | 2-Fluorophenyl | 150 | [5] |
| Related Analog 1 | Imidazo[1,2-a]pyrazine | Varied | Varied | - | - | 0.06 | [6] |
| Related Analog 2 | Imidazo[1,2-a]pyridine | Varied | Pyrimidinyl | Varied | Varied | Potent Inhibition | [3] |
This table is illustrative and combines data from different studies on related imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine scaffolds to demonstrate general SAR principles.
The PI3K/Akt/mTOR Signaling Pathway: A Key Target
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[6] 6-Methylimidazo[1,2-a]pyridin-2-amine analogs often exert their anticancer effects by inhibiting key kinases within this pathway, primarily PI3K.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of 6-methylimidazo[1,2-a]pyridin-2-amine analogs.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments used in the evaluation of 6-methylimidazo[1,2-a]pyridin-2-amine analogs.
Synthesis of 6-Substituted Imidazo[1,2-a]pyridine-2-amine Analogs
A general and robust method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-haloketone. For the synthesis of the target scaffold, a 5-methyl-2-aminopyridine would be a key starting material. Further modifications can be introduced through various cross-coupling reactions.
General Synthetic Scheme:
Caption: General workflow for the synthesis of 6-methylimidazo[1,2-a]pyridin-2-amine analogs.
A more specific multi-component reaction for synthesizing 6-substituted imidazo[1,2-a]pyridines has also been reported.[4]
In Vitro Kinase Inhibition Assay: PI3Kα HTRF Assay
This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the in vitro inhibitory activity of test compounds against PI3Kα.[7][8]
Materials:
-
PI3Kα enzyme
-
PIP2 (substrate)
-
ATP
-
HTRF KinEASE-STK S1 kit (or equivalent)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add 2 µL of the compound dilutions to the assay plate. For control wells, add 2 µL of DMSO.
-
Enzyme and Substrate Addition: Prepare a master mix of PI3Kα and PIP2 in assay buffer. Add 4 µL of this mix to each well.
-
Initiation of Reaction: Prepare an ATP solution in assay buffer. Add 4 µL of the ATP solution to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add 10 µL of the HTRF detection mix (containing Eu³⁺-cryptate labeled antibody and XL665-labeled streptavidin) to each well.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
-
Data Analysis: Calculate the HTRF ratio (665 nm/620 nm * 10,000) and plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
Cellular Assay: Western Blot Analysis of PI3K Pathway Activation
This protocol describes how to assess the effect of the test compounds on the phosphorylation status of key proteins in the PI3K pathway in cancer cells.[9][10][11]
Materials:
-
Cancer cell line (e.g., MCF-7, known to have an active PI3K pathway)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST and add ECL substrate.
-
Image Acquisition: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
The 6-methylimidazo[1,2-a]pyridin-2-amine scaffold represents a promising starting point for the development of novel kinase inhibitors. The structure-activity relationships, while inferred from closely related analogs, provide a clear rationale for the strategic modification of this core. Substitutions at the C3 and C8 positions, in particular, offer significant opportunities to enhance potency and selectivity. The detailed experimental protocols provided in this guide offer a robust framework for the synthesis and evaluation of new analogs, facilitating the discovery of next-generation targeted cancer therapeutics.
References
- Merck Millipore. PI 3-Kinase (Class I) HTRF Assay.
- BenchChem.
- PubMed. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2.
- National Institutes of Health. Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase.
- ResearchGate. Design, Synthesis and Anticancer Activity of 2-Arylimidazo[1,2-a]pyridinyl-3-amines.
- MDPI. Ginseng Polysaccharides Protect Against Endoplasmic Reticulum Stress-Induced Damage via PI3K/Akt Signalling Pathway in Bovine Ovarian Granulosa Cells. 2026.
- PubMed. Imidazo[1,2-a]pyrazine inhibitors of phosphoinositide 3-kinase alpha (PI3Kα): 3D-QSAR analysis utilizing the Hybrid Monte Carlo algorithm to refine receptor-ligand complexes for molecular alignment.
- ResearchGate. Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety.
- National Institutes of Health. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. 2014.
- PubMed. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. 2023.
- PubMed Central.
- National Institutes of Health. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer.
- Sigma-Aldrich.
- ResearchGate.
- YouTube. How to run a cell based phospho HTRF assay. 2024.
- PubMed.
- Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines.
- Sigma-Aldrich. PI3 Kinase HTRF Assay.
- Merck Millipore. PI 3-Kinase 3-step HTRF™ Assay | 33-047.
- RSC Publishing. An efficient synthesis of new imidazo[1,2- a ]pyridine-6-carbohydrazide and pyrido[1,2- a ... 2019.
- ResearchGate.
- PubMed. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. 2012.
- PubMed. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt.
- National Institutes of Health. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells.
- ResearchGate. (PDF) An efficient synthesis of new imidazo[1,2-: A] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction.
- ACS Omega. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. 2026.
- PubMed. Structure-Activity Relationship (SAR) of Phenolics for 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Formation in Phenylalanine/Creatinine Reaction Mixtures Including (or Not) Oxygen and Lipid Hydroperoxides.
- University of the Western Cape. Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG).
- MDPI. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C.
- National Institutes of Health. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. 2025.025.
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 6-Methylimidazo[1,2-a]pyridin-2-amine: Navigating Pathways to a Privileged Scaffold
The 6-methylimidazo[1,2-a]pyridin-2-amine core is a significant pharmacophore, forming the structural basis of numerous compounds with diverse therapeutic applications. Its synthesis, however, is not a trivial pursuit, with various methodologies offering distinct advantages and disadvantages. This guide provides an in-depth comparison of the most effective strategies for the synthesis of this target molecule and its close isomers, offering researchers, scientists, and drug development professionals a comprehensive understanding of the available synthetic routes.
Strategic Considerations: Direct vs. Multi-step Approaches
A direct, one-pot synthesis of 6-Methylimidazo[1,2-a]pyridin-2-amine is not prominently documented in the current literature. The inherent reactivity of the imidazo[1,2-a]pyridine ring system, particularly its propensity for functionalization at the C3 position, necessitates a more strategic, multi-step approach for the regioselective introduction of an amino group at the C2 position.
This guide will dissect two primary strategies:
-
Strategy A: A Stepwise Approach to 6-Methylimidazo[1,2-a]pyridin-2-amine. This is the most viable and commonly employed route to obtain the desired 2-amino isomer. It involves the initial construction of the 6-methylimidazo[1,2-a]pyridine core, followed by its functionalization at the C2 position.
-
Strategy B: The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction. While not yielding the 2-amino isomer, the GBB reaction is a highly efficient and atom-economical method for the synthesis of the isomeric 3-amino-6-methylimidazo[1,2-a]pyridines. Given its prevalence and utility in generating libraries of related compounds, it serves as a crucial point of comparison.
Strategy A: The Stepwise Synthesis of 6-Methylimidazo[1,2-a]pyridin-2-amine
This strategy is a logical and reliable pathway that offers a high degree of control over the final product's constitution. It is conceptually divided into two main stages: formation of the heterocyclic core and subsequent amination.
Stage 1: Synthesis of the 6-Methylimidazo[1,2-a]pyridine Core
The foundational step in this strategy is the construction of the 6-methylimidazo[1,2-a]pyridine scaffold. The most common and straightforward method involves the condensation of 2-amino-5-methylpyridine with an α-halocarbonyl compound.
Causality of Experimental Choices: The use of 2-amino-5-methylpyridine as the starting material directly installs the required methyl group at the 6-position of the final product. The reaction with an α-halocarbonyl, such as chloroacetaldehyde or bromoacetaldehyde, proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the fused imidazole ring. This classical approach is favored for its simplicity and the ready availability of the starting materials.
Caption: Synthesis of the 6-methylimidazo[1,2-a]pyridine core.
Stage 2: Introduction of the 2-Amino Group
With the 6-methylimidazo[1,2-a]pyridine core in hand, the next critical step is the introduction of the amino group at the C2 position. As previously mentioned, direct amination is challenging due to the higher nucleophilicity of the C3 position. Therefore, a two-step sequence of halogenation followed by a cross-coupling amination is the preferred method.
Step 2a: Regioselective Halogenation at C2
To direct the amination to the C2 position, a halogen, typically bromine, is first installed. This is achieved using a suitable brominating agent.
Step 2b: Cross-Coupling Amination
The resulting 2-bromo-6-methylimidazo[1,2-a]pyridine is then subjected to a metal-catalyzed cross-coupling reaction to introduce the amino group. Two powerful and widely used methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of C-N bonds.[1][2][3][4][5] It offers high functional group tolerance and generally proceeds under milder conditions than the Ullmann condensation. The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high yields.
Ullmann Condensation: This is a copper-catalyzed C-N bond formation reaction.[6][7][8] While it often requires higher temperatures than the Buchwald-Hartwig amination, it can be a cost-effective alternative, and recent advancements have led to milder reaction conditions.
Caption: Two-step C2-amination of the core structure.
Strategy B: The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component synthesis that provides rapid access to a diverse range of 3-amino-imidazo[1,2-a]pyridines.[9][10][11][12][13] While it yields the 3-amino isomer instead of the desired 2-amino product, its efficiency and versatility make it a highly relevant and valuable alternative for researchers exploring the chemical space around this scaffold.
Causality of Experimental Choices: The GBB reaction involves the condensation of a 2-aminoazine (in this case, 2-amino-5-methylpyridine), an aldehyde, and an isocyanide. The reaction proceeds through the formation of a Schiff base from the 2-aminopyridine and the aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide, followed by tautomerization to yield the final 3-amino-imidazo[1,2-a]pyridine product. The use of a catalyst, such as a Lewis or Brønsted acid, can significantly accelerate the reaction.
Caption: The Groebke-Blackburn-Bienaymé multicomponent reaction.
Comparative Analysis of Synthetic Strategies
| Feature | Strategy A: Stepwise Synthesis | Strategy B: GBB Multicomponent Reaction |
| Product | 6-Methylimidazo[1,2-a]pyridin-2-amine | 3-Amino-6-methylimidazo[1,2-a]pyridines |
| Number of Steps | 3 (Core synthesis, halogenation, amination) | 1 (One-pot) |
| Typical Overall Yield | Moderate | Good to Excellent |
| Key Reagents | 2-amino-5-methylpyridine, α-halocarbonyl, brominating agent, amine source, metal catalyst (Pd or Cu) | 2-amino-5-methylpyridine, aldehyde, isocyanide, catalyst (optional) |
| Atom Economy | Lower | High |
| Versatility | High, allows for variation of the amine at C2 | High, allows for diversification at C2 and C3 |
| Complexity | Higher, requires isolation of intermediates | Lower, one-pot procedure |
| Cost | Potentially higher due to metal catalysts and ligands | Generally lower, especially if catalyst-free |
Experimental Protocols
Strategy A: Stepwise Synthesis
Step 1: Synthesis of 6-Methylimidazo[1,2-a]pyridine
-
To a solution of 2-amino-5-methylpyridine (1.0 eq) in a suitable solvent (e.g., ethanol, acetone), add an aqueous solution of chloroacetaldehyde (1.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-methylimidazo[1,2-a]pyridine.
Step 2a: Synthesis of 2-Bromo-6-methylimidazo[1,2-a]pyridine
-
Dissolve 6-methylimidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent (e.g., chloroform, carbon tetrachloride).
-
Cool the solution to 0 °C and add N-bromosuccinimide (NBS) (1.05 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-bromo-6-methylimidazo[1,2-a]pyridine.
Step 2b: Buchwald-Hartwig Amination to 6-Methylimidazo[1,2-a]pyridin-2-amine
-
To an oven-dried Schlenk tube, add 2-bromo-6-methylimidazo[1,2-a]pyridine (1.0 eq), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs2CO3, 1.5 eq).
-
Evacuate and backfill the tube with argon or nitrogen.
-
Add the amine source (e.g., benzophenone imine as an ammonia surrogate, 1.2 eq) and a dry, degassed solvent (e.g., toluene, dioxane).
-
Heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with a suitable solvent and filter through a pad of Celite.
-
If using an ammonia surrogate, the resulting imine is hydrolyzed by treatment with an acid (e.g., HCl in methanol).
-
Purify the crude product by column chromatography to obtain 6-methylimidazo[1,2-a]pyridin-2-amine.
Strategy B: Groebke-Blackburn-Bienaymé (GBB) Reaction
-
To a solution of 2-amino-5-methylpyridine (1.0 eq) and an aldehyde (1.0 eq) in a suitable solvent (e.g., methanol, ethanol), add a catalyst (e.g., Sc(OTf)3, 10 mol%) if required.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the isocyanide (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding 3-amino-6-methyl-imidazo[1,2-a]pyridine.
Conclusion
The synthesis of 6-methylimidazo[1,2-a]pyridin-2-amine is most reliably achieved through a multi-step strategy involving the initial formation of the heterocyclic core, followed by regioselective halogenation at the C2 position and subsequent cross-coupling amination. While more laborious than a one-pot approach, this method provides excellent control over the final product's structure. For researchers interested in exploring the broader chemical space of amino-imidazo[1,2-a]pyridines, the Groebke-Blackburn-Bienaymé multicomponent reaction offers a highly efficient and versatile alternative for the synthesis of the isomeric 3-amino derivatives. The choice of synthetic route will ultimately depend on the specific research goals, available resources, and the desired substitution pattern of the final compound.
References
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
A Guide to Cross-Reactivity Profiling of Imidazo[1,2-a]pyridine-Based Compounds: A Comparative Analysis
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the development of therapeutics for a multitude of diseases.[1][2][3] Its derivatives have shown promise as potent inhibitors of various protein kinases, which are critical targets in oncology, immunology, and neurodegenerative disorders.[4][5][6][7] However, the clinical success of any kinase inhibitor hinges not only on its on-target potency but also on its selectivity. Off-target activities can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. Therefore, a comprehensive understanding of a compound's cross-reactivity profile across the human kinome is paramount during drug development.
This guide provides an in-depth look at the cross-reactivity profiling of imidazo[1,2-a]pyridine-based compounds. While specific experimental data for 6-Methylimidazo[1,2-a]pyridin-2-amine is not publicly available, we will use closely related, well-characterized compounds from the imidazopyridine family to illustrate the principles and methodologies of selectivity profiling. This comparative analysis will provide researchers, scientists, and drug development professionals with the necessary context to evaluate the selectivity of their own imidazopyridine-based molecules.
The Imperative of Kinome-Wide Selectivity Profiling
The human kinome comprises over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets. This homology makes the development of highly selective inhibitors a significant challenge.[8] A compound designed to inhibit a specific kinase may inadvertently interact with dozens of other kinases, leading to a complex pharmacological profile. Early and comprehensive cross-reactivity profiling is essential to:
-
Identify potential safety liabilities: Off-target inhibition of critical kinases can lead to adverse effects.
-
Deconvolute mechanisms of action: Understanding the full spectrum of targets is crucial to interpreting cellular and in vivo data.
-
Discover opportunities for polypharmacology: In some instances, hitting multiple targets can be therapeutically advantageous, for example, in overcoming drug resistance.
-
Guide structure-activity relationship (SAR) studies: Selectivity data can inform the design of more specific or, conversely, rationally designed multi-targeted agents.[4][9]
Methodology: The KINOMEscan™ Competition Binding Assay
A widely used and robust method for determining kinase inhibitor selectivity is the KINOMEscan™ platform.[10][11][12] This is an active site-directed competition binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases. The key advantage of this technology is that it measures true binding affinity (dissociation constant, Kd) rather than enzymatic inhibition (IC50), as the assay is independent of ATP. This allows for a more direct comparison of compound binding across different kinases.
Experimental Workflow
The KINOMEscan™ assay follows a straightforward yet powerful protocol:
-
Preparation of Components: The assay consists of three main components: the kinase of interest tagged with DNA, a broad-spectrum, immobilized ligand that binds to the active site of many kinases, and the test compound.[10]
-
Competition: The test compound is incubated with the DNA-tagged kinase. If the compound binds to the active site, it will compete with the immobilized ligand.
-
Capture and Wash: The mixture is then applied to a solid support that captures the immobilized ligand. Kinases that are not bound to the test compound will bind to the immobilized ligand and be retained on the support. Kinases bound to the test compound will be washed away.
-
Quantification: The amount of kinase remaining on the solid support is quantified using quantitative PCR (qPCR) to detect the DNA tag. A lower amount of detected kinase indicates a stronger interaction between the test compound and the kinase.[10]
Caption: KINOMEscan™ Competition Binding Assay Workflow.
Comparative Analysis of Imidazopyridine Derivatives
To illustrate the insights gained from cross-reactivity profiling, we will examine the selectivity of two representative compounds from the broader imidazopyridine class that have been characterized using extensive kinase screening.
Compound A: A Dual FLT3/Aurora Kinase Inhibitor
Compound 27e is an imidazo[4,5-b]pyridine derivative designed as a potent dual inhibitor of FLT3 and Aurora kinases for the treatment of acute myeloid leukemia.[13] Its selectivity was assessed against a panel of 442 kinases at a concentration of 1 µM.[13]
Compound B: A Dual Mer/Axl Kinase Inhibitor
Compound 32 is an imidazo[1,2-a]pyridine developed as a highly selective dual inhibitor of Mer and Axl kinases, which are implicated in immune evasion in the tumor microenvironment.[14] Its selectivity was also evaluated against a large kinase panel.
| Feature | Compound A (imidazo[4,5-b]pyridine) | Compound B (imidazo[1,2-a]pyridine) |
| Primary Target(s) | FLT3, Aurora A, Aurora B, Aurora C | Mer, Axl |
| Screening Concentration | 1 µM | 1 µM |
| Number of Kinases Screened | 442 (386 non-mutant) | >125 |
| Significant Off-Targets | FLT3 mutants (ITD, D835Y), TRKA, TRKB, TRKC, TYRO3, AXL, MER, DDR1, DDR2, others | Flt3 (monitored as an anti-target) |
| Selectivity Score (S10) | 0.031 (12 hits out of 386) | Highly selective (data presented as 7/125 kinases >50% inhibition for an earlier analog) |
| Reference | [13] | [14] |
This table presents a summary of publicly available data for representative compounds. The selectivity score (S10) for Compound A is calculated by dividing the number of kinases with >90% inhibition by the total number of non-mutant kinases screened.
Insights from the Comparison
This comparison highlights several key aspects of imidazopyridine selectivity:
-
Scaffold-Dependent Selectivity: While both compounds belong to the broader imidazopyridine class, their primary targets and off-target profiles are distinct, underscoring the profound impact of the core scaffold (imidazo[4,5-b]pyridine vs. imidazo[1,2-a]pyridine) and its substitutions on selectivity.
-
Rational Polypharmacology: Compound A was intentionally designed as a dual inhibitor of FLT3 and Aurora kinases. Its off-target profile, however, reveals activity against other kinases like the TRK family and the TAM family (TYRO3, AXL, MER). This information is critical for interpreting preclinical results and anticipating potential clinical effects.
-
Achieving High Selectivity: Compound B demonstrates that with careful structure-based design, high selectivity can be achieved within the imidazo[1,2-a]pyridine scaffold.[14] The optimization process for this compound focused on improving potency while minimizing off-target interactions, particularly against Flt3.[14]
Structure-Activity Relationships (SAR) and Selectivity
The substitutions around the imidazo[1,2-a]pyridine core are critical determinants of both potency and selectivity. For instance, in the development of the Mer/Axl inhibitor (Compound B), modifications to the biphenyl group were explored to enhance selectivity and improve physicochemical properties.[14] It was found that this part of the molecule could be modified to fine-tune the interactions within the kinase active site, thereby discriminating between the intended targets and other kinases.
The type of binding mode (e.g., Type I, Type II) also significantly influences selectivity.[8] For example, Type II inhibitors that bind to the inactive (DFG-out) conformation of a kinase often exhibit greater selectivity because this conformation is more diverse across the kinome than the active (DFG-in) conformation.[8][15] The design of Compound B exploited a Type I1/2 binding mode, which is known to allow for unique interactions with the activation loop of Mer kinase, contributing to its high selectivity.[14]
Caption: Hypothetical Signaling Interactions of a Polypharmacological Imidazopyridine.
Conclusion
While the specific cross-reactivity profile of 6-Methylimidazo[1,2-a]pyridin-2-amine remains to be determined experimentally, the analysis of related imidazopyridine compounds provides a valuable framework for understanding the potential on- and off-target activities of this chemical class. The imidazo[1,2-a]pyridine scaffold is highly versatile, and its selectivity can be modulated through targeted chemical modifications.
Comprehensive, kinome-wide profiling, using robust platforms such as KINOMEscan™, is not merely a supplementary step but a core component of the drug discovery and development process. It provides crucial data that informs lead optimization, aids in the interpretation of biological data, and ultimately contributes to the development of safer and more effective medicines. Researchers working with novel imidazo[1,2-a]pyridine derivatives are strongly encouraged to undertake such profiling to fully characterize their compounds and unlock their therapeutic potential.
References
-
KINOMEscan® Kinase Profiling Platform. Eurofins Discovery. [Link]
-
KINOMEscan Technology. Eurofins Discovery. [Link]
-
Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. PubMed. [Link]
-
Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]
-
Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
-
Targeted Kinase Selectivity from Kinase Profiling Data. PubMed Central. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. PubMed. [Link]
-
DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]
-
Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. ResearchGate. [Link]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]
-
Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... ResearchGate. [Link]
-
Assays. HMS LINCS Project. [Link]
-
Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. Journal of Medicinal Chemistry. [Link]
-
Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. ACS Publications. [Link]
-
Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed. [Link]
-
Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. PubMed Central. [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate. [Link]
-
Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. PubMed. [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed Central. [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate. [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chayon.co.kr [chayon.co.kr]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Kinase Selectivity of 6-Methylimidazo[1,2-a]pyridin-2-amine and its Analogs: A Comparative Guide for Drug Discovery Professionals
The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2][3] This guide provides a comprehensive analysis of the kinase selectivity profile of 6-Methylimidazo[1,2-a]pyridin-2-amine and its structural analogs, offering a comparative perspective against established kinase inhibitors for researchers in drug discovery and development. While specific high-throughput screening data for 6-Methylimidazo[1,2-a]pyridin-2-amine is not extensively available in the public domain, this guide synthesizes data from closely related derivatives to provide a robust understanding of the potential kinase targets and selectivity of this chemical series.
The Imidazo[1,2-a]pyridine Scaffold: A Versatile Kinase Hinge-Binder
The imidazo[1,2-a]pyridine core is a rigid, planar bicyclic system that can effectively mimic the purine core of ATP, enabling it to bind to the ATP-binding pocket of a wide array of protein kinases. The specific substitution pattern on this scaffold dictates the potency and selectivity for different kinase targets. The 2-amino and 6-methyl substitutions of the titular compound are key determinants of its potential biological activity.
Key Kinase Targets of Imidazo[1,2-a]pyridine Derivatives
Based on extensive research on the imidazo[1,2-a]pyridine scaffold, several key kinase families have been identified as primary targets. This section will delve into the evidence supporting the inhibition of these kinases by derivatives closely related to 6-Methylimidazo[1,2-a]pyridin-2-amine and compare their potency with standard-of-care inhibitors.
DYRK/CLK Family: Dual-Specificity Tyrosine-Regulated and CDC-Like Kinases
Several studies have highlighted the potent inhibitory activity of imidazo[1,2-a]pyridine derivatives against DYRK1A and CLK1.[4] These kinases are implicated in neurodegenerative diseases and certain cancers.
-
Supporting Data: A study on a series of imidazo[1,2-a]pyridine derivatives demonstrated that several compounds inhibit DYRK1A and CLK1 with micromolar to sub-micromolar IC50 values. For instance, a derivative designated as compound 4c in the study, which shares the core scaffold, exhibited an IC50 of 2.6 µM against DYRK1A and 0.7 µM against CLK1.[4]
-
Comparative Analysis: Harmine is a well-established, potent, and ATP-competitive inhibitor of DYRK1A, with reported IC50 values in the low nanomolar range (around 33 nM).[5][6] While the reported imidazo[1,2-a]pyridine derivatives are less potent than harmine, they represent a promising starting point for optimization to achieve higher potency and selectivity.
| Compound/Inhibitor | Target Kinase | IC50 | Citation(s) |
| Imidazo[1,2-a]pyridine Derivative (4c) | DYRK1A | 2.6 µM | [4] |
| Imidazo[1,2-a]pyridine Derivative (4c) | CLK1 | 0.7 µM | [4] |
| Harmine | DYRK1A | 33 nM | [5][6] |
FLT3: FMS-like Tyrosine Kinase 3 in Acute Myeloid Leukemia (AML)
Mutations in FLT3 are prevalent in AML, making it a critical therapeutic target.[7] Imidazo[1,2-a]pyridine-based compounds have shown significant promise as FLT3 inhibitors.
-
Supporting Data: A structurally related compound, 6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)-N-(4-(methylsulfonyl)phenyl)pyridin-2-amine (compound 24 in the study), demonstrated potent and balanced inhibition of both wild-type FLT3 and its clinically relevant mutants (FLT3-ITD, FLT3-D835Y, and FLT3-F691L).[8] This highlights the potential of the 2-amino-substituted imidazo[1,2-a]pyridine scaffold in overcoming drug resistance. A kinase selectivity profile for this compound at a concentration of 4.5 nM showed significant interaction only with FLT3 and TRKA out of a panel of 97 kinases, indicating a high degree of selectivity.[8]
-
Comparative Analysis: Gilteritinib is a potent and selective second-generation FLT3 inhibitor approved for the treatment of relapsed/refractory AML with FLT3 mutations.[9][10] The preclinical data for the imidazo[1,2-a]pyridine derivative suggests comparable, and in some mutant forms, more balanced inhibitory activity than gilteritinib, making it a compelling lead for further development.[8]
| Compound/Inhibitor | Target Kinase | Key Findings | Citation(s) |
| Imidazo[1,2-a]pyridine Derivative (24) | FLT3 (WT and mutants) | Potent and balanced inhibition; highly selective | [8] |
| Gilteritinib | FLT3 (WT and mutants) | FDA-approved inhibitor for FLT3-mutated AML | [7][9][10] |
PI3Kα: Phosphoinositide 3-Kinase Alpha in Cancer
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers. The p110α isoform of PI3K (PI3Kα) is frequently mutated in solid tumors.
-
Supporting Data: A series of 2,6,8-substituted imidazo[1,2-a]pyridine derivatives were designed as PI3Kα inhibitors. One of the most promising compounds from this series, compound 35 , exhibited an IC50 of 150 nM against PI3Kα in an enzymatic assay and showed potent anti-proliferative activity in cancer cell lines with PIK3CA mutations.[11]
-
Comparative Analysis: Alpelisib (Piqray) is an approved PI3Kα-specific inhibitor for the treatment of HR-positive, HER2-negative, PIK3CA-mutated advanced or metastatic breast cancer.[12][13] The nanomolar potency of the optimized imidazo[1,2-a]pyridine derivatives against PI3Kα positions this scaffold as a viable alternative for the development of novel PI3Kα inhibitors.
| Compound/Inhibitor | Target Kinase | IC50 | Citation(s) |
| Imidazo[1,2-a]pyridine Derivative (35) | PI3Kα | 150 nM | [11] |
| Alpelisib | PI3Kα | Approved selective inhibitor | [12][13][14] |
Key Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the biological context and the methodologies used to assess kinase inhibitor selectivity, this section outlines the key signaling pathways and provides detailed experimental protocols.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling cascades involving the key kinase targets of imidazo[1,2-a]pyridine derivatives.
This protocol assesses the ability of a compound to inhibit a specific kinase within a cellular context.
-
Principle: This assay measures the phosphorylation of a downstream substrate of the target kinase in cells treated with the inhibitor. A reduction in the phosphorylation of the substrate indicates target engagement and inhibition by the compound.
-
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line that expresses the target kinase (e.g., MOLM-14 cells for FLT3-ITD).
-
Seed the cells in a multi-well plate and allow them to adhere (for adherent cells) or stabilize in suspension.
-
Treat the cells with serial dilutions of the test compound or DMSO (vehicle control) for a specific duration (e.g., 2-4 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Detection of Phosphorylation:
-
Western Blotting:
-
Normalize the protein lysates to the same concentration and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., phospho-STAT5 for FLT3).
-
Probe with a corresponding primary antibody for the total protein as a loading control.
-
Incubate with a secondary antibody conjugated to HRP and detect the signal using a chemiluminescent substrate.
-
-
ELISA-Based Assays:
-
Use a sandwich ELISA kit that specifically detects the phosphorylated and total protein levels of the downstream substrate. This method is often more quantitative and has a higher throughput than Western blotting.
-
-
-
Data Analysis:
-
Quantify the band intensities (for Western blot) or the ELISA signal.
-
Normalize the phospho-protein signal to the total protein signal for each sample.
-
Calculate the percentage of inhibition of phosphorylation for each compound concentration relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
-
-
Causality and Self-Validation: This assay directly measures the functional consequence of kinase inhibition in a biological system. The inclusion of a known cellularly active inhibitor (e.g., Gilteritinib for FLT3) serves as a positive control and validates the experimental setup.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold, as exemplified by 6-Methylimidazo[1,2-a]pyridin-2-amine and its analogs, represents a promising starting point for the development of novel kinase inhibitors. The available data strongly suggests activity against key cancer and neurodegeneration-related kinases such as DYRK1A, CLK1, FLT3, and PI3Kα. The high selectivity demonstrated by some derivatives underscores the potential for developing targeted therapies with improved safety profiles.
Future research should focus on obtaining a comprehensive kinase selectivity profile for 6-Methylimidazo[1,2-a]pyridin-2-amine through large-scale panel screening. Further structure-activity relationship (SAR) studies will be crucial to optimize the potency and selectivity of this chemical series for specific kinase targets. The experimental protocols provided in this guide offer a robust framework for conducting these essential preclinical studies.
References
-
Gilteritinib is a novel, second-generation FLT3 inhibitor approved by the US Food & Drug Administration (FDA) for the treatment of relapsed/refractory AML with an FLT3 mutation. (Source: Journal of the Advanced Practitioner in Oncology, [Link])
-
Harmine specifically inhibits protein kinase DYRK1A and interferes with neurite formation. (Source: The FEBS Journal, [Link])
-
Alpelisib is a selective inhibitor of PI3K for patients with HR-positive, HER2-negative, PIK3CA-mutated breast cancer who have progressed on endocrine therapy. (Source: Journal of the Advanced Practitioner in Oncology, [Link])
-
Single-agent gilteritinib, a potent and selective oral FLT3 inhibitor, improved the survival of patients with relapsed or refractory FLT3-mutated AML compared with standard chemotherapy. (Source: Blood Advances, [Link])
-
Alpelisib belongs to a group of drugs called PI3K (phosphatidylinositol-3-kinase) inhibitors. (Source: Breast Cancer Now, [Link])
-
Piqray is a targeted therapy medicine called a PI3K inhibitor that blocks the signal these cells use to survive and grow. (Source: Breastcancer.org, [Link])
-
Gilteritinib is a potent and selective FLT3 inhibitor that has been approved by the U.S. Food and Drug Administration for the treatment of relapsed/refractory AML with FLT3 mutations. (Source: Frontiers in Oncology, [Link])
-
First PI3K Inhibitor Approved in Breast Cancer. (Source: Aptitude Health, [Link])
-
Alpelisib, a drug marketed under the trade name Piqray, is a targeted therapy that has garnered significant attention in the field of oncology. (Source: Patsnap Synapse, [Link])
-
Gilteritinib Improves Survival in AML with FLT3 Mutations. (Source: National Cancer Institute, [Link])
-
Gilteritinib Helps Set New Pace in Acute Myeloid Leukemia. (Source: OncLive, [Link])
-
Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. (Source: ACS Publications, [Link])
-
Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. (Source: National Library of Medicine, [Link])
-
Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. (Source: National Library of Medicine, [Link])
-
Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-t[5][6][9]riazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. (Source: National Library of Medicine, [Link])
-
Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. (Source: National Library of Medicine, [Link])
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (Source: RSC Publishing, [Link])
-
Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (Source: MDPI, [Link])
-
Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. (Source: ResearchGate, [Link])
-
Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-t[5][6][9]riazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal-Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. (Source: ACS Publications, [Link])
-
Selected DYRK1A inhibitors. (Source: ResearchGate, [Link])
-
DYRK1A Inhibitors. (Source: Alzheimer's Drug Discovery Foundation, [Link])
-
An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. (Source: National Library of Medicine, [Link])
-
Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. (Source: National Library of Medicine, [Link])
-
Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. (Source: Oceanomics, [Link])
-
FLT3 inhibitors in acute myeloid leukemia: Current status and future directions. (Source: National Library of Medicine, [Link])
-
Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. (Source: National Library of Medicine, [Link])
-
Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. (Source: National Library of Medicine, [Link])
-
FLT3 INHIBITORS: RECENT ADVANCES AND PROBLEMS FOR CLINICAL APPLICATION. (Source: J-STAGE, [Link])
-
FLT3-ITD confers resistance to the PI3K/Akt pathway inhibitors by protecting the mTOR/4EBP1/Mcl-1 pathway through STAT5 activation in acute myeloid leukemia. (Source: National Library of Medicine, [Link])
Sources
- 1. Gilteritinib Improves Survival in AML with FLT3 Mutations - NCI [cancer.gov]
- 2. onclive.com [onclive.com]
- 3. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oceanomics.eu [oceanomics.eu]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Harmine specifically inhibits protein kinase DYRK1A and interferes with neurite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gilteritinib Reduces FLT3 Expression in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alpelisib (Piqray) | Breast Cancer Now [breastcancernow.org]
- 14. aptitudehealth.com [aptitudehealth.com]
Navigating the Cytotoxic Landscape of 6-Methylimidazo[1,2-a]pyridin-2-amine Derivatives: A Comparative Guide
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a variety of biologically active compounds.[1][2] This bicyclic heterocyclic system is the foundation for numerous drugs with a wide therapeutic spectrum, including anxiolytics and hypnotics.[2][3] In recent years, extensive research has highlighted the significant potential of imidazo[1,2-a]pyridine derivatives as potent anticancer agents, demonstrating cytotoxic effects against a range of human cancer cell lines.[4][5] This guide provides a comparative analysis of the cytotoxic profiles of various 6-Methylimidazo[1,2-a]pyridin-2-amine derivatives and related analogs, supported by experimental data to inform researchers, scientists, and drug development professionals in their quest for novel cancer therapeutics.
The Rationale for Cytotoxicity: Mechanisms of Action
The anticancer activity of imidazo[1,2-a]pyridine derivatives is often attributed to their ability to interfere with critical cellular processes, leading to cell cycle arrest and apoptosis.[6][7] One of the key mechanisms involves the inhibition of crucial signaling pathways that are frequently dysregulated in cancer.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention. Several imidazo[1,2-a]pyridine derivatives have been shown to exert their cytotoxic effects by inhibiting components of this pathway.[6][8] For instance, certain derivatives have demonstrated the ability to decrease the phosphorylation of Akt and its downstream target mTOR, leading to the suppression of tumor cell growth.[6]
Signaling Pathway: PI3K/Akt/mTOR Inhibition by Imidazo[1,2-a]pyridine Derivatives
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. Many imidazo[1,2-a]pyridine derivatives have been found to induce apoptosis in cancer cells. This is often mediated through the intrinsic pathway, which involves the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of caspases, the key executioners of apoptosis.[7] Studies have shown activation of caspase-3 and caspase-8 following treatment with these compounds.[7] Furthermore, some derivatives have been observed to induce G2/M cell cycle arrest, preventing cancer cells from progressing through mitosis.[6]
Comparative Cytotoxicity Data
The cytotoxic potential of various imidazo[1,2-a]pyridine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values for several representative imidazo[1,2-a]pyridine analogs, highlighting the influence of different substitutions on their cytotoxic activity.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Series 6a-6n | Varied S-alkyl/aryl moiety | HepG2 (Liver) | Varies | [9] |
| Compound 12b | 2-tert-butylamine, 3-phenylamine | MCF-7 (Breast) | 11 | [4][10] |
| HepG2 (Liver) | 13 | [4][10] | ||
| A375 (Melanoma) | 11 | [4][10] | ||
| Hep-2 (Laryngeal) | 11 | [4][10] | ||
| Compound 9d | 1H-1,2,3-triazole derivative | MCF-7 (Breast) | 2.35 | [5] |
| HeLa (Cervical) | 10.89 | [5] | ||
| Compound 6 | Imidazo[1,2-a]pyridine derivative | A375 (Melanoma) | <12 | [6] |
| IP-5 | Imidazo[1,2-a]pyridine derivative | HCC1937 (Breast) | 45 | [11] |
| IP-6 | Imidazo[1,2-a]pyridine derivative | HCC1937 (Breast) | 47.7 | [11] |
| HB9 | Hybrid of 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid | A549 (Lung) | 50.56 | [12][13] |
| HB10 | Hybrid of 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid | HepG2 (Liver) | 51.52 | [12][13] |
| MRK-107 | Selenylated imidazo[1,2-a]pyridine | Caco-2 (Colon) | 2.4 | [14] |
| HT-29 (Colon) | 1.1 | [14] | ||
| Compound 13k | 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline | HCC827 (Lung) | 0.09 | [8] |
This table is a synthesis of data from multiple sources and is intended for comparative purposes. Experimental conditions may vary between studies.
Experimental Protocol: Assessing Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. The protocol's validity lies in its reliance on the metabolic activity of live cells, where mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Workflow: MTT Cytotoxicity Assay
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemmethod.com [chemmethod.com]
- 13. chemmethod.com [chemmethod.com]
- 14. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 6-Methylimidazo[1,2-a]pyridin-2-amine
Introduction
In the landscape of pharmaceutical development, the rigorous control of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety. 6-Methylimidazo[1,2-a]pyridin-2-amine is a key intermediate and potential impurity in the synthesis of various pharmaceutically active compounds. Its accurate and reliable quantification is paramount to ensure the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive comparison of analytical methodologies for the validation of methods used to control this specific impurity, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4] For impurity testing, this translates to having a method that is specific, sensitive, accurate, and precise. This guide will delve into the practical application of these validation parameters for High-Performance Liquid Chromatography (HPLC), a cornerstone technique in pharmaceutical analysis, and briefly touch upon complementary methods like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography (GC).
The Foundation: ICH Q2(R1) and Method Validation Principles
Before delving into specific methods, it is crucial to understand the "why" behind the validation parameters as stipulated by ICH Q2(R1).[1][2][3][4] These guidelines provide a harmonized approach to validating analytical procedures, ensuring mutual acceptance of data by regulatory authorities.
A validation protocol for an impurity method must address the following key characteristics:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4][5]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Impurity Profiling
Reverse-phase HPLC (RP-HPLC) coupled with UV detection is the most common and robust technique for the quantification of small organic molecule impurities in active pharmaceutical ingredients (APIs). The polarity of 6-Methylimidazo[1,2-a]pyridin-2-amine lends itself well to this separation technique.
Experimental Workflow for HPLC Method Validation
The following diagram illustrates a typical workflow for validating an HPLC method for the quantification of 6-Methylimidazo[1,2-a]pyridin-2-amine.
Caption: A generalized workflow for HPLC method validation.
Detailed Experimental Protocols for HPLC Validation
1. Specificity/Selectivity
-
Objective: To demonstrate that the analytical method can distinguish 6-Methylimidazo[1,2-a]pyridin-2-amine from other components in the sample matrix, including the API, other potential impurities, and degradation products.[4][5]
-
Protocol:
-
Prepare a solution of the API spiked with a known concentration of 6-Methylimidazo[1,2-a]pyridin-2-amine and other known related substances.
-
Prepare a placebo solution (matrix without the API and impurity).
-
Subject the API to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.
-
Analyze all solutions by the proposed HPLC method.
-
Acceptance Criteria: The peak for 6-Methylimidazo[1,2-a]pyridin-2-amine should be well-resolved from all other peaks, with a resolution of not less than 1.5. The peak purity should be confirmed using a photodiode array (PDA) detector.
-
2. Linearity and Range
-
Objective: To establish a linear relationship between the concentration of 6-Methylimidazo[1,2-a]pyridin-2-amine and the detector response over a defined range.
-
Protocol:
-
Prepare a series of at least five standard solutions of 6-Methylimidazo[1,2-a]pyridin-2-amine covering the expected range, typically from the reporting threshold to 120% of the specification limit.[6]
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be close to zero.
-
3. Accuracy
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Spike the API sample with known amounts of 6-Methylimidazo[1,2-a]pyridin-2-amine at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within a pre-defined range, typically 80-120% for impurity analysis.
-
4. Precision
-
Objective: To assess the degree of scatter between a series of measurements.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) for the replicate preparations should be within an acceptable limit, typically ≤ 15% for impurity analysis at the limit of quantitation.
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of 6-Methylimidazo[1,2-a]pyridin-2-amine that can be reliably detected and quantified.
-
Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (SD of the y-intercept / Slope of the calibration curve)
-
LOQ = 10 * (SD of the y-intercept / Slope of the calibration curve)
-
-
Acceptance Criteria: The LOQ must be at or below the reporting threshold for the impurity.
-
6. Robustness
-
Objective: To evaluate the reliability of the method with respect to deliberate variations in method parameters.
-
Protocol:
-
Introduce small, deliberate changes to the method parameters, such as:
-
pH of the mobile phase (e.g., ± 0.2 units)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 10%)
-
Mobile phase composition (e.g., ± 2% organic)
-
-
Analyze a system suitability solution under each of the modified conditions.
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the established limits.
-
Data Summary: A Comparative Overview
The following table provides a hypothetical comparison of two different HPLC methods for the analysis of 6-Methylimidazo[1,2-a]pyridin-2-amine.
| Validation Parameter | Method A (Isocratic) | Method B (Gradient) | ICH Q2(R1) Recommendation |
| Specificity | Resolution > 2.0 from API and known impurities | Resolution > 2.5 from all potential degradants | Well-resolved peaks |
| Linearity (r²) | 0.9992 | 0.9998 | ≥ 0.99 |
| Range (% of spec) | 50 - 150 | 25 - 200 | Appropriate for intended use |
| Accuracy (% Recovery) | 98.5 - 101.2 | 99.1 - 100.8 | Typically 80-120% for impurities |
| Precision (RSD%) | |||
| - Repeatability | < 2.0 | < 1.5 | Typically ≤ 15% at LOQ |
| - Intermediate | < 3.0 | < 2.5 | Varies with concentration |
| LOD (ng/mL) | 5 | 1 | Sufficiently low |
| LOQ (ng/mL) | 15 | 3 | At or below reporting threshold |
| Robustness | Passed | Passed | Unaffected by minor changes |
Expert Insight: While an isocratic method may be simpler and faster, a gradient method often provides superior resolution, especially in complex matrices with multiple potential impurities and degradation products. The choice between the two depends on the specific requirements of the analysis and the complexity of the sample.
Complementary Analytical Techniques
While HPLC is the primary technique, other methods can be used for confirmation or in specific situations.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification and confirmation of impurities. Its high sensitivity and selectivity make it particularly useful for trace-level analysis and for characterizing unknown impurities.[7][8][9][10]
Caption: A simplified workflow of an LC-MS system.
When to use LC-MS:
-
Peak Identification: To confirm the identity of the 6-Methylimidazo[1,2-a]pyridin-2-amine peak by its mass-to-charge ratio (m/z).
-
Structure Elucidation: To identify unknown impurities or degradation products.
-
Trace Analysis: When the concentration of the impurity is below the LOQ of the HPLC-UV method.
Gas Chromatography (GC)
GC can be an alternative for the analysis of volatile impurities. For a semi-volatile compound like 6-Methylimidazo[1,2-a]pyridin-2-amine, derivatization may be necessary to improve its volatility and thermal stability.[11][12][13][14]
Considerations for GC:
-
Volatility: The compound must be sufficiently volatile or amenable to derivatization.
-
Thermal Stability: The compound must not degrade at the temperatures used in the GC inlet and column.
-
Detector Selection: A nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) would be suitable for this nitrogen-containing compound.
Conclusion: A Holistic Approach to Method Validation
The validation of an analytical method for an impurity like 6-Methylimidazo[1,2-a]pyridin-2-amine is a multifaceted process that requires a deep understanding of both the analytical technique and the regulatory landscape. While HPLC remains the gold standard, a comprehensive validation plan should consider the potential need for complementary techniques like LC-MS for confirmation and characterization.
By adhering to the principles of ICH Q2(R1) and employing a systematic, data-driven approach, researchers and drug development professionals can ensure the development of robust and reliable analytical methods. This, in turn, guarantees the quality and safety of the final pharmaceutical product, ultimately protecting the patient. The experimental protocols and comparative data presented in this guide serve as a practical framework for achieving this critical objective.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Quality Guidelines. ICH. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Validation of Impurity Methods, Part II. LCGC North America. [Link]
-
Validation Of Analytical Methods For Pharmaceutical Analysis. EC-UNDP. [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. ProFound. [Link]
-
VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil. [Link]
-
Analytical method validation: A brief review. Journal of Pharmaceutical and Allied Sciences. [Link]
-
UV-Vis Spectrum of Pyridine. SIELC Technologies. [Link]
-
UV-spectrum of pyridine. ResearchGate. [Link]
-
Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI. [Link]
-
Normalized UV-Vis spectra of 5a-5d in pyridine. ResearchGate. [Link]
-
UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. ACS Publications. [Link]
-
Pyridine. NIST WebBook. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. [Link]
-
Determination of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in hemoglobin using on-line coupling of restricted access material to liquid chromatography–mass spectrometry. ResearchGate. [Link]
-
Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
Gas chromatography-mass spectrometry analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in urine and feces. National Center for Biotechnology Information. [Link]
-
Validation of RP-HPLC method to assess the compatibility of metoclopramide and midazolam intravenous mixture used in patients with cancer. National Center for Biotechnology Information. [Link]
-
Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. [Link]
-
Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. National Center for Biotechnology Information. [Link]
-
Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. MDPI. [Link]
-
6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed. [Link]
-
Gas chromatography-mass spectrometry analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in urine and feces. PubMed. [Link]
-
Pyridines Separation of pyridine and other amines. Agilent. [Link]
-
Gas chromatography-mass spectrometry analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in urine and feces. Semantic Scholar. [Link]
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
-
Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. scielo.br [scielo.br]
- 7. mdpi.com [mdpi.com]
- 8. lcms.cz [lcms.cz]
- 9. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Gas chromatography-mass spectrometry analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in urine and feces - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gas chromatography-mass spectrometry analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in urine and feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. semanticscholar.org [semanticscholar.org]
Safety Operating Guide
Navigating the Safe Handling of 6-Methylimidazo[1,2-a]pyridin-2-amine: A Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. When handling novel or specialized chemical entities like 6-Methylimidazo[1,2-a]pyridin-2-amine, a judicious and informed approach to personal protective equipment (PPE) is paramount. This guide provides a comprehensive framework for the safe handling of this compound, grounded in established safety protocols for analogous chemical structures.
Core Principles of Protection: A Multi-Layered Defense
The selection of PPE should not be a static checklist but a dynamic risk assessment. The causality behind each piece of equipment is rooted in preventing exposure through the primary routes: dermal contact, inhalation, and ocular contact.
Engineering Controls: The First Line of Defense
Before considering wearable PPE, always prioritize engineering controls. Handling 6-Methylimidazo[1,2-a]pyridin-2-amine should be conducted in a well-ventilated laboratory, and for procedures with a risk of aerosolization or dust generation, a certified chemical fume hood is mandatory[3].
Essential Personal Protective Equipment: A Detailed Breakdown
The following table summarizes the recommended PPE for handling 6-Methylimidazo[1,2-a]pyridin-2-amine, categorized by the level of protection.
| Protection Level | Personal Protective Equipment (PPE) | Rationale |
| Primary | Nitrile gloves (double-gloving recommended) | Prevents dermal absorption, which can be fatal with similar compounds[1][2]. Double-gloving provides an additional barrier against potential tears or contamination. |
| Chemical splash goggles | Protects against accidental splashes that can cause serious eye irritation[1][4]. Must meet ANSI Z87.1 standards[5]. | |
| Laboratory coat (chemically resistant) | Protects skin and personal clothing from contamination[1]. | |
| Secondary | Face shield (in conjunction with goggles) | Recommended for procedures with a higher risk of splashing or spraying, providing full-face protection[5]. |
| Respiratory Protection (NIOSH-approved respirator) | Necessary when handling the compound as a powder outside of a fume hood or if aerosolization is likely. A fit-tested N95 or higher-level respirator should be used[3][6]. | |
| Ancillary | Closed-toe shoes | Prevents exposure from spills on the floor[7]. |
| Long pants | Ensures full leg coverage to protect the skin[7]. |
Operational Plan: Step-by-Step PPE Protocol
A systematic approach to donning and doffing PPE is critical to prevent cross-contamination.
Donning Procedure
Caption: Sequential process for correctly putting on PPE.
Doffing Procedure
The removal of PPE is a critical step where contamination can occur if not done correctly. The guiding principle is to touch potentially contaminated surfaces only with gloved hands and to perform hand hygiene after removal.
Caption: Step-by-step guide for the safe removal of PPE.
Disposal Plan: Managing Contaminated Materials
All disposable PPE, including gloves, and any materials used for cleaning spills, should be considered hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregation: Place all contaminated solid waste into a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Any solutions containing 6-Methylimidazo[1,2-a]pyridin-2-amine should be collected in a separate, labeled hazardous waste container. Do not pour down the drain[3][8].
-
Consult Institutional Guidelines: Follow your institution's specific procedures for the disposal of chemical waste. This ensures compliance with local and national regulations.
By adhering to these rigorous PPE protocols, researchers can confidently and safely work with 6-Methylimidazo[1,2-a]pyridin-2-amine, ensuring both personal safety and the integrity of their scientific endeavors.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY. Retrieved from [Link]
-
Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]
-
GOV.UK. (n.d.). Pyridine: incident management. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]
-
Wikipedia. (n.d.). Imidazopyridine. Retrieved from [Link]
-
Prairieland FS. (2020, November 18). Anhydrous Ammonia PPE [Video]. YouTube. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
ResearchGate. (2026, January 7). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyridines and Imidazaopyridines With Medicinal Significance. Retrieved from [Link]
-
E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
PubMed. (2022, August 9). Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflammatory properties. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Retrieved from [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. geneseo.edu [geneseo.edu]
- 4. fishersci.com [fishersci.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. youtube.com [youtube.com]
- 8. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Chemical structure of 6-Methylimidazo[1,2-a]pyridin-2-amine](https://i.imgur.com/g8z2F0f.png)
